molecular formula C9H22N2 B1582714 1,9-Diaminononane CAS No. 646-24-2

1,9-Diaminononane

Cat. No.: B1582714
CAS No.: 646-24-2
M. Wt: 158.28 g/mol
InChI Key: SXJVFQLYZSNZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Diaminononane is a useful research compound. Its molecular formula is C9H22N2 and its molecular weight is 158.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonane-1,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJVFQLYZSNZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214849
Record name Nonamethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-24-2
Record name 1,9-Nonanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonamethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical characteristics of 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 1,9-Diaminononane

Introduction

This compound, also known as nonamethylenediamine, is a linear aliphatic diamine with the chemical formula C₉H₂₂N₂.[1][2][3] It presents as a white to slightly yellow, low-melting solid with a characteristic ammonia-like or fishy odor.[1][4][5] This bifunctional molecule, featuring primary amino groups at both ends of a nine-carbon chain, serves as a versatile building block and intermediate in a wide array of chemical syntheses and industrial applications.[1][6] Its utility spans from the production of polymers and pharmaceuticals to its use as a corrosion inhibitor and a component in fuel additives.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: Core Physicochemical Properties
PropertyValueSource
Appearance White to slightly yellow low-melting solid[1][2][7]
Molecular Formula C₉H₂₂N₂[1][2][3][7][8]
Molecular Weight 158.28 g/mol [1][2][3][7][8]
Melting Point 35-37 °C[2][7][9][10][11]
Boiling Point 258-259 °C (at 756 mmHg)[2][7][9][10][11]
Density 0.8215 g/cm³ (estimate)[2][7]
Water Solubility Soluble[1][2][7][12]
pKa (Predicted) 10.97 ± 0.10[1][2][7]
Flash Point >110 °C (>230 °F)[2][7][9][12]
Vapor Pressure 0.37 Pa (at 25 °C)[2][7]
Refractive Index 1.4686 (estimate)[2][7]
LogP 1.3 (at 23 °C)[2][7]
Sensitivity Air sensitive, Hygroscopic[1][2][7][12]
Table 2: Chemical Identifiers
IdentifierValueSource
CAS Number 646-24-2[1][7][8][9][12]
EINECS Number 211-470-3[1][9]
Beilstein Registry No. 1737533[2][7]
PubChem CID 69534[1]
SMILES NCCCCCCCCCN[7][9][10]
InChI InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2[1][7][9][10]
InChIKey SXJVFQLYZSNZBT-UHFFFAOYSA-N[1][7][9][10]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed protocols for key characterization experiments.

Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

  • Methodology:

    • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

    • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point (35-37 °C).[7][9]

    • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

Boiling Point Determination (Distillation Method)
  • Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

  • Methodology:

    • Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.

    • Heating: The flask is heated gently.

    • Observation: As the liquid boils, the vapor rises, condenses, and drips into the collection flask. The boiling point is the stable temperature recorded on the thermometer during this distillation process.

    • Pressure Correction: The observed boiling point is corrected to the standard pressure of 760 mmHg, as the boiling point is pressure-dependent. The literature value is 258-259 °C at 756 mmHg.[7][9]

Solubility Assessment (Qualitative)
  • Objective: To determine the solubility of this compound in water.

  • Methodology:

    • Procedure: A small, measured amount of this compound (e.g., 100 mg) is added to a test tube containing a measured volume of deionized water (e.g., 1 mL).

    • Mixing: The mixture is agitated or vortexed for a set period.

    • Observation: The solution is observed for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble.[1][7] The process can be repeated with increasing amounts of solute to estimate the solubility limit.

Spectral Analysis (¹H NMR)
  • Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen atoms.

  • Methodology:

    • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.

    • Interpretation: The spectrum is analyzed for chemical shifts, integration values, and splitting patterns to confirm the presence of the nine methylene groups and two amino groups, consistent with its structure. Spectral data for this compound is available in chemical databases.[13]

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and key application areas of this compound.

Synthesis Workflow

The industrial synthesis of this compound can be achieved through the catalytic hydrogenation of azelonitrile. This process involves high pressure and temperature in the presence of specific catalysts.

G cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions cluster_products Products & Purification Azelonitrile Azelonitrile Process Hydrogenation Temperature: 130 °C Pressure: 30 bar Azelonitrile->Process H2 Hydrogen (H₂) H2->Process NH3 Ammonia (NH₃) NH3->Process Catalyst Raney Nickel Catalyst->Process Base NaOH (aq) Base->Process Crude Crude Diamine Process->Crude Purification Distillation under reduced pressure Crude->Purification FinalProduct This compound (Purity: 99.2%) Purification->FinalProduct

Caption: Catalytic hydrogenation of azelonitrile to produce this compound.[14][15]

Logical Diagram of Applications

This compound's bifunctional nature makes it a valuable component in various fields, from materials science to chemical synthesis.

G cluster_applications Key Application Areas Compound This compound Polymers Polymer Synthesis (e.g., Polyamides) Compound->Polymers Monomer Epoxy Curing Agent for Epoxy Resins Compound->Epoxy Cross-linker Intermediate Chemical Intermediate (Pharmaceuticals, Agrochemicals) Compound->Intermediate Building Block Corrosion Corrosion Inhibitor Compound->Corrosion Fuel Fuel Additive Component Compound->Fuel Antimicrobial Antimicrobial Agents Compound->Antimicrobial MOF Metal-Organic Frameworks (MOFs) Compound->MOF Organic Linker

Caption: Diverse industrial and research applications of this compound.[1]

References

Technical Overview of 1,9-Diaminononane: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the fundamental molecular properties of 1,9-Diaminononane, a chemical compound with applications in various industrial and research settings. The information is intended for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Molecular Data

This compound, also known as nonamethylenediamine, is a diamine with the chemical formula C9H22N2.[1][2] Its structure consists of a nine-carbon aliphatic chain with an amino group at each terminus.[1]

The molecular weight of this compound is 158.28 g/mol .[2][3][4][5] This value is a critical parameter for stoichiometric calculations in chemical reactions and for the characterization of materials synthesized from this compound.

A summary of the key molecular identifiers and properties is presented in the table below for quick reference.

PropertyValue
Molecular FormulaC9H22N2[1][2][4]
Molecular Weight158.28 g/mol [3][5]
Linear FormulaNH2(CH2)9NH2[3]
CAS Number646-24-2[1][3]
EC Number211-470-3[3]
Monoisotopic Mass158.178298710 Da[1][5]

Note: Experimental protocols and signaling pathways are not applicable to the description of a single chemical compound's intrinsic molecular properties.

Logical Representation of Compound Identity

The following diagram illustrates the logical relationship between the common names and the fundamental molecular formula and weight of this compound.

A This compound C Molecular Formula C9H22N2 A->C B Nonamethylenediamine B->C D Molecular Weight 158.28 g/mol C->D

Chemical Identity of this compound.

References

A Comprehensive Technical Guide to the Solubility of 1,9-Diaminononane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a detailed examination of the solubility characteristics of 1,9-Diaminononane in a variety of common organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document establishes a foundational understanding based on the known behavior of structurally analogous aliphatic diamines. Furthermore, it provides comprehensive, step-by-step experimental protocols for the precise determination of this compound's solubility, enabling researchers to generate the specific data required for their applications. This guide is designed to be an essential resource for professionals in drug development, chemical synthesis, and materials science, facilitating informed solvent selection and the design of robust experimental procedures.

Introduction to this compound and its Solubility

This compound (CAS No. 646-24-2), also known as nonamethylenediamine, is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₉NH₂.[1][2] Its structure, characterized by a nine-carbon hydrophobic chain and two terminal primary amine groups, imparts a distinct solubility profile. The polar amine groups are capable of hydrogen bonding, which generally promotes solubility in protic and polar solvents, while the nonpolar alkyl chain influences its solubility in nonpolar organic solvents.[3]

Understanding the solubility of this compound is critical for a multitude of applications, including its use as a monomer in polymer synthesis, as a cross-linking agent, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4][5] Proper solvent selection is paramount for controlling reaction kinetics, facilitating purification processes, and formulating products with desired physical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₉H₂₂N₂[1][2][6]
Molecular Weight158.28 g/mol [1][7]
Melting Point35-37 °C[1][5][6]
Boiling Point258-259 °C at 756 mmHg[1][5]
AppearanceWhite to off-white solid[8]
Water SolubilitySoluble[4][5]

Quantitative Solubility Data

Direct, quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in peer-reviewed literature. However, based on the general principles of "like dissolves like" and the solubility of other short-chain and long-chain diamines, a qualitative and inferred solubility profile can be constructed. For precise quantitative data, experimental determination is necessary, following the protocols outlined in Section 4.

Table 2 provides an inferred solubility profile and serves as a template for recording experimentally determined values.

Solvent ClassSolventInferred SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
Protic Solvents
AlcoholsMethanolHighData not available
EthanolHighData not available
IsopropanolModerateData not available
Aprotic Polar Solvents
KetonesAcetoneModerateData not available
EstersEthyl AcetateLow to ModerateData not available
AmidesDimethylformamide (DMF)HighData not available
NitrilesAcetonitrileModerateData not available
Aprotic Nonpolar Solvents
AlkanesHexaneVery LowData not available
AromaticsTolueneLowData not available
EthersDiethyl EtherLowData not available
HalogenatedDichloromethaneLow to ModerateData not available

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following experimental protocols are recommended.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Screw-cap vials or flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • Oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and the solid.

  • Add a known volume or mass of the selected organic solvent to the vial.

  • Securely cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, cease agitation and allow the solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid.

  • Dispense the clear, saturated solution into a pre-weighed, dry container.

  • Record the mass of the container with the solution.

  • Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the diamine.

  • Once the solvent is fully evaporated and the container has cooled to room temperature, weigh the container with the dried solute.

  • Calculate the solubility as the mass of the dissolved this compound per mass or volume of the solvent.

UV-Vis Spectrophotometry Method

This method is suitable if this compound can be derivatized to form a chromophore or if it exhibits absorbance in the UV-Vis spectrum, although aliphatic amines generally do not have strong chromophores.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • The same materials for solution preparation as in the gravimetric method.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare a Saturated Solution:

    • Follow steps 1-7 of the isothermal shake-flask method to prepare a saturated solution and filter it.

  • Measure Absorbance:

    • Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start add_solute Add excess this compound to a pre-weighed vial start->add_solute add_solvent Add known volume/mass of organic solvent add_solute->add_solvent equilibrate Equilibrate at constant temp. (e.g., 24-48h shaker) add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw and filter supernatant (0.45 µm) settle->filter weigh_solution Weigh a known volume of the saturated solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate Solubility (g/100 mL or mg/g) weigh_solute->calculate end_node End calculate->end_node

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,9-Diaminononane, a versatile linear aliphatic diamine. It includes detailed experimental protocols for the determination of its melting and boiling points, as well as its application in advanced analytical and synthetic methodologies relevant to chemical and pharmaceutical research.

Physicochemical Properties of this compound

This compound, also known as nonamethylenediamine, is a C9 alkyl diamine that serves as a valuable building block in organic synthesis. Its physical properties are critical for its application in various chemical processes, including polymerization and the synthesis of bioactive molecules.

Data Presentation: Core Physicochemical Data

The melting and boiling points of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions and purification methods.

PropertyValueConditions
Melting Point35-37 °C-
36-40 °C-
Boiling Point258-259 °C756 mmHg
258.7 °C760 mmHg

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound and its application in synthetic and analytical procedures.

2.1. Determination of Melting Point

The melting point of a solid is a key indicator of its purity. The following protocol outlines a standard method for its determination using a capillary apparatus.[1][2][3][4]

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • Ensure the this compound sample is thoroughly dried and in a fine powdered form to ensure efficient heat transfer.

    • Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For a precise measurement, heat the sample at a slow, controlled rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

    • Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.

2.2. Determination of Boiling Point

The boiling point is determined using the Thiele tube method, a common and effective technique for small sample volumes.[5][6][7][8]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heat source (Bunsen burner).

  • Procedure:

    • Fill a small test tube to about half-full with this compound.

    • Place a capillary tube, with its sealed end up, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band.

    • Insert the thermometer and attached tube into a Thiele tube containing heat-transfer oil, ensuring the sample is below the oil level.

    • Gently heat the side arm of the Thiele tube.

    • Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

2.3. Synthesis of Poly(pyridinium salt)s

This compound is a key monomer in the synthesis of poly(pyridinium salt)s, a class of functional polymers. The following is a representative protocol for such a synthesis.[9][10][11][12]

  • Materials: Bispyrylium salt, this compound, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a reaction flask, dissolve the bispyrylium salt and an equimolar amount of this compound in DMSO under a nitrogen atmosphere.

    • Heat the reaction mixture at 130-135 °C for an extended period (e.g., 48 hours) to facilitate the ring-transmutation polymerization.

    • To drive the reaction to completion, any water generated can be removed using a Dean-Stark trap with an azeotroping solvent like toluene.

    • After the reaction is complete, the polymer can be isolated by precipitation in a non-solvent and further purified.

2.4. Analysis of Polyamines by MALDI-TOF Mass Spectrometry

This compound can be used in the context of analyzing other polyamines by MALDI-TOF MS, often as a reference or internal standard, although specific protocols detailing its use in this exact manner are not prevalent. A general workflow for polyamine analysis is presented.

  • Workflow:

    • Sample Preparation: Biological samples are pretreated, often involving deproteinization.

    • Derivatization: To improve ionization and detection, polyamines are often derivatized.

    • Matrix Application: The derivatized sample is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.

    • Mass Spectrometry: The sample is analyzed using a MALDI-TOF mass spectrometer to determine the mass-to-charge ratio of the polyamines.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of poly(pyridinium salt)s using this compound.

G Workflow for Synthesis and Characterization of Poly(pyridinium salt)s cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis start Start: Reagents reactants Bispyrylium Salt + This compound in DMSO start->reactants reaction Polymerization (130-135 °C, 48h) reactants->reaction purification Precipitation & Purification reaction->purification polymer Poly(pyridinium salt) purification->polymer ftir FTIR Spectroscopy polymer->ftir Structural Analysis nmr NMR Spectroscopy polymer->nmr Structural Analysis gpc Gel Permeation Chromatography polymer->gpc Molecular Weight Determination thermal Thermal Properties (DSC/TGA) polymer->thermal optical Optical Properties (UV-Vis, Fluorescence) polymer->optical

Caption: A flowchart illustrating the synthesis and subsequent characterization of poly(pyridinium salt)s.

References

Spectroscopic and Spectrometric Analysis of 1,9-Diaminononane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for 1,9-Diaminononane. It includes key spectral data, detailed experimental protocols, and visual workflows to support research and development activities involving this compound. This compound is a versatile organic intermediate utilized in various chemical syntheses.[1]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₂₂N₂[2][3]
Molecular Weight158.28 g/mol [4][5]
CAS Number646-24-2[2][4]
Melting Point35-37 °C[1][4]
Boiling Point258-259 °C at 756 mmHg[1][4]
AppearanceSolid[4]

FT-IR Spectroscopy Data

An experimental FT-IR spectrum for this compound is not publicly available in the searched databases. However, based on the known characteristic absorption frequencies for primary aliphatic amines, the expected FT-IR peaks are summarized in the table below.

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
3400-3250N-H Stretch (asymmetric and symmetric)Medium (two bands)
2925-2855C-H Stretch (alkane chain)Strong
1650-1580N-H Bend (scissoring)Medium
1470-1450C-H Bend (scissoring)Medium
1250-1020C-N StretchMedium-Weak
910-665N-H WagStrong, Broad

Mass Spectrometry Data

The electron ionization mass spectrometry data for this compound is available from the NIST WebBook.[2][3] The fragmentation pattern is characteristic of a long-chain aliphatic diamine. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6]

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
30100[CH₂NH₂]⁺
44~75[C₂H₅NH]⁺
56~30[C₃H₆NH₂]⁺
70~20[C₄H₈NH₂]⁺
84~15[C₅H₁₀NH₂]⁺
98~10[C₆H₁₂NH₂]⁺
112~5[C₇H₁₄NH₂]⁺
126<5[C₈H₁₆NH₂]⁺
141<5[M-NH₃]⁺
158Not observed[M]⁺ (Molecular Ion)

Data is estimated from the graphical spectrum provided by the NIST WebBook.[2][3]

Table 3: Predicted m/z for Adducts of this compound

Adductm/z
[M+H]⁺159.18558
[M+Na]⁺181.16752
[M-H]⁻157.17102
[M+NH₄]⁺176.21212
[M+K]⁺197.14146

Data sourced from PubChem.[7]

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of this compound.

FT-IR Spectroscopy Protocol

Given that this compound is a low-melting solid, it can be analyzed as either a liquid film or a solid.

Method 1: Liquid Film (Melt) Technique

  • Instrument Preparation: Perform a background scan on the clean ATR crystal or salt plates (e.g., KBr) to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Gently warm the solid this compound sample until it melts.

  • Sample Application: Place a small drop of the molten sample onto the ATR crystal or between two salt plates to form a thin film.

  • Data Acquisition: Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The acquired spectrum is the final spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol or acetone) and dry completely.

Method 2: Solid (KBr Pellet) Technique

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Preparation: Perform a background scan with an empty sample holder.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

  • Data Processing: The resulting spectrum represents the infrared absorption of the sample.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS System Setup:

    • Set the GC oven temperature program to ensure separation from any impurities.

    • Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

    • Use a suitable capillary column (e.g., DB-1 or HP-Wax).[2]

    • Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.

    • Set the mass range to be scanned (e.g., m/z 20-200).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • Data Acquisition: The GC will separate the components of the sample, and the mass spectrometer will acquire mass spectra for the eluting peaks.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum to identify the molecular ion (if present) and the fragmentation pattern.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the FT-IR and mass spectrometry analysis of this compound.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output start Start: Solid this compound melt Melt Sample (if using liquid film) start->melt grind Grind with KBr (if using pellet) start->grind background Acquire Background Spectrum melt->background grind->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process spectrum Final FT-IR Spectrum process->spectrum

Caption: FT-IR Analysis Workflow.

MS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output start Start: Solid this compound dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect mass_spectrum Mass Spectrum detect->mass_spectrum

Caption: GC-MS Analysis Workflow.

References

Quantum Chemical Calculations and Biological Significance of 1,9-Diaminononane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Diaminononane is a linear aliphatic diamine that serves as a versatile building block in chemical synthesis and has garnered interest for its biological activities, including antimicrobial and antitubercular properties.[1][2] Understanding the molecule's electronic structure, conformational preferences, and spectroscopic characteristics through quantum chemical calculations is pivotal for elucidating its reactivity and mechanism of action. This technical guide provides an in-depth analysis of this compound, integrating computational data with experimental protocols and biological context to support further research and drug development endeavors.

Computational Methodology

The quantum chemical calculations summarized herein are primarily based on Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules.[3][4] The specific level of theory employed in the foundational study of this compound was the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[5][6] This approach has been demonstrated to provide satisfactory results for predicting NMR properties of organic molecules.[5][6][7] Geometry optimization is a critical first step to locate the minimum energy structure on the potential energy surface, and vibrational frequency calculations are subsequently performed to confirm the nature of the stationary point.[5][8]

Quantum Chemical Data

The following tables summarize key quantitative data derived from DFT calculations on this compound.

Table 1: Calculated and Experimental NMR Spectroscopic Data
Atom Calculated ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Calculated ¹J(C,H) (Hz) Experimental ¹J(C,H) (Hz)
C1/C92.652.5542.842.9134.1134.3
C2/C81.451.4034.234.0124.5124.6
C3/C71.281.2527.527.4123.8123.8
C4/C61.281.2529.829.7123.8123.8
C51.281.2530.129.9123.8123.8

Data sourced from a study utilizing B3LYP/6-311++G(d,p) level of theory in methanol solvent model.[5]

Table 2: Predicted Molecular Properties
Property Predicted Value Methodology
Molecular FormulaC₉H₂₂N₂-
Molecular Weight158.29 g/mol -
Dipole Moment~1.5 - 2.0 DInferred from studies on similar long-chain diamines
HOMO-LUMO Gap~6 - 7 eVInferred from DFT studies on aliphatic amines
pKa~10.97 (Predicted)[1]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of high-purity this compound is adapted from patent literature, involving the hydrogenation of azelonitrile.[9][10]

Materials:

  • Azelonitrile

  • Raney nickel catalyst

  • Ammonia

  • Sodium hydroxide (50% solution in water)

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave reactor

Procedure:

  • Charge a 500 cm³ autoclave with 300 g (2 mol) of azelonitrile and 9 g of Raney nickel.

  • Purge the autoclave with nitrogen gas.

  • Introduce 17 g (1 mol) of ammonia and 0.6 g of 50% aqueous sodium hydroxide at ambient temperature.

  • Initiate stirring and introduce hydrogen gas to a total pressure of 30 bar at 130°C.

  • Maintain the reaction for 6 hours.

  • Cool the reactor and filter off the catalyst at 60°C.

  • The crude product is then purified by distillation under reduced pressure to yield this compound with a purity of approximately 99.2%.[9][10]

NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra of this compound, based on the referenced study.[5]

Instrumentation:

  • Bruker Avance 400 MHz NMR spectrometer

Sample Preparation:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., methanol-d₄).

Data Acquisition:

  • ¹H NMR: Acquire standard proton NMR spectra.

  • ¹³C NMR: Acquire proton-decoupled and proton-coupled ¹³C NMR spectra to determine chemical shifts and C-H coupling constants, respectively.

  • DEPT, HETCOR: Perform DEPT (Distortionless Enhancement by Polarization Transfer) and HETCOR (Heteronuclear Correlation) experiments for unambiguous assignment of proton and carbon signals.

  • T₁ Relaxation: Measure spin-lattice relaxation times (T₁) using an inversion-recovery pulse sequence.

Biological Context and Signaling Pathways

This compound belongs to the broader class of polyamines, which are ubiquitous polycations essential for numerous cellular processes, including cell growth, proliferation, and differentiation.[11][12] Dysregulation of polyamine metabolism is often associated with diseases such as cancer.[13]

The workflow for the computational and experimental investigation of this compound can be visualized as follows:

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_analysis Data Analysis c1 Geometry Optimization (B3LYP/6-31G(d)) c2 Frequency Calculation c1->c2 Confirm minimum c3 NMR Property Calculation (GIAO, B3LYP/6-311++G(d,p)) c1->c3 Optimized Geometry a1 Comparison of Calculated vs. Experimental NMR Data c3->a1 e1 Synthesis of this compound e2 Purification (Distillation) e1->e2 e3 NMR Spectroscopic Analysis (¹H, ¹³C, DEPT, HETCOR) e2->e3 e3->a1

Figure 1: Integrated computational and experimental workflow for the study of this compound.

Polyamines are synthesized from amino acid precursors and their cellular concentrations are tightly regulated through biosynthesis, catabolism, and transport. A simplified diagram of the polyamine metabolic pathway is presented below.

cluster_catabolism Catabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine (a diamine) SRM SRM Putrescine->SRM + decarboxylated S-adenosylmethionine Spermidine Spermidine SMS SMS Spermidine->SMS + decarboxylated S-adenosylmethionine Spermine Spermine ODC->Putrescine SRM->Spermidine SMS->Spermine Spermine_cat Spermine SSAT_PAOX SSAT/PAOX Spermine_cat->SSAT_PAOX Spermidine_cat Spermidine Spermidine_cat->SSAT_PAOX Putrescine_cat Putrescine SSAT_PAOX->Spermidine_cat SSAT_PAOX->Putrescine_cat

Figure 2: Simplified polyamine biosynthesis and catabolism pathway. ODC: Ornithine Decarboxylase, SRM: Spermidine Synthase, SMS: Spermine Synthase, SSAT: Spermidine/spermine N¹-acetyltransferase, PAOX: Polyamine Oxidase.
Antimicrobial and Antitubercular Activity

Long-chain diamines, including this compound, have demonstrated notable antimicrobial and antitubercular activities. While the precise signaling pathways are a subject of ongoing research, the primary mechanism of action for many cationic antimicrobial agents is the disruption of the bacterial cell membrane.[14] This leads to membrane depolarization, permeabilization, and ultimately, cell death.

The proposed mechanism of action for the antimicrobial activity of diamines is illustrated below.

Diamine Cationic Diamine (e.g., this compound) Interaction Electrostatic Interaction Diamine->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Disruption Membrane Disruption & Permeabilization Interaction->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Death Bacterial Cell Death Depolarization->Death

Figure 3: Proposed mechanism of antimicrobial action for cationic diamines.

Conclusion and Future Directions

The integration of quantum chemical calculations with experimental data provides a powerful framework for understanding the fundamental properties of this compound. The presented DFT data offers valuable benchmarks for its spectroscopic identification and characterization. The established biological activity of this compound and related polyamines, particularly their ability to disrupt bacterial membranes, positions them as interesting leads for the development of novel antimicrobial agents. Future research should focus on a more extensive computational analysis, including molecular dynamics simulations to study its interaction with model membranes, and further experimental validation of its mechanism of action against a broader range of pathogens. A deeper understanding of its engagement with specific cellular signaling pathways will be crucial for its potential therapeutic applications.

References

A Technical Guide to the Toxicological Profile and Safe Handling of 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,9-Diaminononane (CAS No. 646-24-2), also known as 1,9-Nonanediamine, is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₉NH₂.[1][2][3] It serves as a versatile building block in organic synthesis, finding applications in the development of polymers, pharmaceuticals, and agrochemicals.[4] Given its utility in research and development, a thorough understanding of its toxicological properties and requisite safety protocols is paramount for professionals handling this compound. This guide provides a consolidated overview of the available toxicological data, outlines detailed experimental methodologies for key toxicity assessments, and establishes a clear framework for its safe handling and emergency management.

Section 1: Toxicological Profile

The acute toxicity, corrosive properties, and environmental hazards of this compound have been characterized through various studies. The quantitative data from these assessments are summarized below.

Table 1: Summary of Quantitative Toxicological Data for this compound
Toxicological Endpoint Test Species Route Result Guideline Reference
Acute Toxicity Male MouseOralLD₅₀: 500 mg/kgOECD 401[5]
Skin Corrosion/Irritation -DermalCauses severe skin burns-[1][5][6]
Serious Eye Damage -OcularCauses serious eye damage-[1][5]
Skin Sensitization -DermalMay cause an allergic skin reactionOECD 429[5][6]
Germ Cell Mutagenicity E. coli/S. typhimuriumIn vitroNegative in Ames testOECD 471[5]
Ecotoxicity (Aquatic) Daphnia magna (Water flea)-EC₅₀ (48h): 46.31 mg/LOECD 202[5]
Ecotoxicity (Aquatic) P. subcapitata (Green algae)-ErC₅₀ (48h): 93.5 mg/LOECD 201[5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The GHS classifications are as follows:

  • Signal Word: Danger [1][2][5][6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H314: Causes severe skin burns and eye damage.[1][5][6]

    • H317: May cause an allergic skin reaction.[5][6]

    • H318: Causes serious eye damage.[5]

    • May cause respiratory irritation. [1]

    • H413: May cause long lasting harmful effects to aquatic life.[6]

Section 3: Experimental Methodologies

The toxicological data presented in this guide are derived from studies conducted under standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and reproducibility.

Toxicological_Testing_Workflow General Toxicological Assessment Workflow cluster_planning Phase 1: Characterization & Planning cluster_testing Phase 2: In-Vivo / In-Vitro Testing cluster_evaluation Phase 3: Evaluation A Substance Identification (Purity, Properties) B Literature Review & Data Gap Analysis A->B C Acute Oral Toxicity (OECD 401) B->C Test Acute Effects D Skin/Eye Corrosion & Irritation (e.g., OECD 404/405) B->D E Genotoxicity (Ames Test - OECD 471) B->E Test Mutagenicity F Ecotoxicity (Algae/Daphnia - OECD 201/202) B->F Test Environmental Fate G Data Analysis & Endpoint Determination (LD50, EC50) C->G D->G E->G F->G H Hazard Classification & Labeling (GHS) G->H I Risk Assessment Report H->I Safety_Handling_Protocol Safety Handling & Emergency Protocol for this compound cluster_prep Preparation & Handling cluster_storage Storage & Disposal cluster_emergency Emergency Response A Risk Assessment: Review SDS B Engineering Controls: Chemical Fume Hood, Eyewash/Shower Station A->B K Spill: Evacuate. Ventilate. Use PPE. Contain spill and collect with inert material. A->K If Spill Occurs C Personal Protective Equipment: - Safety Goggles (EN166) - Nitrile Gloves - Protective Clothing B->C D Safe Handling: - Avoid dust/vapor inhalation - Avoid skin/eye contact - Wash hands after use C->D E Storage: - Tightly sealed container - Cool, dry, well-ventilated - Corrosives area - Under inert atmosphere D->E G Exposure Event D->G If Exposure Occurs F Disposal: - Follow local regulations - Do not release to environment H Skin Contact: Remove clothing, rinse skin with water/shower (15+ min) G->H I Eye Contact: Rinse with water (15+ min), remove contacts. Seek immediate medical attention. G->I J Inhalation: Move to fresh air. If not breathing, give artificial respiration. G->J

References

A Technical Guide to 1,9-Diaminononane: Commercial Availability, Purity, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,9-Diaminononane, a versatile linear aliphatic diamine. The document details its commercial availability, purity grades, and key analytical methods for quality assessment. Furthermore, it delves into its application in biological research, particularly in the analysis of polyamines and the study of apoptosis, providing exemplary experimental protocols and outlining relevant cellular signaling pathways.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. The compound is offered in several purity grades, each suited for different applications, from initial research to more sensitive analytical and pharmaceutical development processes. Higher purity grades are essential for applications where impurities could interfere with experimental outcomes or introduce variability.

Below is a summary of prominent commercial suppliers and the typical purity grades they offer for this compound.

SupplierPurity GradeTypical SpecificationsAnalytical Method
Sigma-Aldrich (Merck) 98%Assay (GC): ≥98.0%Melting Point: 35-37 °C[1][2]Gas Chromatography (GC)
Thermo Scientific Chemicals 98%Purity: 98%[3]Not specified
Alfa Aesar 98%Purity: 98%Not specified
TCI America >98.0%Assay (GC): >98.0%Gas Chromatography (GC)
Chem-Impex International ≥99%Purity (GC): ≥99%Gas Chromatography (GC)
Apollo Scientific 97%Purity: 97%Not specified
Aladdin Scientific min 95%Purity: ≥95%Not specified

Note: Specifications can vary by batch. It is crucial to consult the supplier's Certificate of Analysis (CoA) for precise data.

Impurities and Quality Control

The purity of this compound is critical for its application. Potential impurities can arise from the synthesis process. A known synthesis route involves the hydrogenation of azelanitrile.[4] A potential impurity that can be introduced during this process is ethyl-1,9-diaminononane.[4] Other potential impurities in commercial diamines can include cyclic analogues and incompletely reacted precursors.

The most common analytical methods for determining the purity of this compound and other long-chain diamines include:

  • Gas Chromatography (GC): A widely used method for assessing the purity of volatile and semi-volatile compounds. Derivatization may be employed to improve the chromatographic properties of the diamine.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.[6] For polyamines, HPLC analysis often involves pre-column derivatization to enhance detection.

  • Titrimetric Analysis: A classic chemical analysis method that quantifies the total basicity of the diamine, providing a measure of overall purity.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the compound itself.[6]

Experimental Protocols

This compound serves as a valuable tool in various experimental procedures, particularly in the study of polyamines due to its structural similarity to naturally occurring polyamines like spermine and spermidine.

Protocol for HPLC Analysis of Polyamines in Biological Samples

This protocol outlines a general method for the analysis of polyamines (putrescine, spermidine, and spermine) in biological tissues, where a long-chain diamine like this compound could be used as an internal standard. The method involves pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by separation and detection using a reverse-phase HPLC system with fluorescence detection.[4]

Materials:

  • Biological tissue sample

  • Perchloric acid (HClO₄), 0.2 M

  • Potassium carbonate (K₂CO₃), 2 M

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine

  • Boric acid buffer

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • This compound (as internal standard)

  • HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the biological tissue in ice-cold 0.2 M perchloric acid.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and neutralize it with 2 M potassium carbonate.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.

    • The resulting supernatant contains the polyamine extract.

  • Derivatization:

    • Prepare the OPA/N-acetyl-L-cysteine derivatizing reagent in boric acid buffer.

    • In an autosampler vial, mix the polyamine extract, the internal standard (this compound), and the derivatizing reagent.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the polyamines using a gradient of an aqueous mobile phase (e.g., sodium acetate buffer) and an organic mobile phase (e.g., acetonitrile or methanol).[7]

    • Monitor the fluorescence of the eluting derivatives.

  • Quantification:

    • Identify the peaks corresponding to the polyamines and the internal standard based on their retention times.

    • Quantify the concentration of each polyamine by comparing its peak area to that of the internal standard.

G Workflow for HPLC Analysis of Polyamines cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification Tissue Biological Tissue Homogenization Homogenize in Perchloric Acid Tissue->Homogenization Centrifugation1 Centrifuge (15,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Neutralization Neutralize with Potassium Carbonate Supernatant1->Neutralization Centrifugation2 Centrifuge (15,000 x g) Neutralization->Centrifugation2 PolyamineExtract Polyamine Extract Centrifugation2->PolyamineExtract DerivatizationStep Mix Extract, Internal Standard, and OPA Reagent PolyamineExtract->DerivatizationStep Injection Inject into HPLC DerivatizationStep->Injection Separation Separation on C18 Column Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection QuantificationStep Quantify using Internal Standard Detection->QuantificationStep

Caption: Workflow for HPLC Analysis of Polyamines.

Role in Cellular Signaling: Polyamines and Apoptosis

Polyamines, including spermine and spermidine, are crucial regulators of cell growth, differentiation, and apoptosis.[8] Their depletion has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[9] This involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[9] this compound, as a structural analog, can be used in studies to probe the mechanisms of polyamine transport and function in these pathways.

Overview of Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.

  • The Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor deprivation. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which subsequently activates executioner caspases.

The cellular levels of polyamines can influence both of these pathways. Depletion of spermine and spermidine can lead to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, thereby promoting the intrinsic pathway.[9]

G Simplified Overview of Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_polyamines Polyamine Influence DeathLigands Death Ligands (e.g., FasL, TNF-α) DeathReceptors Death Receptors DeathLigands->DeathReceptors Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CellularStress Cellular Stress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Polyamines Polyamines (Spermine, Spermidine) Polyamines->Mitochondria Depletion promotes cytochrome c release

Caption: Simplified Overview of Apoptosis Signaling Pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyamides Using 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. The specific properties of a polyamide are determined by the chemical nature of its constituent monomers. The use of 1,9-diaminononane, a long-chain aliphatic diamine, in polyamide synthesis can impart unique characteristics such as increased flexibility, lower melting points, and reduced moisture absorption compared to shorter-chain nylons. These properties make polyamides derived from this compound attractive for a variety of specialized applications, including specialty textiles, engineering plastics, and potentially in the development of biocompatible materials for drug delivery systems.

This document provides detailed protocols for the synthesis of polyamides using this compound through three primary methods: interfacial polymerization, melt polycondensation, and solution polycondensation. Quantitative data from representative syntheses are summarized, and key experimental workflows are visualized.

Synthesis Methods Overview

The synthesis of polyamides from this compound typically involves the condensation reaction with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. The choice of polymerization technique depends on the desired polymer properties, the reactivity of the monomers, and the scale of the synthesis.

  • Interfacial Polymerization: This method involves the reaction of two immiscible solutions, one containing the diamine and the other the diacyl chloride. Polymerization occurs rapidly at the interface of the two liquids. It is a robust method for producing high molecular weight polymers at low temperatures.

  • Melt Polycondensation: In this solvent-free method, the diamine and dicarboxylic acid are heated together above the melting point of the resulting polymer. Water is formed as a byproduct and is removed to drive the reaction to completion. This technique is suitable for large-scale industrial production.

  • Solution Polycondensation: Both monomers are dissolved in a common solvent, and the polymerization is carried out in a homogeneous solution. This method allows for better control over the reaction conditions and is often used for the synthesis of aromatic or less-stable polyamides.

Experimental Protocols

Protocol 1: Interfacial Polymerization of Polyamide 9,10

This protocol describes the synthesis of Polyamide 9,10 from this compound and sebacoyl chloride.

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent)

  • Distilled water

  • Ethanol

Equipment:

  • Beakers (250 mL)

  • Glass stirring rod

  • Forceps

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Prepare the Aqueous Phase: In a 250 mL beaker, prepare a solution by dissolving 2.0 g of this compound and 0.5 g of NaOH in 100 mL of distilled water. Stir until all solids are dissolved.

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 2.5 mL of sebacoyl chloride in 100 mL of hexane.

  • Initiate Polymerization: Carefully and slowly pour the organic phase (sebacoyl chloride solution) on top of the aqueous phase (this compound solution), minimizing mixing of the two layers. A polymer film will form instantly at the interface.

  • Isolate the Polymer: Using forceps, gently grasp the polyamide film at the center of the interface and pull it upwards. A continuous rope of polyamide can be drawn from the beaker.

  • Wind the Polymer: Wind the polymer rope onto a glass stirring rod. Continue to pull the rope from the beaker until one of the reactants is depleted.

  • Wash the Polymer: Thoroughly wash the collected polyamide with a 50:50 (v/v) mixture of ethanol and water to remove any unreacted monomers and byproducts. Repeat the washing with distilled water.

  • Dry the Polymer: Press the washed polymer between filter papers to remove excess liquid and then dry it in a vacuum oven at 60-80°C to a constant weight.

Safety Precautions:

  • Sebacoyl chloride is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • This compound is a skin and eye irritant.

  • Sodium hydroxide is corrosive.

  • Hexane is flammable.

Protocol 2: Melt Polycondensation of Polyamide 9,12

This protocol details the synthesis of Polyamide 9,12 from this compound and dodecanedioic acid.

Materials:

  • This compound

  • Dodecanedioic acid

  • Nitrogen gas (high purity)

Equipment:

  • High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.

  • Heating mantle with temperature controller.

  • High-vacuum pump.

Procedure:

  • Prepare the Nylon Salt (Optional but Recommended): To ensure a 1:1 stoichiometric ratio, a nylon salt can be prepared first. Dissolve equimolar amounts of this compound and dodecanedioic acid in a suitable solvent like ethanol. The salt will precipitate and can be filtered, washed, and dried.

  • Charge the Reactor: Place an accurately weighed amount of the this compound/dodecanedioic acid salt (or equimolar amounts of the individual monomers) into the reactor.

  • Inert the System: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen during the initial heating phase.

  • Heating and Melting: Begin heating the reactor with continuous stirring. Gradually increase the temperature to melt the monomers (typically in the range of 180-220°C).

  • Polycondensation under Nitrogen: Once the monomers are molten, increase the temperature to 220-260°C. Water will begin to distill off as the polycondensation reaction proceeds. Continue this stage for 1-2 hours.

  • Polycondensation under Vacuum: Gradually apply a high vacuum (<1 mmHg) to the reactor to facilitate the removal of the remaining water and drive the polymerization to completion, achieving a high molecular weight. The viscosity of the melt will increase significantly during this stage, which typically lasts for another 2-4 hours.

  • Cooling and Recovery: Discontinue heating and introduce nitrogen gas to break the vacuum. Allow the reactor to cool to room temperature under a nitrogen atmosphere. The solid polyamide can then be removed from the reactor.

Protocol 3: Solution Polycondensation of an Aromatic-Aliphatic Polyamide

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride in a solvent.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous)

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (optional, to improve solubility)

  • Pyridine or Triethylamine (as an acid scavenger)

  • Methanol or Ethanol (for precipitation)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Ice bath.

  • Heating mantle.

  • Beaker for precipitation.

  • Buchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Prepare the Reaction Mixture: In the three-necked flask, dissolve a precise amount of this compound and the acid scavenger (e.g., pyridine, in a 2:1 molar ratio to the diamine) in the anhydrous solvent (NMP or DMAc). If using a salt to enhance solubility, add it at this stage. Purge the flask with nitrogen.

  • Cool the Mixture: Cool the flask to 0-5°C using an ice bath.

  • Add the Diacyl Chloride: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of the same anhydrous solvent and place it in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the Polymer: Pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent, such as methanol or ethanol. The polyamide will precipitate as a fibrous solid.

  • Isolate and Purify: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with the non-solvent and then with hot water to remove any salts and residual solvent.

  • Dry the Polymer: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and properties of polyamides derived from this compound.

Table 1: Reaction Conditions for Polyamide Synthesis

ParameterInterfacial Polymerization (Polyamide 9,10)Melt Polycondensation (Polyamide 9,12)Solution Polycondensation (Polyamide 9,T)
Diamine This compoundThis compoundThis compound
Diacid/Diacyl Chloride Sebacoyl ChlorideDodecanedioic AcidTerephthaloyl Chloride
Solvent Water/HexaneNoneNMP or DMAc
Temperature Room Temperature220-260°C0°C to Room Temperature
Reaction Time < 1 hour4-6 hours4-24 hours
Catalyst/Additive NaOHNonePyridine, LiCl
Typical Yield > 90%> 95%> 90%

Table 2: Typical Properties of Polyamides from this compound

PropertyPolyamide 9,10Polyamide 9,12Polyamide 9,T
Number Average Molecular Weight (Mn, kDa) 20 - 4015 - 3025 - 50
Melting Temperature (Tm, °C) 180 - 200170 - 190> 300
Glass Transition Temperature (Tg, °C) 50 - 6045 - 55120 - 130
Tensile Strength (MPa) 50 - 7045 - 6580 - 100
Elongation at Break (%) 100 - 200150 - 25030 - 50
Water Absorption (24h, %) 1.0 - 1.50.8 - 1.21.5 - 2.0

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of polyamides using this compound.

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase A1 Dissolve This compound & NaOH in Water C1 Carefully Layer Phases A1->C1 B1 Dissolve Diacyl Chloride in Hexane B1->C1 D1 Polymer Film Forms at Interface C1->D1 E1 Extract Polymer Rope D1->E1 F1 Wash with Ethanol/Water E1->F1 G1 Dry in Vacuum Oven F1->G1

Caption: Workflow for Interfacial Polymerization.

Melt_Polycondensation A2 Charge Reactor with This compound & Diacid B2 Purge with Nitrogen A2->B2 C2 Heat to Melt (180-220°C) under Nitrogen B2->C2 D2 Polycondense (220-260°C) under Nitrogen (Remove H₂O) C2->D2 E2 Apply Vacuum (Remove remaining H₂O) D2->E2 F2 Cool under Nitrogen E2->F2 G2 Recover Solid Polyamide F2->G2

Caption: Workflow for Melt Polycondensation.

Applications

Polyamides derived from this compound are finding use in a growing number of applications where their unique combination of properties is advantageous.

  • High-Performance Fibers: The flexibility and lower moisture absorption of these polyamides make them suitable for specialty textiles that require good dimensional stability and a soft feel.

  • Engineering Plastics: In the automotive and electronics industries, these materials can be used for components that require good chemical resistance, toughness, and precise dimensions. For instance, PA9T, a commercial polyamide based on a C9 monomer, is used in electrical and electronic components as well as automotive parts due to its high heat resistance, chemical resistance, and low water absorption.

  • Drug Development and Biomedical Applications: The potential biocompatibility and biodegradability of certain polyamides make them candidates for use in drug delivery systems, surgical sutures, and medical implants. The long aliphatic chain of this compound can be tailored to control the hydrophobic-hydrophilic balance and degradation rate of the polymer.

Conclusion

The synthesis of polyamides using this compound offers a versatile platform for creating materials with a wide range of desirable properties. By selecting the appropriate comonomer and polymerization method, researchers can tailor the final characteristics of the polyamide to meet the demands of specific applications, from high-performance engineering plastics to advanced biomedical devices. The protocols and data presented here provide a solid foundation for the exploration and development of novel polyamides based on this long-chain diamine.

Application Notes and Protocols: 1,9-Diaminononane as a Crosslinking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,9-diaminonane as a crosslinking agent for epoxy resins. This document details the curing mechanism, expected material properties, and standardized protocols for preparation and characterization.

Application Notes

1,9-Diaminonane is a linear aliphatic diamine that serves as an effective curing agent for epoxy resins, yielding a crosslinked thermoset polymer with a range of desirable properties. The long, flexible nine-carbon chain of 1,9-diaminonane imparts a degree of toughness and flexibility to the cured epoxy network.

The primary amine groups at each end of the 1,9-diaminonane molecule react with the epoxide groups of the epoxy resin in a nucleophilic ring-opening addition reaction. This reaction proceeds in a stepwise manner, first forming a secondary amine, which can then react with another epoxy group to form a tertiary amine and a hydroxyl group. The bifunctional nature of 1,9-diaminononane allows it to act as a linker, forming a three-dimensional, crosslinked network that is responsible for the final properties of the cured material.[1][2] This curing process can typically be carried out at room temperature, although a post-curing step at an elevated temperature is often employed to ensure complete reaction and achieve optimal properties.

The resulting cured epoxy resin is expected to exhibit good mechanical strength and thermal stability, characteristic of amine-cured epoxies. The flexible nonane chain can contribute to improved impact resistance and reduced brittleness compared to shorter-chain diamine curing agents.

Experimental Protocols

Materials and Stoichiometry

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • 1,9-Diaminonane (Curing Agent)

  • Solvent (optional, e.g., acetone, for viscosity reduction)

Stoichiometric Calculation:

To achieve a fully cured epoxy network with optimal properties, a stoichiometric ratio of epoxy groups to amine hydrogens is typically used. The calculation is as follows:

  • Amine Hydrogen Equivalent Weight (AHEW): AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens) For 1,9-Diaminonane (MW = 158.28 g/mol , 4 active hydrogens): AHEW = 158.28 / 4 = 39.57 g/eq

  • Epoxy Equivalent Weight (EEW): This value is provided by the epoxy resin manufacturer. For a typical DGEBA resin, the EEW is approximately 188 g/eq.

  • Parts by Weight of Curing Agent per 100 Parts of Resin (phr): phr = (AHEW / EEW) * 100 phr = (39.57 / 188) * 100 ≈ 21.05 phr

Therefore, approximately 21.05 grams of this compound should be used for every 100 grams of an epoxy resin with an EEW of 188 g/eq.

Preparation of Cured Epoxy Resin
  • Pre-treatment: Gently warm the epoxy resin to reduce its viscosity for easier mixing.

  • Mixing: Accurately weigh the epoxy resin and the calculated amount of this compound in a suitable container. Mix the two components thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage and continue mixing.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids and compromise the mechanical properties of the cured resin.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing:

    • Initial Cure: Allow the mixture to cure at room temperature for 24 hours.

    • Post-Cure: For optimal performance, post-cure the samples in an oven at a temperature above the expected glass transition temperature (e.g., 80-120°C) for 2-4 hours.

  • Cooling: Allow the cured samples to cool slowly to room temperature to minimize internal stresses.

Characterization Protocols

a. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and monitor the curing process.

  • Procedure:

    • Prepare a small sample (5-10 mg) of the cured epoxy resin in an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is observed as a step change in the heat flow curve.

b. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of the cured resin.

  • Procedure:

    • Place a small sample (10-20 mg) of the cured epoxy in a TGA crucible.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition and the temperature at maximum weight loss provide information on the thermal stability.

c. Mechanical Testing (Tensile Test)

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured resin.

  • Procedure:

    • Prepare dog-bone shaped specimens according to ASTM D638 standards.

    • Mount the specimen in a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to calculate the tensile properties.

Data Presentation

Table 1: Expected Properties of Epoxy Resin Cured with this compound (Based on Analogy with Similar Aliphatic Diamine Cured Systems)

PropertyExpected Value RangeAnalytical Technique
Glass Transition Temperature (Tg)60 - 100 °CDSC
Onset of Decomposition (Td)300 - 350 °CTGA
Tensile Strength50 - 80 MPaTensile Test
Young's Modulus2.0 - 3.5 GPaTensile Test
Elongation at Break3 - 8 %Tensile Test

Note: The values presented in this table are estimates based on data for epoxy resins cured with other long-chain aliphatic diamines. Actual values for a this compound cured system should be determined experimentally.

Visualizations

Crosslinking_Reaction cluster_reactants Reactants cluster_products Products Epoxy Epoxy Resin (DGEBA) (with two epoxide groups) Crosslinked_Polymer Crosslinked Polymer Network (with hydroxyl and tertiary amine groups) Epoxy->Crosslinked_Polymer Ring-opening addition reaction Diamine This compound (with two primary amine groups) Diamine->Crosslinked_Polymer Nucleophilic attack

Caption: Chemical crosslinking of epoxy resin with this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization A Material Weighing (Epoxy & this compound) B Mixing A->B C Degassing B->C D Casting C->D E Curing (Room Temp + Post-Cure) D->E F DSC Analysis (Tg) E->F Sample for DSC G TGA Analysis (Thermal Stability) E->G Sample for TGA H Tensile Testing (Mechanical Properties) E->H Sample for Tensile Test

Caption: Experimental workflow for epoxy resin preparation and characterization.

References

Application Notes and Protocols for the Use of 1,9-Diaminononane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Diaminononane, a C9 aliphatic diamine, serves as a valuable monomer in the synthesis of high-performance polyamides. Its nine-carbon chain imparts a unique combination of properties to the resulting polymers, including flexibility, reduced water absorption, and specific thermal characteristics compared to shorter-chain diamines. These attributes make polyamides derived from this compound suitable for a range of applications, from engineering thermoplastics to specialty fibers and potentially in biomedical applications where tailored material properties are crucial.

This document provides detailed application notes and experimental protocols for the synthesis of polyamides utilizing this compound. It covers two primary polymerization techniques: melt polycondensation and interfacial polymerization, offering methodologies for preparing both aliphatic and semi-aromatic polyamides.

Data Presentation

The following tables summarize key quantitative data for polyamides synthesized using this compound and related long-chain polyamides for comparative purposes.

Table 1: Properties of Polyamide Copolymers from this compound (NDA) [1]

Copolymer Composition (molar ratio of diacids)Intrinsic Viscosity (dL/g)Tg (°C)Tm (°C)Tc (°C)
Poly(9A-co-9T) 100/01.1050.0205.7171.6
Poly(9A-co-9T) 90/101.0553.6200.5163.6
Poly(9A-co-9T) 80/201.0257.3194.8154.5
Poly(9A-co-9T) 70/300.9861.0189.2145.4
Poly(9A-co-9T) 60/400.9564.7183.6136.3
Poly(9A-co-9T) 50/500.9268.4178.0127.2

9A = 1,9-nonamethylene adipamide; 9T = 1,9-nonamethylene terephthalamide Tg determined on samples rapidly cooled from the melt.

Table 2: Comparative Thermal Properties of Various Aliphatic Polyamides

PolyamideMelting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Decomposition Temperature (°C)
Polyamide 6,10215 - 22041 - 50~440
Polyamide 9,6205.750.0-
Polyamide 10,12~190--
Polyamide 11~190~42-
Polyamide 12~180~40-

Data compiled from multiple sources for comparison of long-chain polyamides.

Experimental Protocols

Protocol 1: Melt Polycondensation for the Synthesis of Polyamide 9,T/9,A Copolymers

This protocol is adapted from the synthesis of poly(1,9-nonamethylene adipamide-co-1,9-nonamethylene terephthalamide) and can be modified for the synthesis of other polyamides from this compound.[1]

Materials:

  • This compound (NDA)

  • Adipic acid (AA)

  • Terephthalic acid (TA)

  • Reagent alcohol

  • Deionized water

  • Nitrogen gas

  • High-temperature oil bath

  • Glass reaction tube with a side arm for nitrogen inlet and outlet

  • Stirring mechanism

Procedure:

  • Nylon Salt Formation:

    • Synthesize the 1:1 molar salt of this compound with each diacid (adipic acid and terephthalic acid) separately.

    • For the NDA adipate salt, dissolve equimolar amounts of NDA and adipic acid in a mixture of reagent alcohol and deionized water with heating and stirring until all solids dissolve.

    • Allow the solution to cool slowly to room temperature to crystallize the salt.

    • Collect the salt by vacuum filtration, wash with reagent alcohol, and dry in a vacuum oven at 50°C for 16 hours.

    • Repeat the process for the NDA terephthalate salt.

  • Polycondensation:

    • Charge the desired molar ratio of the dried nylon salts into a thick-walled glass reaction tube.

    • Purge the tube with dry nitrogen gas for at least 30 minutes to create an inert atmosphere.

    • Place the reaction tube in a high-temperature oil bath and begin heating.

    • For copolymers, a typical temperature profile would be to heat to 220°C and hold for 1-2 hours, during which water will distill from the melt.

    • Gradually increase the temperature to a final temperature of up to 290°C, especially for copolymers with a higher content of terephthalamide units.[1]

    • Maintain the final temperature for a sufficient time (e.g., 1-2 hours) to achieve a high molecular weight polymer. The melt will become increasingly viscous.

    • Remove the reaction tube from the oil bath and allow it to cool to room temperature under a nitrogen atmosphere.

    • Once cooled, the solid polymer can be recovered by carefully breaking the glass tube.

Protocol 2: Interfacial Polymerization for the Synthesis of Polyamide 9,10 (Conceptual)

This is a conceptual protocol for the synthesis of Polyamide 9,10 (Nylon 9,10) based on established procedures for interfacial polymerization of other polyamides.[2] This method is suitable for laboratory-scale synthesis at room temperature.

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or another suitable organic solvent)

  • Deionized water

  • Beaker

  • Forceps

  • Glass rod

Procedure:

  • Aqueous Phase Preparation:

    • Prepare a solution of this compound and sodium hydroxide in deionized water. For example, a 0.4 M solution of this compound and a 0.4 M solution of NaOH.

  • Organic Phase Preparation:

    • Prepare a solution of sebacoyl chloride in an organic solvent immiscible with water, such as hexane. For example, a 0.2 M solution.

  • Polymerization:

    • Carefully pour the organic phase (sebacoyl chloride solution) onto the aqueous phase (this compound solution) in a beaker, minimizing turbulence to create a distinct interface between the two layers.

    • A film of polyamide will form instantly at the liquid-liquid interface.

    • Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of polyamide can be drawn from the interface.

    • The polymer rope can be wound onto a rotating glass rod.

  • Washing and Drying:

    • Thoroughly wash the collected polyamide rope with water and then with a solvent like ethanol to remove unreacted monomers, sodium hydroxide, and the hydrochloric acid byproduct.

    • Allow the polymer to air-dry or dry it in a vacuum oven at a moderate temperature (e.g., 60°C).

Visualizations

Experimental Workflow for Melt Polycondensation

melt_polycondensation_workflow cluster_preparation Monomer & Salt Preparation cluster_polymerization Polycondensation cluster_post_processing Post-Processing diamine This compound salt_formation Nylon Salt Formation (in Alcohol/Water) diamine->salt_formation diacid Diacid (e.g., Adipic Acid) diacid->salt_formation drying Drying of Salt (Vacuum Oven) salt_formation->drying charging Charge Salt to Reactor drying->charging purging Purge with Nitrogen charging->purging heating Heat to Melt (220-290°C) purging->heating polymerization Polymerization (Water Removal) heating->polymerization cooling Cooling under Nitrogen polymerization->cooling recovery Polymer Recovery cooling->recovery characterization Characterization (DSC, GPC, etc.) recovery->characterization

Caption: Workflow for the synthesis of polyamides via melt polycondensation.

Reaction Mechanism of Polyamide Formation

reaction_mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products diamine R-NH₂ (this compound) nucleophilic_attack Nucleophilic Attack by Amine diamine->nucleophilic_attack diacid R'-COOH (Dicarboxylic Acid) protonation Protonation of Carbonyl Oxygen (Acid Catalysis) diacid->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination amide R-NH-CO-R' (Amide Bond) elimination->amide water H₂O elimination->water

Caption: Simplified mechanism of acid-catalyzed amide bond formation.

Safety Precautions

  • Handling of Monomers: this compound is corrosive and can cause skin and eye irritation. Sebacoyl chloride is corrosive and reacts with moisture, releasing HCl gas. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Melt Polycondensation: This procedure involves high temperatures (up to 290°C). Use appropriate heating equipment (e.g., a silicone oil bath with a temperature controller) and ensure the reaction is conducted behind a safety shield. Be aware of the potential for thermal burns. The reaction should be carried out under an inert atmosphere to prevent oxidative degradation of the polymer.

  • Interfacial Polymerization: The organic solvents used (e.g., hexane) are flammable. Ensure there are no ignition sources nearby. The reaction generates hydrogen chloride (HCl) as a byproduct, which is neutralized by the sodium hydroxide in the aqueous phase. The reaction should still be performed in a well-ventilated area.

  • Polymer Handling: The final polymer product is generally considered non-hazardous. However, it is good practice to handle it with gloves.

References

Application Notes & Protocols: 1,9-Diaminononane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,9-Diaminononane (CAS No. 646-24-2), also known as nonamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in materials science. Its nine-carbon chain provides a unique combination of flexibility and hydrophobicity to the resulting polymers, influencing their thermal and mechanical properties. These characteristics make it a valuable monomer for synthesizing high-performance polymers such as polyamides and polyurethanes, and an effective curing agent for epoxy resins.

These notes provide an overview of the key applications of this compound in materials science, complete with quantitative data and detailed experimental protocols for researchers and professionals in material and drug development.

Application Notes

Monomer for Polyamide (Nylon) Synthesis

This compound is a key component in the synthesis of specialty polyamides, often referred to as nylons. Polyamides are formed through the polycondensation reaction between a diamine and a dicarboxylic acid.[1] The use of this compound (designated as "9" in nylon nomenclature) allows for the creation of nylons with specific properties. For instance, reacting it with a six-carbon dicarboxylic acid like adipic acid results in Nylon 9,6.[2]

The long, flexible nine-carbon chain of this compound disrupts the tight chain packing that is characteristic of shorter-chain nylons (like Nylon 6,6). This generally leads to:

  • Lower melting points and glass transition temperatures.[2]

  • Increased flexibility and toughness.

  • Reduced moisture absorption compared to nylons like PA6 and PA66.[3]

These properties make nylons derived from this compound suitable for applications requiring high performance in variable humidity environments, such as specialty fibers, films, and engineering plastics.

The following diagram illustrates how this compound is utilized as a fundamental building block to produce various polymers with diverse applications.

G cluster_monomer Core Monomer cluster_polymers Polymer Synthesis cluster_applications Material Applications Monomer This compound Polyamide Polyamides (e.g., Nylon 9,6) Monomer->Polyamide + Dicarboxylic Acid Polyurethane Polyurethanes (as Chain Extender) Monomer->Polyurethane + Diisocyanate Epoxy Cured Epoxy Resins (as Curing Agent) Monomer->Epoxy + Epoxy Resin Fibers Specialty Fibers Polyamide->Fibers Plastics Engineering Plastics Polyamide->Plastics Polyurethane->Plastics Coatings Protective Coatings Epoxy->Coatings Adhesives Structural Adhesives Epoxy->Adhesives

Caption: Logical flow from this compound to polymers and their applications.

Curing Agent for Epoxy Resins

This compound functions as an effective curing agent (hardener) for epoxy resins. The two primary amine groups at the ends of the molecule react with the epoxide rings of the epoxy prepolymer. This reaction opens the epoxide ring and forms a covalent bond, creating a highly cross-linked, three-dimensional thermoset network.[4]

The long aliphatic chain of this compound imparts increased flexibility and toughness to the cured epoxy system compared to shorter-chain or aromatic diamines.[5] This makes it particularly useful for applications where high impact strength and resistance to mechanical shock are required, such as in certain adhesives, coatings, and composite matrices. The curing process can typically occur at ambient or slightly elevated temperatures.[4]

Chain Extender in Polyurethane Synthesis

In the synthesis of polyurethanes (PUs), diamines are used as chain extenders. The process typically involves reacting a diisocyanate with a long-chain polyol to form a prepolymer. This prepolymer is then reacted with a chain extender, such as this compound. The amine groups of the diamine react with the isocyanate groups of the prepolymer to form urea linkages.[6][7]

The incorporation of this compound influences the morphology and properties of the resulting poly(urethane-urea) by:

  • Introducing flexible segments into the polymer backbone.

  • Forming hard segments through the urea linkages, which can phase-separate to create a tough, elastomeric material.[8]

This allows for the tailoring of mechanical properties, such as hardness, tensile strength, and elongation at break, for applications ranging from flexible foams to durable elastomers.

Quantitative Data Presentation

The following tables summarize the typical properties of materials synthesized using this compound or similar aliphatic diamines.

Table 1: Thermal Properties of Polyamides Derived from this compound (NDA) [2]

Polymer Composition (Molar Ratio)Glass Transition Temp. (Tg), °CMelting Temp. (Tm), °C
Nylon 9,6 (100% Adipamide)61238
9A/9T Copolymer (80/20)71251
9A/9T Copolymer (60/40)81262
9A/9T Copolymer (40/60)90275
9A/9T Copolymer (20/80)99295
9A = 1,9-nonamethylene adipamide unit; 9T = 1,9-nonamethylene terephthalamide unit.

Table 2: Representative Mechanical Properties of Aliphatic Polyamides [3]

Polyamide TypeBending Strength (MPa)Izod Impact Strength (kJ/m²)
PA69102.589.24
PA10984.118.82
PA12965.918.54
Data for polyamides based on 1,9-azelaic acid and diamines of varying lengths (6, 10, and 12 carbons) are shown as representative examples.

Table 3: Typical Properties of Epoxy Resins Cured with Aliphatic Diamines [5]

PropertyValue Range
Curing Activation Energy (Ea)50 - 60 kJ·mol⁻¹
Glass Transition Temp. (Tg)80 - 120 °C
Tensile Strength50 - 80 MPa
Elongation at Break3 - 8%
Values are representative for epoxy systems cured with aliphatic amines and can vary based on the specific epoxy resin and curing conditions.

Experimental Protocols

Protocol 1: Synthesis of Polyamide (Nylon 9,6) via Melt Polycondensation

This protocol describes the synthesis of poly(1,9-nonamethylene adipamide) from this compound and adipic acid.

Materials:

  • This compound (NDA)

  • Adipic acid

  • Catalyst (e.g., phosphoric acid, optional)

  • Nitrogen gas (high purity)

  • High-temperature reaction vessel with mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • Salt Formation: Prepare an equimolar salt of this compound and adipic acid. Dissolve stoichiometric amounts of both monomers in a suitable solvent (e.g., a water/ethanol mixture).

  • Crystallization: Allow the solution to cool slowly to crystallize the nylon salt. Filter the salt crystals, wash with ethanol, and dry thoroughly in a vacuum oven.

  • Polymerization Setup: Place the dried nylon 9,6 salt into the reaction vessel.

  • Purging: Seal the reactor and purge thoroughly with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Heating Stage 1 (Melt & Pre-polymerization): Heat the reactor to approximately 220 °C under a nitrogen atmosphere. The salt will melt and water will begin to evolve as steam. Continue heating for 1-2 hours.

  • Heating Stage 2 (Polycondensation): Gradually increase the temperature to 250-260 °C while maintaining the nitrogen purge to facilitate the removal of water and drive the polymerization reaction forward.

  • Vacuum Stage: Once the evolution of water subsides, apply a vacuum to the system (gradually reducing pressure to <1 torr) for an additional 30-60 minutes to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

  • Extrusion and Cooling: Extrude the molten polymer from the bottom of the reactor as a strand into a water bath to cool and solidify it.

  • Pelletizing: Dry the polymer strand and cut it into pellets for further processing and analysis.

G cluster_prep Preparation cluster_reaction Polymerization cluster_finish Finishing A 1. Mix Equimolar This compound & Adipic Acid B 2. Form & Dry Nylon Salt A->B C 3. Charge Salt to Reactor & Purge with N2 B->C D 4. Heat to 220°C (Melt & Evolve H2O) C->D E 5. Increase Temp to 260°C (Polycondensation) D->E F 6. Apply Vacuum (Increase Molecular Weight) E->F G 7. Extrude Molten Polymer into Water Bath F->G H 8. Pelletize Dried Polymer G->H

Caption: Experimental workflow for melt polycondensation of Nylon 9,6.

Protocol 2: Curing of Epoxy Resin with this compound

This protocol provides a general procedure for curing a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • Liquid DGEBA epoxy resin

  • This compound

  • Mixing container (wax-free paper or plastic)

  • Stirring rod

  • Substrate or mold for application

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the Amine Hydrogen Equivalent Weight (AHEW) of the diamine and the Epoxide Equivalent Weight (EEW) of the resin. For this compound (M.W. ≈ 158.28 g/mol , 4 active hydrogens), the AHEW is 158.28 / 4 = 39.6 g/eq. The mix ratio (parts by weight of amine per 100 parts of resin) is calculated as: (AHEW / EEW) * 100. A 1:1 stoichiometric ratio is generally recommended for optimal properties.[9]

  • Dispensing: Carefully weigh and dispense the calculated amounts of epoxy resin and this compound into a clean mixing container.[10]

  • Mixing: Mix the two components thoroughly with a stirring rod for 2-3 minutes. Scrape the sides and bottom of the container to ensure a homogeneous mixture. Inadequate mixing can lead to incomplete curing.[7]

  • Application: Pour or apply the mixed epoxy onto the prepared substrate or into the mold. Work within the pot life of the mixture, as the curing reaction is exothermic and will generate heat, accelerating the process.[9]

  • Curing: Allow the epoxy to cure under the desired conditions. For ambient temperature curing, a typical cure time is 24-72 hours at 20-25°C.[11] For improved thermal and mechanical properties, a post-cure at an elevated temperature (e.g., 80-100°C for 2-4 hours) can be performed after the initial gelation.

  • Characterization: Once fully cured, the material can be demolded and subjected to mechanical and thermal analysis.

G cluster_prep Preparation cluster_process Processing cluster_cure Curing A 1. Calculate Stoichiometric Mix Ratio (AHEW/EEW) B 2. Weigh & Dispense Resin and this compound A->B C 3. Thoroughly Mix Components (2-3 min) B->C D 4. Apply Mixture to Substrate or Mold C->D E 5. Ambient Cure (24-72 hours at 25°C) D->E F 6. Optional Post-Cure (e.g., 2h at 100°C) E->F G 7. Demold and Characterize Cured Material F->G

Caption: Experimental workflow for curing epoxy resin with this compound.

References

Application Notes and Protocols: 1,9-Diaminonane as a Linker for Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. Long-chain aliphatic diamines, such as 1,9-diaminonane, are of particular interest as linkers or functionalizing agents. Their flexibility can impart unique dynamic properties to the MOF structure, which can be advantageous for applications such as controlled drug delivery, gas storage, and catalysis.[1][2] The introduction of amine functionalities can also enhance interactions with guest molecules, such as CO2 or drug molecules.[3][4]

These application notes provide an overview of the use of 1,9-diaminonane as a linker in MOF synthesis, including representative protocols, characterization data, and potential applications, with a focus on drug development. While specific data for MOFs synthesized directly with 1,9-diaminonane is limited in publicly available literature, the following information is based on closely related systems with flexible long-chain diamine linkers and provides a strong predictive framework.

Data Presentation: Representative Properties of Diamine-Functionalized MOFs

The incorporation of flexible diamine linkers, such as 1,9-diaminonane, into MOF structures significantly influences their physical properties. The following table summarizes typical quantitative data for a representative MOF before and after functionalization with a diamine, based on literature for analogous systems. This data is crucial for evaluating the potential performance of a 1,9-diaminonane-containing MOF.

PropertyRepresentative MOF (Pre-functionalization)Representative MOF (Post-diamine functionalization)Reference
BET Surface Area (m²/g) ~2920~1550[5]
Pore Volume (cm³/g) ~1.37~0.72[5]
Pore Size (Å) ~18.4~14.8[6]
CO₂ Adsorption Capacity (mmol/g) Varies~3.48 (at 150 mbar)[6]
Drug Loading Capacity (wt%) VariesUp to ~56 (drug dependent)[7]

Experimental Protocols

The following are detailed protocols for the synthesis and post-synthetic modification of MOFs with long-chain diamines like 1,9-diaminonane, as well as a protocol for drug loading.

Protocol 1: Solvothermal Synthesis of a Representative MOF (Pre-functionalization)

This protocol describes a general solvothermal synthesis method for a robust MOF that can be subsequently functionalized with 1,9-diaminonane.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • Organic linker (e.g., Terephthalic acid, Biphenyl-4,4'-dicarboxylic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (e.g., Acetic acid, Benzoic acid)

Procedure:

  • Dissolve the metal salt and the organic linker in the chosen solvent in a Teflon-lined autoclave.

  • Add the modulator to the solution. The modulator can help control the crystallinity and phase purity of the product.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a defined period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF) to remove unreacted precursors.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Logical Relationship: MOF Synthesis and Functionalization

cluster_synthesis MOF Synthesis cluster_functionalization Post-Synthetic Modification Metal_Salt Metal Salt Solvothermal_Reaction Solvothermal Reaction Metal_Salt->Solvothermal_Reaction Organic_Linker Organic Linker Organic_Linker->Solvothermal_Reaction Solvent Solvent Solvent->Solvothermal_Reaction As_Synthesized_MOF As-Synthesized MOF Solvothermal_Reaction->As_Synthesized_MOF Activation Activation As_Synthesized_MOF->Activation Activated_MOF Activated MOF Activation->Activated_MOF Functionalization_Reaction Functionalization Activated_MOF->Functionalization_Reaction Diaminononane 1,9-Diaminononane Diaminononane->Functionalization_Reaction Functionalized_MOF Diamine-Functionalized MOF Functionalization_Reaction->Functionalized_MOF Final_Activation Final Activation Functionalized_MOF->Final_Activation Final_Product Final Product Final_Activation->Final_Product

Caption: Workflow for MOF synthesis and subsequent functionalization.

Protocol 2: Post-Synthetic Modification with this compound

This protocol details the process of grafting 1,9-diaminonane onto the synthesized MOF.

Materials:

  • Activated MOF from Protocol 1

  • 1,9-Diaminonane

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Suspend the activated MOF in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 1,9-diaminonane in the same anhydrous solvent to the MOF suspension. The molar ratio of diamine to the metal sites in the MOF should be optimized.

  • Stir the mixture at a specific temperature (e.g., 60-100 °C) for 12-48 hours.

  • After the reaction, cool the mixture to room temperature.

  • Collect the functionalized MOF by filtration or centrifugation.

  • Wash the product thoroughly with the anhydrous solvent to remove any unreacted diamine.

  • Dry the diamine-functionalized MOF under vacuum.

Protocol 3: Drug Loading into Diamine-Functionalized MOFs

This protocol describes a common method for loading a therapeutic agent into the pores of the functionalized MOF.

Materials:

  • Activated diamine-functionalized MOF

  • Drug of interest (e.g., Ibuprofen, Doxorubicin)

  • Suitable solvent for the drug

Procedure:

  • Dissolve the drug in a suitable solvent to create a concentrated solution.

  • Add the activated diamine-functionalized MOF to the drug solution.

  • Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for maximum drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug adsorbed on the external surface of the MOF crystals.

  • Dry the drug-loaded MOF under vacuum at a mild temperature to avoid degradation of the drug.

  • The amount of loaded drug can be quantified by techniques such as thermogravimetric analysis (TGA), UV-Vis spectroscopy, or high-performance liquid chromatography (HPLC) after digesting the MOF in an acidic solution.

Experimental Workflow: Drug Delivery Application

cluster_workflow Drug Loading and Release Workflow start Start: Activated Diamine-Functionalized MOF drug_solution Prepare Drug Solution incubation Incubation for Drug Loading start->incubation drug_solution->incubation separation Separation and Washing incubation->separation drug_loaded_mof Drug-Loaded MOF separation->drug_loaded_mof release_medium Introduce to Release Medium (e.g., PBS) drug_loaded_mof->release_medium sampling Periodic Sampling release_medium->sampling analysis Drug Concentration Analysis (e.g., UV-Vis, HPLC) sampling->analysis data_plotting Plot Cumulative Release vs. Time analysis->data_plotting

Caption: Workflow for drug loading and release studies.

Applications in Drug Development

The use of 1,9-diaminonane as a flexible linker in MOFs opens up several possibilities in the field of drug development:

  • Controlled Drug Release: The flexible nature of the nonane chain can allow for a "gate-opening" mechanism, where the pores of the MOF can expand or contract in response to external stimuli (e.g., pH, temperature), leading to a more controlled and sustained release of the encapsulated drug.[1] The flexible framework can bend and adapt to the drug molecules, potentially leading to longer delivery durations.[1]

  • Enhanced Drug Loading: The amine groups of 1,9-diaminonane can provide additional interaction sites for drug molecules through hydrogen bonding, potentially increasing the loading capacity for certain drugs.

  • Targeted Delivery: The surface amine groups can be further functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the drug-loaded MOF to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.

  • pH-Responsive Release: The amine groups are basic and can become protonated at lower pH values, such as those found in tumor microenvironments or endosomes. This change in protonation state can alter the framework's interaction with the drug, triggering its release.

Signaling Pathway: Hypothetical pH-Responsive Drug Release

The diagram below illustrates a hypothetical signaling pathway for the pH-responsive release of a drug from a 1,9-diaminonane functionalized MOF in a cancer cell.

cluster_pathway pH-Responsive Drug Release in a Cancer Cell mof_drug Drug-Loaded Diamine-MOF endocytosis Endocytosis by Cancer Cell mof_drug->endocytosis endosome Endosome (Low pH) endocytosis->endosome protonation Protonation of Amine Groups endosome->protonation Acidic Environment destabilization Framework Destabilization / Weakened Drug Interaction protonation->destabilization drug_release Drug Release destabilization->drug_release therapeutic_effect Therapeutic Effect (e.g., Apoptosis) drug_release->therapeutic_effect

Caption: Hypothetical pathway for pH-triggered drug release.

Conclusion

While direct experimental data for MOFs incorporating 1,9-diaminonane as a primary linker remains an area for future research, the principles derived from MOFs with similar flexible and functionalized linkers provide a strong foundation for their potential. The unique combination of flexibility and functional amine groups makes 1,9-diaminonane a promising candidate for designing advanced MOFs for controlled drug delivery and other biomedical applications. The provided protocols and data serve as a valuable starting point for researchers venturing into this exciting area of materials science.

References

The Role of 1,9-Diaminononane in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,9-Diaminononane is a versatile linear aliphatic diamine that serves as a valuable building block in the synthesis of a variety of bioactive molecules. Its nine-carbon chain provides a flexible spacer element, while the terminal primary amine groups offer reactive sites for further chemical modifications. This allows for the construction of novel compounds with diverse pharmacological activities. This document provides detailed application notes and protocols on the use of this compound in the synthesis of two important classes of anticancer agents: polyamine analogues and G-quadruplex ligands.

Application 1: Synthesis of a Symmetric Bis-naphthalimide G-Quadruplex Ligand

G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions. Stabilization of these structures by small molecule ligands can inhibit the activity of telomerase and down-regulate oncogene expression, making them attractive targets for cancer therapy. This compound can be employed as a flexible linker to connect two G-quadruplex-binding moieties, such as naphthalimides, to create potent and selective G-quadruplex ligands.

Signaling Pathway

G_Quadruplex_Stabilization

Experimental Protocol: Synthesis of a Symmetric Bis-naphthalimide Ligand

This protocol describes a general method for the synthesis of a symmetric bis-naphthalimide G-quadruplex ligand using this compound as a linker.

Materials:

  • This compound

  • 4-Bromo-1,8-naphthalic anhydride (2.2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-bromo-1,8-naphthalic anhydride (2.2 eq) in DMF.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water and then with cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure symmetric bis-(4-bromo-1,8-naphthalimide)-nonane.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the typical quantitative data obtained for a symmetric bis-naphthalimide G-quadruplex ligand linked by 1,9-diaminonane.

ParameterValueReference
Synthesis Yield 75-85%Hypothetical
IC₅₀ (HeLa cells) 0.5 - 5 µM[1]
ΔTₘ (Telomeric G4) +15 to +25 °C[2]
Selectivity (G4 vs. dsDNA) >100-fold[2]

Note: The specific values can vary depending on the exact naphthalimide derivative used.

Application 2: Synthesis of a Long-Chain Polyamine Analogue with Antiproliferative Activity

Natural polyamines like spermine and spermidine are essential for cell growth and proliferation. Cancer cells have an upregulated polyamine metabolism, making this pathway a target for anticancer drug development. Synthetic polyamine analogues can disrupt polyamine homeostasis, leading to cell cycle arrest and apoptosis. This compound can be used as a central scaffold to synthesize long-chain polyamine analogues with potent antiproliferative properties.

Signaling Pathway

Polyamine_Analogue_Action

Experimental Protocol: Synthesis of N,N'-Bis(3-aminopropyl)nonane-1,9-diamine

This protocol outlines the synthesis of a long-chain polyamine analogue from this compound.

Materials:

  • This compound

  • Acrylonitrile (2.2 equivalents)

  • Methanol

  • Raney Nickel catalyst

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Cyanoethylation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add acrylonitrile (2.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude N,N'-bis(2-cyanoethyl)nonane-1,9-diamine.

  • Reduction: Dissolve the crude dinitrile in methanol and transfer to a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 48 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of DCM and dry over anhydrous Na₂SO₄. Filter and remove the solvent to yield the pure N,N'-bis(3-aminopropyl)nonane-1,9-diamine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table presents typical quantitative data for the synthesized long-chain polyamine analogue.

ParameterValueReference
Synthesis Yield 80-90%Hypothetical
IC₅₀ (L1210 Leukemia Cells) 1 - 10 µMHypothetical
ODC Activity Inhibition > 50% at 10 µMHypothetical
SSAT Induction 5 to 10-fold at 10 µMHypothetical

Note: The specific biological activities can vary depending on the cell line and assay conditions.

This compound is a valuable and versatile building block for the synthesis of bioactive molecules with potential therapeutic applications, particularly in the field of oncology. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this readily available starting material. Further derivatization of the terminal amino groups can lead to a wide array of compounds with tailored pharmacological profiles.

References

Application Notes and Protocols for 1,9-Diaminononane in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,9-diaminononane in the formation of self-assembled monolayers (SAMs). Detailed protocols for the preparation and characterization of these functionalized surfaces are included, targeting applications in biosensing, drug delivery, and surface functionalization.

Introduction to this compound for SAMs

This compound is a versatile linear aliphatic diamine, with the formula NH₂(CH₂)₉NH₂. Its two primary amine groups at either end of a nine-carbon chain make it an excellent candidate for surface modification and the formation of self-assembled monolayers. One amine group can anchor the molecule to a suitably activated surface, while the other remains available for the subsequent covalent attachment of biomolecules, nanoparticles, or other functional moieties. This bifunctionality is particularly valuable in the development of biosensors, drug delivery platforms, and functionalized materials where precise control over surface chemistry is crucial.

The nonane backbone provides a flexible spacer arm, elevating the terminal amine group away from the substrate surface. This separation minimizes steric hindrance and can improve the accessibility of the functional group for subsequent reactions, which is a critical consideration in the design of bioactive surfaces.

Applications

The primary applications of this compound-modified surfaces stem from the introduction of a reactive primary amine layer.

  • Biosensor Development: The terminal amine groups can be used to immobilize enzymes, antibodies, or nucleic acids for the detection of specific biological targets. This is typically achieved through common bioconjugation chemistries, such as EDC/NHS coupling to carboxyl groups on the target biomolecule.

  • Drug Delivery Systems: Surfaces functionalized with this compound can serve as a platform for attaching drug molecules or drug-carrying nanoparticles. The covalent linkage can be designed to be cleavable under specific physiological conditions, allowing for targeted drug release.

  • Surface Functionalization: The amine-terminated surface can be further modified to alter surface properties such as wettability, adhesion, and biocompatibility.[1] For example, grafting polyethylene glycol (PEG) chains to the amine groups can create protein-resistant surfaces.

  • Interlayer Cross-linking: When used with layered materials, such as layered polysilanes, α,ω-diaminoalkanes like this compound can act as cross-linkers, covalently bonding the layers together.[2]

Quantitative Data Presentation

The following table summarizes typical characterization data for amino-terminated self-assembled monolayers on different substrates. While specific data for this compound monolayers is limited in the literature, these values for similar long-chain amine SAMs provide a useful reference.

ParameterGold (Au) SubstrateSilicon Oxide (SiO₂) Substrate
Monolayer Formation Method Two-step: 1) Carboxyl-terminated alkanethiol SAM, 2) Amide coupling of this compoundDirect silanization with amino-terminated silane (e.g., APTES) or two-step coupling
Advancing Water Contact Angle 50° - 70°45° - 65°
Ellipsometric Thickness 10 - 20 Å (for the diamine layer)8 - 15 Å (for the silane layer)
XPS N 1s Binding Energy ~400.0 eV (amine), ~401.5 eV (protonated amine)~399.8 eV (amine), ~401.3 eV (protonated amine)
Surface Coverage Typically >90%Typically >85%

Experimental Protocols

Protocol 1: Formation of a this compound Monolayer on a Carboxyl-Terminated Gold Surface

This two-step protocol first creates a well-ordered SAM of a carboxyl-terminated alkanethiol on a gold substrate, followed by the covalent attachment of this compound.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • 11-Mercaptoundecanoic acid (MUA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol (absolute)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrate by immersing it in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrate thoroughly with DI water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Formation of Carboxyl-Terminated SAM:

    • Prepare a 1 mM solution of MUA in absolute ethanol.

    • Immerse the clean, dry gold substrate in the MUA solution for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed thiols.

    • Dry the substrate under a stream of nitrogen gas.

  • Activation of Carboxyl Groups:

    • Prepare a solution of 0.4 M EDC and 0.1 M NHS in DMF.

    • Immerse the MUA-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature.

    • Rinse the substrate with DMF.

  • Grafting of this compound:

    • Prepare a 10 mM solution of this compound in DMF.

    • Immediately immerse the activated substrate in the this compound solution for 2-4 hours at room temperature.

    • Remove the substrate and rinse thoroughly with DMF, followed by ethanol, and finally DI water.

    • Dry the substrate under a stream of nitrogen gas.

    • Store the functionalized substrate in a desiccator.

Protocol 2: Formation of an Amino-Terminated Monolayer on a Silicon Oxide Surface

This protocol describes the formation of an amino-terminated monolayer on a silicon-based substrate using an aminosilane, which serves as a model for the type of surface chemistry achievable with diamines.

Materials:

  • Silicon wafer or glass slide

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

  • Acetone

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon substrate by sonicating in acetone, followed by ethanol, and then DI water (10 minutes each).

    • Dry the substrate under a stream of nitrogen gas.

    • Activate the surface by immersing it in piranha solution for 15 minutes to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrate thoroughly with DI water and dry under nitrogen.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the clean, hydroxylated substrate in the APTES solution for 1-2 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in solution.

    • Remove the substrate from the solution and rinse with toluene to remove excess, non-covalently bound silane.

    • Sonicate the substrate in fresh toluene for 5 minutes to remove any physisorbed multilayers.

  • Curing and Final Rinse:

    • Cure the substrate by baking it in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

    • Allow the substrate to cool to room temperature.

    • Rinse the cured substrate with ethanol and then DI water.

    • Dry the substrate under a stream of nitrogen gas.

    • Store in a desiccator.

Visualizations

experimental_workflow_gold cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: SAM Formation cluster_2 Step 3: Amine Grafting Au_Substrate Gold Substrate Clean_Au Piranha Cleaning Au_Substrate->Clean_Au Rinse_Dry1 Rinse & Dry Clean_Au->Rinse_Dry1 MUA_SAM Immerse in MUA Solution Rinse_Dry1->MUA_SAM Rinse_Dry2 Rinse & Dry MUA_SAM->Rinse_Dry2 Carboxyl_Surface Carboxyl-Terminated Surface Rinse_Dry2->Carboxyl_Surface Activation EDC/NHS Activation Carboxyl_Surface->Activation Amine_Coupling Couple with this compound Activation->Amine_Coupling Final_Rinse Final Rinse & Dry Amine_Coupling->Final_Rinse Amine_Surface Amine-Terminated Surface Final_Rinse->Amine_Surface logical_relationship cluster_properties Key Properties cluster_applications Resulting Applications Diaminononane This compound Prop1 Two Terminal Amine Groups Diaminononane->Prop1 Prop2 Flexible Nonane Spacer Diaminononane->Prop2 App1 Biomolecule Immobilization Prop1->App1 for App2 Drug Delivery Anchor Prop1->App2 for App3 Further Surface Modification Prop1->App3 for Prop2->App1 provides spacing

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. The choice of surface ligand dictates the nanoparticle's physicochemical properties, biocompatibility, and its interactions with biological systems. 1,9-Diaminononane, a nine-carbon aliphatic diamine, offers a versatile platform for nanoparticle surface modification. Its two primary amine groups provide reactive handles for the covalent attachment of therapeutic agents, targeting moieties, and imaging probes. Furthermore, the long aliphatic chain can influence the nanoparticle's hydrophobicity and its interaction with cell membranes, potentially enhancing cellular uptake.

These application notes provide a comprehensive overview of the methodologies for functionalizing nanoparticles with this compound, along with protocols for their characterization and application in a research and drug development context. The protocols provided are generalized and may require optimization for specific nanoparticle types and applications.

Data Presentation: Physicochemical Characterization

The successful functionalization of nanoparticles with this compound should be confirmed by a suite of characterization techniques. The following tables summarize key quantitative data that should be acquired before and after surface modification. The values presented are illustrative and based on typical results observed for nanoparticles functionalized with long-chain aliphatic amines. Actual results will vary depending on the nanoparticle core material, size, and the specific reaction conditions.

Table 1: Hydrodynamic Diameter and Polydispersity Index

Nanoparticle TypeFunctionalization StepAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Carboxylated Silica NanoparticlesBefore Functionalization100 ± 5< 0.15
After this compound Functionalization110 ± 7< 0.20
Carboxylated PLGA NanoparticlesBefore Functionalization150 ± 10< 0.10
After this compound Functionalization165 ± 12< 0.18

Table 2: Zeta Potential and Surface Charge

Nanoparticle TypeFunctionalization StepZeta Potential (mV)Surface Charge
Carboxylated Silica NanoparticlesBefore Functionalization-35 ± 5Negative
After this compound Functionalization+25 ± 5Positive
Carboxylated PLGA NanoparticlesBefore Functionalization-40 ± 6Negative
After this compound Functionalization+30 ± 4Positive

Table 3: Quantification of Surface Amine Groups

Nanoparticle TypeFunctionalization AgentAmine Surface Density (amines/nm²)Quantification Method
Silica NanoparticlesThis compound1.5 - 3.0Ninhydrin Assay / TNBS Assay
PLGA NanoparticlesThis compound0.8 - 2.0Fluorescamine Assay

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., silica or PLGA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous dimethylformamide (DMF)

  • Centrifuge

  • Probe sonicator or bath sonicator

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-5 mg/mL. Sonicate the suspension to ensure homogeneity.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMF.

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of COOH:EDC:NHS should be approximately 1:2:2.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation with this compound:

    • Dissolve an excess of this compound in PBS (pH 7.4). A 50-100 fold molar excess relative to the nanoparticle carboxyl groups is recommended.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Washing and Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4). Sonication may be required to fully redisperse the particles.

    • Repeat the washing step three times to ensure complete removal of unreacted this compound, EDC, and NHS.

  • Final Resuspension and Storage: Resuspend the final this compound functionalized nanoparticles in a suitable buffer (e.g., PBS or deionized water) for storage at 4°C.

Protocol 2: Quantification of Surface Amine Groups using the Ninhydrin Assay

This colorimetric assay is used to quantify the primary amine groups on the surface of the functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Ninhydrin reagent

  • Ethanol

  • Primary amine standard solution (e.g., this compound of known concentration) for calibration curve

  • Spectrophotometer

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of the primary amine in deionized water with concentrations ranging from 0.1 to 1 mM.

  • Sample Preparation: Prepare a suspension of the amine-functionalized nanoparticles in deionized water at a known concentration (e.g., 1 mg/mL).

  • Reaction:

    • To 100 µL of each standard and the nanoparticle suspension in separate microcentrifuge tubes, add 100 µL of the ninhydrin reagent.

    • Heat the tubes at 100°C for 10-15 minutes. A purple color (Ruhemann's purple) will develop.

    • Cool the tubes to room temperature.

    • Add 800 µL of 50% ethanol to each tube and vortex to mix.

  • Measurement:

    • Centrifuge the nanoparticle sample to pellet the particles.

    • Measure the absorbance of the supernatant of the standards and the nanoparticle sample at 570 nm using a spectrophotometer.

  • Quantification:

    • Plot the absorbance of the standards against their concentration to generate a calibration curve.

    • Use the absorbance of the nanoparticle sample to determine the concentration of amine groups from the calibration curve.

    • Calculate the number of amine groups per unit mass or surface area of the nanoparticles.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Downstream Applications synthesis Synthesis of Carboxylated Nanoparticles activation Activation of -COOH groups (EDC/NHS) synthesis->activation conjugation Conjugation with This compound activation->conjugation washing Washing and Purification conjugation->washing dls DLS (Size, PDI) washing->dls zeta Zeta Potential washing->zeta ftir FTIR Spectroscopy washing->ftir amine_quant Amine Quantification (Ninhydrin Assay) washing->amine_quant drug_loading Drug Loading amine_quant->drug_loading cell_studies In Vitro Cell Studies amine_quant->cell_studies

Caption: Experimental workflow for the synthesis, functionalization, and characterization of this compound modified nanoparticles.

cellular_uptake cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm endosome Early Endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation release Drug Release lysosome->release pH-triggered Escape/Degradation nanoparticle This compound Functionalized Nanoparticle receptor Cell Surface Receptors nanoparticle->receptor Electrostatic Interaction receptor->endosome Endocytosis (e.g., Clathrin-mediated)

Caption: Generalized signaling pathway for the cellular uptake of positively charged nanoparticles functionalized with this compound.

Conclusion

The functionalization of nanoparticles with 1,9-Diaminonane provides a promising avenue for the development of novel drug delivery and diagnostic agents. The protocols and characterization methods outlined in these application notes serve as a foundational guide for researchers in this field. It is important to reiterate that the specific parameters for functionalization and the resulting physicochemical properties will be dependent on the nanoparticle system being utilized and require empirical optimization. Further studies are warranted to fully elucidate the in vitro and in vivo behavior of nanoparticles functionalized with this compound.

Application Notes and Protocols: 1,9-Diaminononane as a Diamine Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Diaminononane is a versatile linear diamine linker that has shown promise in various areas of drug discovery. Its nine-carbon aliphatic chain provides a flexible spacer to connect two molecular entities, such as a targeting moiety and a pharmacophore, or to act as a scaffold for the synthesis of novel bioactive compounds. This document provides detailed application notes on its use, particularly in the development of antimicrobial agents, and includes relevant experimental protocols.

Application: Antimicrobial Drug Discovery

A notable application of this compound is in the field of antimicrobial research, specifically in the development of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study by Vergara et al. investigated a series of α,ω-diaminoalkanes for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1] Their findings revealed that diamines with longer carbon chains, including this compound, exhibited significant antitubercular activity.

Data Presentation

The following table summarizes the quantitative data for the antitubercular activity of this compound and related long-chain diamines.

CompoundCarbon Chain Length (n)Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL)
This compound92.50 - 3.12
1,10-Diaminodecane102.50 - 3.12
1,11-Diaminoundecane112.50 - 3.12
1,12-Diaminododecane122.50 - 3.12
Ethambutol (Reference Drug)-3.12

Data sourced from Vergara et al., Bioorganic & Medicinal Chemistry Letters, 2009.[1]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Drug Conjugate using this compound as a Linker

This protocol describes a general method for the amide coupling of a carboxylic acid-containing drug molecule to this compound.

Materials:

  • This compound

  • Carboxylic acid-containing drug molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing drug molecule (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the active ester.

  • Coupling with this compound:

    • In a separate flask, dissolve this compound (1.5 equivalents to favor mono-acylation) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution of this compound.

    • Slowly add the activated ester solution from step 1 to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to isolate the desired mono-acylated product.

  • Characterization:

    • Confirm the structure and purity of the final conjugate using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is based on the broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Test compound (e.g., this compound or its derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Reference antitubercular drug (e.g., Ethambutol)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microplates:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well microplate.

    • Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C in a humidified incubator for 7 days.

  • Determination of MIC:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating the inhibition of bacterial growth.

Visualizations

experimental_workflow cluster_discovery Antimicrobial Drug Discovery Workflow start Compound Library (including this compound derivatives) screen Primary Screening (e.g., High-Throughput Screening) start->screen mic MIC Determination (Broth Microdilution) screen->mic cytotox Cytotoxicity Assay (e.g., against mammalian cell lines) mic->cytotox lead_opt Lead Optimization (Structure-Activity Relationship studies) cytotox->lead_opt preclinical Preclinical Studies (In vivo efficacy and toxicity) lead_opt->preclinical

Caption: Experimental workflow for antimicrobial drug discovery.

signaling_pathway cluster_pathway Hypothetical Target Pathway: Mycobacterial Cell Wall Synthesis precursors Cytoplasmic Precursors synthesis Enzymatic Synthesis of Mycolic Acids, Arabinogalactan, Peptidoglycan precursors->synthesis transport Transport across Cell Membrane synthesis->transport assembly Cell Wall Assembly transport->assembly cell_wall Mature Mycobacterial Cell Wall assembly->cell_wall drug This compound-based Antimicrobial Agent drug->synthesis Inhibition

Caption: Hypothetical inhibition of mycobacterial cell wall synthesis.

References

Application Notes and Protocols for Condensation Polymerization of 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of polyamides via condensation polymerization using 1,9-diaminononane. The protocols are intended for researchers in polymer chemistry, materials science, and drug development who are exploring the synthesis of novel polyamides for various applications.

Introduction

Condensation polymerization is a step-growth polymerization process where monomers react to form larger structural units while releasing smaller molecules such as water or hydrogen chloride.[1][2] Polyamides, a prominent class of synthetic polymers, are characterized by the repeating amide linkage (-CO-NH-) in the polymer backbone.[3][4] They are commonly synthesized through the condensation reaction of a diamine and a dicarboxylic acid or a diacyl chloride.[5][6]

This compound is a valuable diamine monomer for the synthesis of specialty polyamides. The nine-carbon aliphatic chain in this diamine can impart flexibility and hydrophobicity to the resulting polymer, making it a candidate for applications in drug delivery, medical implants, and advanced fibers.

This document outlines two primary methods for the condensation polymerization of this compound: interfacial polymerization and solution polymerization.

Interfacial Polymerization of this compound with Sebacoyl Chloride

Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.[7][8] One phase, typically aqueous, contains the diamine, while the organic phase contains the diacyl chloride.[7] The polymerization reaction occurs at or near the liquid-liquid interface.[7]

2.1. Materials and Equipment

Reagents Equipment
This compoundBeakers (250 mL)
Sebacoyl chlorideGraduated cylinders
Sodium hydroxide (NaOH)Stirring rod or forceps
Hexane (or Dichloromethane)Funnel
Distilled waterOven

2.2. Experimental Protocol

  • Preparation of Aqueous Phase:

    • Dissolve a specific amount of this compound and sodium hydroxide (to neutralize the HCl byproduct) in distilled water in a beaker. For example, prepare a solution of 2.2 g of this compound and 1.5 g of NaOH in 50 mL of distilled water.[9]

    • Stir the solution until all solids are dissolved. A few drops of phenolphthalein can be added to visualize the aqueous layer.[9]

  • Preparation of Organic Phase:

    • In a separate beaker, dissolve a stoichiometric equivalent of sebacoyl chloride in an organic solvent like hexane. For instance, add 3.0 mL of sebacoyl chloride to 100 mL of hexane.[9]

  • Polymerization:

    • Carefully and slowly pour the organic phase (sebacoyl chloride solution) down the side of the beaker containing the aqueous phase, or through a funnel just above the surface, to create two distinct layers.[9][10]

    • A polymeric film will form immediately at the interface of the two solutions.[9][10]

  • Polymer Collection and Purification:

    • Using forceps or a stirring rod, gently grasp the polyamide film at the center of the interface and pull it out of the beaker as a continuous "rope".[9][10]

    • Wind the polymer rope onto a spool or a glass rod.

    • Wash the collected polymer extensively with water and then with ethanol to remove any unreacted monomers, solvent, and HCl.[9]

    • Dry the polymer in an oven at a moderate temperature (e.g., 60-70°C) under reduced pressure.[11]

2.3. Quantitative Data Summary

Parameter Value Reference
This compound2.2 gAdapted from[9]
Sodium Hydroxide1.5 gAdapted from[9]
Distilled Water50 mLAdapted from[9]
Sebacoyl Chloride3.0 mLAdapted from[9]
Hexane100 mLAdapted from[9]
Reaction TimeContinuous until reactants are consumed[9]
TemperatureRoom Temperature[11]

2.4. Experimental Workflow Diagram

Interfacial_Polymerization cluster_prep Phase Preparation cluster_reaction Polymerization cluster_collection Collection & Purification prep_aq Prepare Aqueous Phase: This compound + NaOH in Water layering Carefully layer organic phase onto aqueous phase prep_aq->layering prep_org Prepare Organic Phase: Sebacoyl Chloride in Hexane prep_org->layering formation Polyamide film forms at the interface layering->formation collection Withdraw polymer rope from the interface formation->collection washing Wash with water and ethanol collection->washing drying Dry the polymer under vacuum washing->drying product Final Polyamide Product drying->product

Caption: Workflow for Interfacial Polymerization.

Solution Polymerization of this compound with Terephthaloyl Chloride

Solution polymerization is carried out in a single-phase system where both monomers and the resulting polymer are soluble in the solvent. This method allows for better control over the reaction conditions and often yields a more homogeneous polymer.

3.1. Materials and Equipment

Reagents Equipment
This compoundThree-necked round-bottom flask
Terephthaloyl chlorideMechanical stirrer
N-methyl-2-pyrrolidone (NMP) (solvent)Condenser
Pyridine (acid scavenger)Nitrogen inlet
Calcium chloride (drying agent)Heating mantle
Ethanol (for precipitation)Buchner funnel and filter paper
Dimethyl sulfoxide (DMSO) (for purification)Vacuum oven

3.2. Experimental Protocol

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

    • Ensure the system is under a dry nitrogen atmosphere to prevent side reactions with moisture.

  • Monomer Dissolution:

    • In the flask, dissolve a specific amount of this compound in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

    • Add an acid scavenger like pyridine to the solution. Pyridine will neutralize the hydrochloric acid formed during the reaction.[12]

    • Anhydrous calcium chloride can be added as a drying agent.[12]

  • Polymerization:

    • While stirring the diamine solution, slowly add a stoichiometric equivalent of terephthaloyl chloride dissolved in NMP.

    • Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain it for a set duration (e.g., 15 minutes), then potentially raise the temperature for a longer period to ensure high conversion.[12]

  • Polymer Precipitation and Purification:

    • After the reaction is complete, pour the viscous polymer solution into a non-solvent like ethanol to precipitate the polyamide.

    • Collect the precipitated polymer by filtration using a Buchner funnel.

    • To purify the polymer, dissolve it in a solvent like dimethyl sulfoxide (DMSO) and re-precipitate it in ethanol. Repeat this process three times.[12]

    • Wash the final product with water and then ethanol.[12]

    • Dry the purified polyamide in a vacuum oven at a suitable temperature (e.g., 50°C) for several hours.[12]

3.3. Quantitative Data Summary

Parameter Value Reference
This compound1 equivalentAdapted from[12]
Terephthaloyl Chloride1 equivalentAdapted from[12]
N-methyl-2-pyrrolidone (NMP)Sufficient to dissolve reactants[12]
PyridineAs required[12]
Reaction Temperature80°CAdapted from[12]
Reaction Time15 minutes initially, then extendedAdapted from[12]
Purification SolventDMSO and Ethanol[12]

3.4. Experimental Workflow Diagram

Solution_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification setup Assemble three-necked flask under Nitrogen atmosphere dissolve Dissolve this compound, Pyridine, and CaCl2 in NMP setup->dissolve add_diacid Slowly add Terephthaloyl Chloride solution dissolve->add_diacid heating Heat and stir the reaction mixture add_diacid->heating precipitate Precipitate polymer in Ethanol heating->precipitate filter Filter the polymer precipitate->filter reprecipitate Dissolve in DMSO and re-precipitate in Ethanol (3x) filter->reprecipitate wash Wash with water and ethanol reprecipitate->wash dry Dry under vacuum wash->dry product Final Polyamide Product dry->product

Caption: Workflow for Solution Polymerization.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Diacyl chlorides are corrosive and irritating to the skin, eyes, and respiratory system. Handle them in a well-ventilated fume hood.[9]

  • Diamines can be irritating to the skin and respiratory system.[9]

  • Sodium hydroxide is extremely caustic and can cause severe burns.[9]

  • Organic solvents like hexane and dichloromethane are flammable and their vapors can be harmful.[9]

  • Dispose of all chemical waste according to institutional guidelines.[9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polymerization of 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 1,9-diaminononane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful polymer synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Issue 1: Low Molecular Weight of the Resulting Polyamide

  • Question: My polymerization reaction resulted in a polyamide with a low molecular weight. What are the potential causes and how can I increase the molecular weight?

  • Answer: Low molecular weight in step-growth polymerization is a common problem that can arise from several factors.[1] A systematic approach to troubleshooting is essential to identify the root cause.[1]

    • Monomer Purity and Stoichiometry: Impurities in the monomers can act as chain terminators, significantly reducing the final molecular weight.[1] It is crucial to use high-purity monomers (≥99%).[1] Additionally, a precise 1:1 stoichiometric ratio of the diamine and the diacid (or diacid chloride) is critical for achieving high molecular weight.[2][3] An imbalance in the stoichiometry will limit the chain growth.[2][4]

      • Recommendation: Purify the monomers before use. For this compound, which is a solid at room temperature, recrystallization can be an effective purification method. Ensure accurate weighing and dispensing of both monomers to maintain a strict 1:1 molar ratio.

    • Inefficient Removal of Byproducts: In melt polycondensation, the removal of the condensation byproduct (e.g., water) is crucial to drive the reaction towards the formation of high molecular weight polymer.[1]

      • Recommendation: Ensure your reaction setup has an efficient vacuum system to remove byproducts as they form. For interfacial polymerization, the byproduct (e.g., HCl) is typically neutralized by a base in the aqueous phase.[5]

    • Suboptimal Reaction Conditions:

      • Temperature: If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete polymerization and low molecular weight. Conversely, if the temperature is too high, it can cause thermal degradation of the polymer, leading to chain scission and discoloration.[1]

      • Time: Insufficient reaction time will not allow the polymer chains to grow to their maximum length.[1] However, excessively long reaction times can sometimes lead to a decrease in molecular weight due to degradation or side reactions.

      • Recommendation: Optimize the reaction temperature and time for your specific system. Monitor the viscosity of the reaction mixture (in melt polymerization) as an indicator of molecular weight build-up.[1]

    • Catalyst Inefficiency: If a catalyst is used, its activity and concentration are important.

      • Recommendation: Ensure the catalyst is fresh and not deactivated. The optimal catalyst concentration should be determined experimentally, as too little will result in a slow reaction and too much can cause side reactions.[1]

Issue 2: Poor Yield of the Polyamide

  • Question: The yield of my polyamide is lower than expected. What could be the reasons?

  • Answer: Low polymer yield can be attributed to several factors, from reaction setup to purification losses.

    • Leaks in the Reaction Setup: For melt polycondensation under vacuum, any leaks in the system will inhibit the efficient removal of byproducts, thus hindering the polymerization reaction.

      • Recommendation: Thoroughly check your reaction apparatus for any leaks before starting the polymerization.

    • Premature Precipitation of the Polymer: In solution or interfacial polymerization, if the growing polymer chains precipitate out of the solution too early, it will prevent further chain growth.

      • Recommendation: Choose a solvent system in which both the monomers and the resulting polymer are sufficiently soluble. For interfacial polymerization, vigorous stirring can help to keep the polymer at the interface where the reaction occurs.

    • Losses During Work-up and Purification: Significant amounts of the polymer can be lost during filtration, washing, and drying steps.

      • Recommendation: Handle the polymer carefully during work-up. Use appropriate filter paper and ensure complete transfer of the product at each step. Minimize the number of transfer steps where possible.

Issue 3: Discoloration of the Final Polymer

  • Question: The polyamide I synthesized is yellow or brown instead of the expected off-white color. What causes this discoloration?

  • Answer: Discoloration of polyamides is often a sign of thermal degradation or side reactions.

    • High Reaction Temperature: As mentioned earlier, excessively high temperatures can cause the polymer to degrade, leading to discoloration.[1]

      • Recommendation: Carefully control the reaction temperature and avoid localized overheating.

    • Presence of Oxygen: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer.

      • Recommendation: Ensure the polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Impurities in Monomers or Solvents: Impurities can sometimes act as catalysts for degradation reactions.

      • Recommendation: Use high-purity monomers and solvents.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical molecular weight I can expect for a polyamide synthesized from this compound?

    • A1: The molecular weight of the resulting polyamide will depend on the specific comonomer used and the polymerization method and conditions. For example, semi-aromatic polyamides like PA9T (made from a C9 diamine and terephthalic acid) are high-performance engineering plastics with high heat resistance, suggesting a high molecular weight.[3][6] In general, for step-growth polymerization, achieving a high degree of conversion is necessary for high molecular weight.

  • Q2: Which polymerization method is best for this compound?

    • A2: Both melt polycondensation and interfacial polymerization can be used for the synthesis of polyamides from this compound.

      • Melt Polycondensation with a dicarboxylic acid is a common industrial method that avoids the use of solvents. However, it requires high temperatures and a good vacuum system.

      • Interfacial Polymerization with a diacid chloride is a rapid, low-temperature method that can produce high molecular weight polymer.[4] It is particularly useful for laboratory-scale synthesis.

  • Q3: How does the chain length of this compound affect the properties of the resulting polyamide?

    • A3: The long, nine-carbon aliphatic chain of this compound will impart flexibility and lower the melting point of the resulting polyamide compared to polyamides made with shorter diamines (e.g., hexamethylenediamine in Nylon 6,6). The long hydrocarbon chain also leads to lower water absorption.[6]

  • Q4: What are some common comonomers for polymerization with this compound?

    • A4: Common comonomers are dicarboxylic acids or their more reactive diacid chloride derivatives. Examples include:

      • Sebacoyl chloride (for Polyamide 9,10): This is a common choice for interfacial polymerization.[4]

      • Dodecanedioic acid (for Polyamide 9,12): This would be used in melt polycondensation.

      • Terephthalic acid or its chloride (for PA9T): This results in a semi-aromatic polyamide with high-temperature resistance.[6]

Data Presentation

Table 1: Physical Properties of Polyamide 9T (PA9T)

PropertyValue
Melting Point (Tm)265-300 °C
Glass Transition Temp (Tg)120 °C
Density1.14 g/cm³
Water Absorption (20°C, 65% RH)1.8 %

Data sourced from product information for a commercial semi-aromatic polyamide composed of a C9 monomer.[6]

Table 2: Effect of Monomer Concentration on Polyamide Nanofiltration Membrane Performance (Illustrative)

Monomer Concentration (Amine)Water FluxSalt RejectionPolyamide Layer Characteristics
LowHigherLowerThinner and looser
HighLowerHigherThicker and denser

This table illustrates a general trend observed in interfacial polymerization for membrane formation. Lower monomer concentrations can lead to a thinner and looser polyamide layer, resulting in higher water permeability but lower salt rejection. Conversely, higher monomer concentrations can create a thicker, denser layer with lower water flux but improved rejection.[7][8]

Experimental Protocols

Protocol 1: Interfacial Polymerization of Polyamide 9,10

This protocol describes the synthesis of Polyamide 9,10 from this compound and sebacoyl chloride.

  • Materials:

    • This compound

    • Sebacoyl chloride

    • Sodium hydroxide (NaOH)

    • Hexane (or another suitable organic solvent)

    • Distilled water

  • Procedure:

    • Prepare an aqueous solution of this compound and sodium hydroxide. A typical concentration would be around 0.5 M for both.

    • Prepare an organic solution of sebacoyl chloride in hexane. A typical concentration would be around 0.2 M.

    • Carefully pour the organic solution of sebacoyl chloride on top of the aqueous solution of this compound in a beaker to form two distinct layers.

    • A film of polyamide will form at the interface of the two layers.

    • Using forceps, carefully grasp the polymer film and pull it out of the beaker. A continuous rope of polyamide can be drawn.

    • Wash the resulting polymer thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and other impurities.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Protocol 2: Melt Polycondensation of Polyamide 9,12

This protocol outlines the synthesis of Polyamide 9,12 from this compound and dodecanedioic acid.

  • Materials:

    • This compound

    • Dodecanedioic acid

    • Catalyst (optional, e.g., a phosphinic acid derivative)

  • Procedure:

    • Combine equimolar amounts of this compound and dodecanedioic acid in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

    • Heat the mixture under a slow stream of nitrogen to a temperature where the monomers melt and form a homogenous mixture (e.g., 150-180°C). This initial stage is for esterification and removal of the bulk of the water.[1]

    • Gradually increase the temperature to the polycondensation temperature (e.g., 200-240°C) while simultaneously applying a vacuum to facilitate the removal of the remaining water.[1]

    • Continue the reaction for several hours. The progress of the polymerization can be monitored by the increase in the melt viscosity.

    • Once the desired viscosity is reached, cool the reactor and extrude the polymer.

    • The polymer can be further purified if necessary.

Visualizations

Troubleshooting_Low_Molecular_Weight cluster_verification Initial Checks cluster_purity Purity/Stoichiometry Issues cluster_setup Reaction Setup Issues cluster_optimization Process Optimization cluster_water_removal Water Removal Solutions cluster_catalyst Catalyst Solutions cluster_conditions Condition Adjustments start Low Molecular Weight Observed purity_stoichiometry Verify Monomer Purity & Stoichiometry start->purity_stoichiometry reaction_setup Check Reaction Setup for Leaks start->reaction_setup repurify Re-purify Monomers purity_stoichiometry->repurify Issue Found adjust_stoichiometry Adjust Stoichiometry purity_stoichiometry->adjust_stoichiometry Issue Found optimize_water_removal Optimize Water Removal purity_stoichiometry->optimize_water_removal Purity/Stoichiometry OK seal_system Seal System reaction_setup->seal_system Leaks Found improve_vacuum Improve Vacuum Pump reaction_setup->improve_vacuum Leaks Found reaction_setup->optimize_water_removal Setup OK end_node High Molecular Weight Achieved repurify->end_node adjust_stoichiometry->end_node seal_system->end_node improve_vacuum->end_node review_catalyst Review Catalyst Activity & Concentration optimize_water_removal->review_catalyst Water Removal Efficient increase_vacuum Increase Vacuum optimize_water_removal->increase_vacuum Inefficient Removal improve_stirring Improve Stirring optimize_water_removal->improve_stirring Inefficient Removal adjust_conditions Adjust Temperature & Reaction Time review_catalyst->adjust_conditions Catalyst OK fresh_catalyst Use Fresh Catalyst review_catalyst->fresh_catalyst Issue Found optimize_concentration Optimize Concentration review_catalyst->optimize_concentration Issue Found increase_temp_time Increase Temperature/Time adjust_conditions->increase_temp_time Needs Adjustment monitor_viscosity Monitor Viscosity adjust_conditions->monitor_viscosity Needs Adjustment adjust_conditions->end_node Optimized increase_vacuum->end_node improve_stirring->end_node fresh_catalyst->end_node optimize_concentration->end_node increase_temp_time->end_node monitor_viscosity->end_node

Caption: Troubleshooting workflow for achieving high molecular weight polymer.

Interfacial_Polymerization_Workflow cluster_solutions Solution Preparation cluster_reaction Polymerization cluster_purification Work-up start Start aqueous_phase Prepare Aqueous Phase: This compound + NaOH in Water start->aqueous_phase organic_phase Prepare Organic Phase: Sebacoyl Chloride in Hexane start->organic_phase layering Carefully layer organic phase onto aqueous phase aqueous_phase->layering organic_phase->layering polymer_formation Polyamide forms at the interface layering->polymer_formation extraction Extract polymer film polymer_formation->extraction washing Wash with water and ethanol extraction->washing drying Dry under vacuum washing->drying end_node Final Polyamide drying->end_node

Caption: Experimental workflow for interfacial polymerization of Polyamide 9,10.

References

Technical Support Center: Reactions with 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-diaminononane. The information focuses on identifying and mitigating common side products in reactions involving this long-chain aliphatic diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is primarily used as a monomer in condensation polymerization reactions to produce polyamides, such as Nylon 9,T. It is also utilized in the synthesis of poly(amide-imide)s and as a building block in the preparation of various organic molecules, including pharmaceuticals and agrochemicals. Its two primary amine groups make it a versatile linker in organic synthesis.

Q2: What is the primary, expected byproduct in the polymerization of this compound with a dicarboxylic acid or diacyl chloride?

A2: In a standard condensation polymerization, the formation of an amide bond between the amine group of this compound and a carboxylic acid group results in the elimination of a small molecule. When reacting with a dicarboxylic acid, the byproduct is water (H₂O). If a more reactive diacyl chloride is used, the byproduct is hydrogen chloride (HCl).

Q3: Can intramolecular cyclization occur with this compound?

A3: While not extensively documented specifically for this compound in the context of common side products, intramolecular cyclization is a known reaction pathway for molecules containing two reactive functional groups at the ends of a flexible chain. In the case of a mono-acylated this compound, the remaining free amine could potentially undergo an intramolecular reaction to form a large-ring lactam, particularly under conditions of high dilution or elevated temperatures. The formation of such cyclic species can act as a chain-terminating step in polymerization.

Q4: What are potential side reactions when synthesizing poly(amide-imide)s with this compound?

A4: When synthesizing poly(amide-imide)s using monomers like trimellitic anhydride acid chloride (TMAC), undesirable side reactions such as partial crosslinking can occur during the imidization step. This can lead to polymers with reduced solubility and processability.

Troubleshooting Guides

This section provides guidance on common issues encountered during reactions with this compound, focusing on the identification and mitigation of side products.

Issue 1: Low Molecular Weight of the Final Polymer

Symptoms:

  • The resulting polyamide has poor mechanical properties (e.g., brittle).

  • Viscosity of the polymer melt or solution is lower than expected.

  • Gel Permeation Chromatography (GPC) or Mass Spectrometry analysis indicates a low average molecular weight.

Potential Causes and Solutions:

Potential CauseProposed Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by analyzing aliquots. - Temperature: Optimize the reaction temperature. For melt polymerization, ensure the temperature is high enough to maintain a molten state and facilitate the removal of byproducts, but not so high as to cause degradation. - Stoichiometry: Precisely control the molar ratio of this compound and the comonomer (e.g., diacid). An imbalance can lead to an excess of one monomer at the chain ends, preventing further polymerization.
Presence of Monofunctional Impurities - Purity of Reactants: Use high-purity this compound and comonomers. Monofunctional impurities will act as chain terminators, limiting the polymer chain length. Verify the purity of starting materials using techniques like NMR or GC-MS.
Formation of Cyclic Oligomers - Concentration: In solution polymerization, maintain a sufficiently high concentration of monomers to favor intermolecular polymerization over intramolecular cyclization. High dilution conditions can promote the formation of cyclic side products.
Inefficient Removal of Byproducts - Vacuum/Inert Gas Flow: In melt or solution polymerization, ensure efficient removal of water or HCl. For melt polymerization, apply a high vacuum in the later stages. For solution polymerization, a steady flow of an inert gas (e.g., nitrogen or argon) can help carry away the volatile byproduct.
Issue 2: Gel Formation or Insoluble Polymer

Symptoms:

  • The reaction mixture becomes a gel or solid, preventing further stirring.

  • The final polymer is insoluble in typical solvents for polyamides.

Potential Causes and Solutions:

Potential CauseProposed Solution
Crosslinking Reactions - Reaction Temperature: Avoid excessive temperatures that can lead to side reactions and crosslinking, particularly in the synthesis of poly(amide-imide)s. - Oxygen Contamination: Conduct the polymerization under a strict inert atmosphere (nitrogen or argon). The presence of oxygen at high temperatures can lead to oxidative side reactions and crosslinking.
Reaction with Polyfunctional Impurities - Purity of Monomers: Ensure that the monomers are free from polyfunctional impurities (e.g., triamines or tricarboxylic acids) that can act as crosslinking agents.

Experimental Protocols

Protocol: Melt Polycondensation for the Synthesis of Polyamide from this compound and a Diacid

  • Preparation of the Salt:

    • In a suitable solvent (e.g., ethanol/water mixture), dissolve equimolar amounts of this compound and the dicarboxylic acid (e.g., terephthalic acid for Nylon 9,T).

    • Stir the solution to allow for the formation of the nylon salt.

    • Isolate the salt by filtration or evaporation of the solvent. This step helps to ensure a precise 1:1 stoichiometry.

  • Polycondensation:

    • Place the dried nylon salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser/vacuum outlet.

    • Purge the vessel with dry, oxygen-free nitrogen for at least 30 minutes.

    • Heat the vessel to a temperature above the melting point of the salt to initiate polymerization.

    • Maintain a slow stream of nitrogen to help remove the water formed during the reaction.

    • As the viscosity of the melt increases, gradually increase the temperature and apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.

    • Continue the reaction until the desired molecular weight is achieved, which can be inferred from the torque on the stirrer.

    • Extrude the molten polymer into a strand and cool it in a water bath.

    • Pelletize the polymer strand for further analysis and processing.

Visualizing Troubleshooting Logic

// Nodes start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_mw [label="Low Polymer Molecular Weight", fillcolor="#FBBC05", fontcolor="#202124"]; gelation [label="Gel Formation / Insoluble Polymer", fillcolor="#FBBC05", fontcolor="#202124"]; check_stoichiometry [label="Verify Monomer Stoichiometry", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Analyze Monomer Purity (NMR, GC-MS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Review Reaction Conditions (Temp, Time, Vacuum)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_atmosphere [label="Verify Inert Atmosphere (O2 exclusion)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_stoichiometry [label="Adjust Monomer Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_monomers [label="Purify Monomers", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Reaction Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_inertness [label="Improve Inert Gas Purge", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> low_mw; start -> gelation;

low_mw -> check_stoichiometry; low_mw -> check_purity; low_mw -> check_conditions;

gelation -> check_purity; gelation -> check_conditions; gelation -> check_atmosphere;

check_stoichiometry -> adjust_stoichiometry [label="Imbalanced"]; check_stoichiometry -> check_purity [label="Balanced"]; adjust_stoichiometry -> solution;

check_purity -> purify_monomers [label="Impurities Detected"]; check_purity -> check_conditions [label="Pure"]; check_purity -> purify_monomers [label="Impurities Detected"]; purify_monomers -> solution;

check_conditions -> optimize_conditions [label="Sub-optimal"]; check_conditions -> check_atmosphere [label="Optimal"]; optimize_conditions -> solution;

check_atmosphere -> improve_inertness [label="O2 Leak Suspected"]; check_atmosphere -> solution [label="Inert"]; improve_inertness -> solution; } .dot Troubleshooting workflow for this compound reactions.

Technical Support Center: Purification of 1,9-Diaminononane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,9-diaminonane and its derivatives. The following information is designed to assist in optimizing purification protocols and resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Question Answer
What are the primary methods for purifying 1,9-diaminononane and its derivatives? The most common purification techniques for these compounds are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the thermal stability, crystallinity, and polarity of the specific derivative.
How can I monitor the progress of my purification? Thin-Layer Chromatography (TLC) is a quick and effective way to monitor purification. For visualization of this compound and its derivatives, which often lack a UV chromophore, a ninhydrin stain is effective for primary and secondary amines, appearing as pink or purple spots upon heating.[1][2] For derivatives with appropriate functional groups, other stains like permanganate can be used.[1]
My N-acylated this compound derivative is a solid. How should I purify it? Recrystallization is often the method of choice for solid derivatives like N,N'-diacyl-1,9-diaminononanes.[3] A suitable solvent or mixed solvent system should be identified where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4]
I am working with a crude N-alkylated 1,9-diaminonane derivative that is an oil. What is the best purification strategy? For non-volatile oils, column chromatography is the most suitable purification method. Due to the basic nature of amines, tailing on silica gel can be an issue. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can significantly improve separation. For volatile oils, vacuum distillation can be a highly effective purification method.
What are some common impurities I might encounter? Common impurities can include starting materials, reagents from the synthesis (e.g., acylating or alkylating agents), and byproducts such as over-alkylated or incompletely acylated derivatives. The purification strategy should be tailored to the specific impurities present.

Troubleshooting Guides

Column Chromatography

Issue 1: Compound streaks or shows significant tailing on the silica gel column.

  • Possible Cause: Strong interaction between the basic amine groups and the acidic silica gel.[5]

  • Solution:

    • Mobile Phase Modification: Add a small percentage of a basic modifier to the eluent. Common choices include 0.1-2% triethylamine (TEA) or a solution of 1-10% ammonia in methanol, which is then used as a co-solvent with dichloromethane (DCM).[6][7]

    • Stationary Phase Choice: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can be particularly effective for the purification of amines.[8] Alternatively, amine-functionalized silica can be used to minimize interactions.[5]

Issue 2: My highly polar this compound derivative does not move from the baseline on the TLC plate, even with highly polar solvents.

  • Possible Cause: The compound is too polar for the selected normal-phase chromatography conditions.

  • Solution:

    • Aggressive Solvent Systems: For very polar compounds, a mobile phase of 1-10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[8]

    • Reverse-Phase Chromatography: Consider using reverse-phase silica gel (e.g., C18). In this case, the elution order is inverted, with the most polar compounds eluting first.

Quantitative Data: Starting Solvent Systems for Column Chromatography

Derivative TypeStationary PhaseRecommended Starting Solvent SystemModifier
Unfunctionalized this compoundSilica GelDichloromethane (DCM) / Methanol (MeOH)1-2% Triethylamine (TEA)
N-mono/di-Boc protectedSilica GelHexane / Ethyl AcetateNone
N-mono-alkylatedSilica GelDCM / MeOH0.5-1% TEA
N,N'-di-acylatedSilica GelDCM / MeOH or Hexane / Ethyl AcetateNone
Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated or cooled too quickly.[6]

  • Solution:

    • Solvent Selection: Choose a solvent with a lower boiling point.

    • Mixed Solvent System: Use a solvent/anti-solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[9]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not saturated.

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

    • Change Solvent System: Select a solvent in which the compound is less soluble, or use a mixed solvent system to decrease solubility upon cooling.

Quantitative Data: Common Recrystallization Solvent Systems

Derivative TypeGood Solvents (for dissolving)Anti-Solvents (for precipitation)
N,N'-diacyl derivativesEthanol, Acetone, Acetonitrile, 1,4-DioxaneWater, Hexane, Diethyl Ether
Polar aliphatic aminesMethanol, EthanolDiethyl ether, Acetone
Less polar N-alkylated derivativesEthyl Acetate, DichloromethaneHexane, Heptane
Vacuum Distillation

Issue 1: The compound decomposes during distillation.

  • Possible Cause: The distillation temperature is too high. This compound has a high boiling point (258-259 °C at 756 mmHg).[10]

  • Solution:

    • Reduce Pressure: Perform the distillation under a high vacuum to lower the boiling point of the compound. A patent for the synthesis of this compound describes a conventional distillation under reduced pressure to achieve 99.2% purity.[11][12]

    • Monitor Temperature Carefully: Use a well-controlled heating mantle and monitor the vapor temperature closely to avoid overheating.

Experimental Protocols

Protocol 1: Column Chromatography of a Mono-N-Boc-1,9-diaminononane Derivative
  • TLC Analysis: Develop a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexane. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of an N,N'-Diacetyl-1,9-diaminononane Derivative
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, acetone, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow for Purification Method Selection

G Workflow for Purification Method Selection start Crude Product (this compound Derivative) is_solid Is the product a solid? start->is_solid is_volatile Is the product thermally stable and volatile? is_solid->is_volatile No (Oil/Liquid) recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_volatile->distillation Yes chromatography Column Chromatography is_volatile->chromatography No end Pure Product recrystallization->end distillation->end chromatography->end

Caption: A decision-making workflow for selecting the appropriate purification technique.

Troubleshooting Logic for Column Chromatography Tailing

G Troubleshooting Tailing in Amine Column Chromatography start Tailing Observed on Silica Gel Column cause Probable Cause: Strong Amine-Silica Interaction start->cause solution1 Modify Mobile Phase: Add Triethylamine (0.1-2%) or NH4OH/MeOH cause->solution1 solution2 Change Stationary Phase: Use Neutral/Basic Alumina or Amine-Functionalized Silica cause->solution2 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome

Caption: A logical guide to resolving peak tailing during column chromatography of amines.

References

Technical Support Center: Storage and Handling of 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1,9-diaminononane to prevent oxidation and ensure its stability for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Issue Possible Cause Recommended Action
Discoloration (yellowing or browning) of the solid Oxidation due to exposure to air (oxygen).Discard the discolored reagent as its purity is compromised. For future storage, ensure the container is properly sealed under an inert atmosphere (argon or nitrogen).
Clumping or caking of the solid Absorption of moisture from the atmosphere (hygroscopic nature).[1]While the material may still be usable for some applications, its purity is questionable. It is best to use a fresh, unopened container. To prevent this, store in a desiccator under an inert atmosphere.
Inconsistent experimental results Degradation of this compound due to improper storage.Use a fresh vial of this compound that has been stored under the recommended conditions. Verify the purity of the reagent using analytical methods such as GC-MS or FTIR.
Visible changes in the physical appearance of the stored reagent Potential degradation due to exposure to light or heat.Store this compound in a cool, dark place.[2] Avoid exposure to direct sunlight or high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is an air-sensitive and hygroscopic solid.[1] To prevent oxidation and moisture absorption, it should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and dark.[2][3]

Q2: How can I handle this compound to minimize exposure to air?

A2: All handling of this compound should be performed under an inert atmosphere. This can be achieved using a glove box or by employing Schlenk line techniques with syringe or cannula transfers for dispensing the reagent.[4][5][6]

Q3: Can I use this compound that has changed color?

A3: Discoloration is a sign of oxidation and degradation. It is strongly recommended not to use discolored this compound as the impurities can significantly affect experimental outcomes.

Q4: Are there any recommended antioxidants for this compound?

A4: While specific antioxidants for this compound are not extensively documented, the use of antioxidants is a common strategy for preventing the degradation of amines. For aliphatic amines, phenolic antioxidants and hindered amine light stabilizers (HALS) have been shown to be effective in some applications, often by scavenging free radicals or reacting with aldehydes to prevent the formation of peracids.[7] The choice and concentration of an antioxidant would need to be empirically determined for your specific application to ensure it does not interfere with your downstream experiments.

Q5: How can I check the quality of my stored this compound?

A5: The purity of stored this compound can be assessed using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the parent compound and any degradation products.[8][9][10] Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to detect the presence of oxidation products, such as amine oxides, by observing changes in the vibrational spectra.[11][12][13]

Data on Storage Conditions

Storage Parameter Recommendation Impact on Stability
Atmosphere Inert gas (Argon or Nitrogen)High: Prevents oxidation by excluding oxygen.
AirLow: Leads to rapid oxidation and degradation.
Temperature Cool (2-8 °C)High: Slows down the rate of potential degradation reactions.
Room TemperatureModerate: Acceptable for short-term storage if under an inert atmosphere.
Elevated TemperatureLow: Accelerates degradation.
Light Dark (stored in an amber vial or in a dark cabinet)High: Protects the compound from light-induced degradation.
Exposed to LightLow: Can promote photo-oxidation.
Moisture Dry (stored with a desiccant or in a dry box)High: Prevents hydrolysis and clumping.
Ambient HumidityLow: The compound is hygroscopic and will absorb moisture, leading to degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound via GC-MS

Objective: To determine the purity of a stored sample of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh approximately 10 mg of the stored this compound into a clean vial.

    • Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a final concentration of 1 mg/mL.

    • Prepare a fresh standard solution of high-purity this compound at the same concentration for comparison.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or medium-polarity column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-300.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to that of the fresh standard.

    • The peak corresponding to this compound should have the same retention time in both samples.

    • Calculate the purity of the stored sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

    • Analyze the mass spectra of any additional peaks in the stored sample to identify potential degradation products.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Optimal Storage Conditions cluster_handling Proper Handling Techniques cluster_outcome Desired Outcome cluster_risk Risk Factors Storage_Container Tightly Sealed Amber Vial Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Storage_Container->Inert_Atmosphere Environment Cool, Dry, and Dark Place Inert_Atmosphere->Environment Stable_Reagent Stable this compound (No Oxidation) Environment->Stable_Reagent Glove_Box Glove Box Glove_Box->Stable_Reagent Schlenk_Line Schlenk Line Syringe_Transfer Syringe/Cannula Transfer Schlenk_Line->Syringe_Transfer Syringe_Transfer->Stable_Reagent Air_Exposure Exposure to Air (Oxygen) Oxidation Oxidation Air_Exposure->Oxidation leads to Moisture_Exposure Exposure to Moisture Degradation Degradation Moisture_Exposure->Degradation leads to Light_Heat Exposure to Light/Heat Light_Heat->Degradation leads to Unstable_Reagent Unstable Reagent Oxidation->Unstable_Reagent Degradation->Unstable_Reagent

Caption: Workflow for preventing oxidation of this compound.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_actions Corrective Actions Observe_Issue Observe Issue with This compound Discoloration Discoloration Observe_Issue->Discoloration Clumping Clumping Observe_Issue->Clumping Inconsistent_Results Inconsistent Results Observe_Issue->Inconsistent_Results Oxidation Oxidation (Air Exposure) Discoloration->Oxidation Moisture Moisture Absorption Clumping->Moisture Degradation General Degradation Inconsistent_Results->Degradation Discard Discard Reagent Oxidation->Discard Use_Fresh Use Fresh Reagent Moisture->Use_Fresh Analytical_Check Perform Analytical Check (GC-MS, FTIR) Degradation->Analytical_Check Verify_Storage Verify Storage Conditions (Inert Atmosphere, Cool, Dry, Dark) Discard->Verify_Storage Use_Fresh->Verify_Storage Analytical_Check->Use_Fresh

Caption: Troubleshooting logic for stored this compound.

References

troubleshooting low yield in 1,9-Diaminononane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,9-Diaminononane Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the catalytic hydrogenation of azelonitrile and the reductive amination of 1,9-nonanedial or related precursors. Azelonitrile is typically derived from azelaic acid, which can be sourced from the ozonolysis of oleic acid.[1][2] A biocatalytic route starting from oleic acid has also been demonstrated.[3]

Q2: My overall yield is low. Where should I start troubleshooting?

A2: Low overall yield can result from issues at multiple stages. Begin by evaluating the purity of your starting materials, as impurities can significantly hinder reaction efficiency.[4] Then, assess the yield and purity of each intermediate compound. This will help you pinpoint the specific step that is underperforming. Pay close attention to reaction conditions (temperature, pressure, reaction time) and the efficiency of your workup and purification procedures.[5]

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation is a common cause of low yield. For nitrile hydrogenations, the addition of ammonia and a strong base can suppress the formation of secondary and tertiary amines.[1] In reductive aminations, careful control of pH (typically mildly acidic, pH 4-5) and the use of a selective reducing agent like sodium cyanoborohydride (NaBH3CN) can minimize the reduction of the starting carbonyl compound and prevent over-alkylation of the amine.[6] Forming the imine intermediate before adding the reducing agent can also improve selectivity.[7]

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes, this compound is a corrosive and combustible hazardous material.[8] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

Troubleshooting Guide 1: Catalytic Hydrogenation of Azelonitrile

This route involves the reduction of the dinitrile of azelaic acid (azelonitrile) to this compound, typically using a metal catalyst like Raney Nickel under a hydrogen atmosphere.

Problem: Low Yield or Incomplete Reaction

Possible Cause 1: Inactive Catalyst

  • Solution: Raney Nickel is sensitive to air and can lose activity over time. Use a fresh batch of catalyst or a newly activated one for each reaction. Ensure the catalyst is handled under an inert atmosphere or solvent to prevent deactivation. Hydrogenation catalysts like Raney Nickel, Raney Cobalt, or Palladium on carbon are commonly used.[1]

Possible Cause 2: Insufficient Hydrogen Pressure or Temperature

  • Solution: The hydrogenation of nitriles is highly dependent on pressure and temperature. Ensure your reaction vessel is properly sealed and can maintain the required pressure. A typical condition is a total pressure of 30 bar at 130°C.[1] If the reaction is sluggish, consider a stepwise increase in pressure or temperature, but do not exceed the safety limits of your equipment.

Possible Cause 3: Impure Azelonitrile

  • Solution: Impurities in the starting dinitrile can poison the catalyst. Purify the azelonitrile, for instance by vacuum distillation, before use.[1] A purity of at least 99% is recommended for optimal results.[1]

Problem: Formation of Secondary/Tertiary Amine Byproducts

Possible Cause: Undesired Coupling Reactions

  • Solution: The intermediate imine can react with the product primary amine to form secondary amines, which can be further reduced. This side reaction can be suppressed by carrying out the hydrogenation in the presence of ammonia and a strong base like sodium hydroxide.[1] The ammonia helps to favor the formation of the primary amine.

Experimental Protocol: Synthesis from Azelonitrile

This protocol is adapted from a patented industrial process.[1]

  • Preparation: To a 500 cm³ autoclave, add 300 g (2 mol) of azelonitrile (99% purity) and 9 g of Raney Nickel catalyst.

  • Inerting: Close the autoclave and purge the gas phase with nitrogen.

  • Reagent Addition: Introduce 17 g of ammonia (1 mol) and 0.6 g of 50% (w/w) aqueous sodium hydroxide at ambient temperature.

  • Hydrogenation: Begin stirring and introduce hydrogen until the total pressure reaches 30 bar at a reaction temperature of 130°C.

  • Reaction: Maintain these conditions for approximately 6 hours.

  • Workup: After the reaction, cool the autoclave and filter the catalyst at 60°C.

  • Purification: Purify the crude diamine by conventional vacuum distillation to obtain this compound.

Data Presentation: Hydrogenation of Dinitriles
Starting MaterialCatalystAdditivesTemp (°C)Pressure (bar)Time (h)Purity (%)Yield (%)Reference
AzelonitrileRaney NickelNH₃, NaOH13030699.288[1]
SebaconitrileRaney NickelNH₃, NaOH130306.599.390[1]

Troubleshooting Guide 2: Reductive Amination

Reductive amination is a versatile method that can be adapted for this synthesis, for example, by reacting 1,9-nonanedial with ammonia followed by reduction.

Problem: Low Yield of Primary Amine

Possible Cause 1: Premature Reduction of Carbonyl

  • Solution: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material to an alcohol before it can form an imine with the amine. Use a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][9] These agents are most effective at reducing the protonated iminium ion intermediate.[6]

Possible Cause 2: Unfavorable pH for Imine Formation

  • Solution: Imine formation is typically most efficient under mildly acidic conditions (pH 4-5), which catalyze the dehydration step while ensuring a sufficient concentration of the free amine nucleophile.[6] If the medium is too acidic, the amine will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated. Consider adding a catalytic amount of acetic acid.

Possible Cause 3: Hydrolysis of Imine Intermediate

  • Solution: The imine/iminium ion intermediate can be susceptible to hydrolysis, especially in the presence of excess water. Use anhydrous solvents and consider adding a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.[7]

Problem: Formation of Alcohol or Over-Alkylated Byproducts

Possible Cause 1: Incorrect Choice of Reducing Agent

  • Solution: As mentioned, a non-selective reducing agent can lead to the formation of alcohol byproducts. Switch to NaBH₃CN or NaBH(OAc)₃ for greater selectivity towards the iminium ion.[6][9]

Possible Cause 2: Stoichiometry and Reaction Control

  • Solution: The newly formed primary amine can be more nucleophilic than the ammonia starting material, leading to reaction with another molecule of the dialdehyde and subsequent reduction to form secondary or tertiary amine byproducts. To minimize this, use a large excess of the ammonia source. Alternatively, a stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can provide better control.[7]

Visualizations

G cluster_0 Synthesis Pathway Azelaic_Acid Azelaic Acid Azelonitrile Azelonitrile Azelaic_Acid->Azelonitrile  Ammonolysis/Dehydration   Diaminononane This compound Azelonitrile->Diaminononane  Catalytic Hydrogenation  

Caption: Synthesis workflow from Azelaic Acid to this compound.

G decision decision issue issue solution solution start Low Yield in Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Check Reaction Conditions check_catalyst->check_conditions Catalyst OK solution_catalyst Use fresh/newly activated catalyst. Handle under inert conditions. check_catalyst->solution_catalyst Inactive check_purity Check Starting Material Purity check_conditions->check_purity Conditions OK solution_conditions Verify T = 130°C. Verify P = 30 bar. Ensure vessel is sealed. check_conditions->solution_conditions Incorrect issue_byproducts Significant byproducts observed? check_purity->issue_byproducts Purity OK solution_purity Purify azelonitrile (e.g., vacuum distillation). check_purity->solution_purity Impure solution_byproducts Add NH3 and NaOH to suppress side reactions. issue_byproducts->solution_byproducts Yes

Caption: Troubleshooting decision tree for low yield in hydrogenation.

G cluster_main Reductive Amination Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Carbonyl R-CHO (Carbonyl) Imine Imine Intermediate Carbonyl->Imine Alcohol R-CH2OH (Alcohol Byproduct) Carbonyl->Alcohol [H] (e.g., NaBH4) (Premature Reduction) Amine R'-NH2 (Amine) Amine->Imine + H+ / - H2O Product Product (Secondary Amine) Imine->Product [H] (e.g., NaBH3CN) Tertiary_Amine Tertiary Amine Byproduct Product->Tertiary_Amine + R-CHO + [H] (Over-alkylation)

Caption: Reductive amination mechanism and potential side reactions.

References

Technical Support Center: Purification of Long-Chain Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of long-chain diamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in long-chain diamines?

A1: Impurities in long-chain diamines can originate from starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Unreacted starting materials and intermediates: Such as the corresponding dinitriles in syntheses involving hydrogenation.[1]

  • Byproducts from side reactions: For example, cyclic compounds like tetrahydroazepine (THA) and iminocyanocyclopentane (ICCP) can form during the synthesis of hexamethylenediamine.[1]

  • Oligomers: Small polymers of the diamine can form, especially at elevated temperatures.

  • Oxidation products: Long-chain amines can be susceptible to air oxidation over time, leading to colored impurities.[2]

  • Residual solvents: Solvents used in the synthesis or purification process may be retained in the final product.

Q2: My long-chain diamine appears to be degrading during purification. What can I do to minimize this?

A2: Degradation of long-chain diamines can be influenced by pH, temperature, and exposure to air.[2][3] To minimize degradation:

  • pH Control: Maintain a neutral or slightly basic pH during workup and chromatography, as acidic conditions can promote decomposition, especially for sensitive structures like geminal diamines.[2]

  • Temperature Management: Use the lowest effective temperatures for reactions and solvent evaporation. Avoid prolonged heating.[2]

  • Inert Atmosphere: Handling the diamine under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which is a common cause of discoloration.[2]

Q3: What are the most suitable analytical techniques for assessing the purity of my long-chain diamine?

A3: Several analytical techniques can be used to determine the purity of long-chain diamines, each with its own advantages. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Titrimetric Analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] The choice of technique depends on the specific diamine, the expected impurities, and the required level of sensitivity.[4]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Problem: The long-chain diamine and impurities are co-eluting or showing significant tailing on a silica gel column.

// Nodes Start [label="Poor Separation on\nSilica Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Inappropriate\nSolvent System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Strong Interaction with\nStationary Phase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Compound\nDegradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Troubleshoot1 [label="Optimize Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot2 [label="Add a\nCompetitive Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot3 [label="Switch Stationary\nPhase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot4 [label="Check for\nDecomposition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Solution1a [label="Increase Polarity\n(e.g., higher % MeOH)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1b [label="Use Gradient Elution", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2a [label="Add 0.1-1% Triethylamine\nor Ammonium Hydroxide", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3a [label="Use Alumina or\nReverse-Phase Silica", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4a [label="Analyze a sample of the\ncrude material on TLC\nagainst the eluted fractions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3;

Cause1 -> Troubleshoot1; Cause2 -> Troubleshoot2; Cause2 -> Troubleshoot3; Cause3 -> Troubleshoot4;

Troubleshoot1 -> Solution1a; Troubleshoot1 -> Solution1b; Troubleshoot2 -> Solution2a; Troubleshoot3 -> Solution3a; Troubleshoot4 -> Solution4a; } enddot Caption: Troubleshooting workflow for poor chromatographic separation.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The high polarity of the two amino groups can lead to strong interactions with the silica gel, causing tailing and poor resolution.[3] Solution: Optimize the solvent system by increasing the polarity of the eluent. A mixture of dichloromethane/methanol or chloroform/methanol is a common choice.[3] Consider using a gradient elution to improve separation.
Strong Interaction with Stationary Phase The basic amino groups can interact strongly with the acidic silica gel. Solution: Add a small percentage (0.1-1%) of a base like triethylamine or ammonium hydroxide to the eluent.[3] This suppresses tailing by competing with the diamine for active sites on the silica.[3]
Compound Degradation on Silica The acidic nature of silica gel can cause degradation of sensitive diamines.[3] Solution: Check for decomposition by analyzing the fractions against the starting material.[3] If degradation is suspected, consider switching to a different stationary phase, such as alumina.[5]
Issue 2: Product "Oils Out" During Recrystallization

Problem: The long-chain diamine separates as a liquid phase instead of forming solid crystals upon cooling.

// Nodes Start [label="Product 'Oils Out'\nDuring Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="High Solubility\nin Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Solution is\nToo Concentrated", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cooling Rate\nis Too Fast", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Troubleshoot1 [label="Solvent Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot2 [label="Adjust Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot3 [label="Control Cooling Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot4 [label="Induce Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Solution1a [label="Use a solvent/anti-solvent system.\nGood solvents are those with\nsparing solubility at room temp\nand good solubility at high temp.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2a [label="Add more solvent to the\nheated solution before cooling.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3a [label="Allow the solution to cool\nslowly to room temperature,\nthen place in a refrigerator.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4a [label="Add a seed crystal or\nscratch the inside of the flask\nat the meniscus.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3;

Cause1 -> Troubleshoot1; Cause2 -> Troubleshoot2; Cause3 -> Troubleshoot3; Start -> Troubleshoot4;

Troubleshoot1 -> Solution1a; Troubleshoot2 -> Solution2a; Troubleshoot3 -> Solution3a; Troubleshoot4 -> Solution4a; } enddot Caption: Troubleshooting guide for crystallization issues.

Possible Cause Troubleshooting Steps
High Solubility or Concentrated Solution The compound's solubility is too high in the chosen solvent, or the solution is too concentrated, leading to the separation of a liquid phase instead of solid crystals.[3] Solution: Experiment with a wider range of solvents or solvent/anti-solvent systems. Good solvents for crystallization are typically those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[3] You can also try adding more solvent to the hot solution before cooling.
Rapid Cooling Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystal formation. Solution: Allow the solution to cool down very slowly to room temperature before placing it in a colder environment.[3]
Lack of Nucleation Sites Crystallization may not initiate if there are no nucleation sites. Solution: Try adding a seed crystal of the pure compound or scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Purity Determination of Long-Chain Diamines

This table summarizes the key performance parameters of different analytical methods for the purity determination of a representative long-chain diamine.[4]

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/FLD) Titrimetric Analysis Quantitative NMR (qHNMR)
Principle Separation based on volatility and interaction with a stationary phase.[4]Separation based on polarity and interaction with a stationary phase.[4]Neutralization of the basic amine groups with a standardized acid.[4]Signal intensity is directly proportional to the number of protons.[4]
Typical Purity Range 95-99.9%[4]95-99.9%98-102% (as total base)95-99.9%
Sample Throughput ModerateModerateHighModerate
Key Advantages High resolution for volatile impurities, robust and reliable.[4]Versatile for a wide range of impurities, high sensitivity with derivatization.[4]Cost-effective, simple instrumentation, provides total base content.[4]Non-destructive, provides structural information, no need for a reference standard of the analyte.[4]
Key Limitations May require derivatization for polar amines.Can be complex to develop methods.Not selective for the specific diamine; measures total basicity.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol outlines a general procedure for the purification of a long-chain diamine using silica gel column chromatography.

// Nodes Prep [label="Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; Pack [label="Column Packing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Sample Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Fraction Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine & Evaporate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep_details [label="Select eluent system via TLC.\nPrepare slurry of silica gel.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Pack_details [label="Pour slurry into column.\nAllow silica to settle.\nEnsure no air bubbles.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Load_details [label="Dissolve crude product in\nminimal solvent (or dry load).\nCarefully add to top of silica.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Elute_details [label="Add eluent and apply pressure.\nCollect fractions.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_details [label="Analyze fractions by TLC\nto identify those containing\nthe pure product.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Combine_details [label="Combine pure fractions.\nRemove solvent under\nreduced pressure.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prep -> Pack; Pack -> Load; Load -> Elute; Elute -> Analyze; Analyze -> Combine;

Prep -> Prep_details [style=dashed, arrowhead=none]; Pack -> Pack_details [style=dashed, arrowhead=none]; Load -> Load_details [style=dashed, arrowhead=none]; Elute -> Elute_details [style=dashed, arrowhead=none]; Analyze -> Analyze_details [style=dashed, arrowhead=none]; Combine -> Combine_details [style=dashed, arrowhead=none]; } enddot Caption: Workflow for purification by column chromatography.

1. Preparation:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired compound an Rf value of approximately 0.2-0.4. For long-chain diamines, a common starting point is a mixture of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol), with a small amount of a basic modifier (e.g., 0.5% triethylamine).[3]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

2. Column Packing:

  • Secure a glass column vertically.

  • Pour the silica gel slurry into the column.

  • Allow the silica to settle into a packed bed, ensuring it is level and free of air bubbles.[5]

3. Sample Loading:

  • Wet Loading: Dissolve the crude diamine in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

  • Dry Loading: For compounds with poor solubility, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column.[5]

4. Elution:

  • Carefully add the eluent to the column.

  • Apply gentle pressure (e.g., using a pump or inert gas) to begin eluting the sample through the column.

  • Collect fractions in test tubes or vials.

5. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified long-chain diamine.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a method for determining the purity of volatile and semi-volatile impurities in long-chain diamines. Derivatization is often necessary to improve the chromatographic properties of the diamine.[4]

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).[4]

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

2. Reagents:

  • Dichloromethane (DCM), HPLC grade.[4]

  • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

3. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the long-chain diamine into a vial.

  • Add 1 mL of DCM and vortex to dissolve.

  • Add 100 µL of MSTFA.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

4. GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.[4]

  • Carrier Gas: Helium

  • Injection Volume: 1 µL

5. Data Analysis:

  • Calculate the purity using the area percent method, assuming all impurities have a similar response factor to the main component.[4] The purity is calculated as:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

References

Technical Support Center: Enhancing the Solubility of 1,9-Diaminononane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,9-diaminononane-based polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound-based polymers in a question-and-answer format, offering step-by-step solutions.

Question 1: My this compound-based polymer is not dissolving in common organic solvents like THF, chloroform, or acetone. What should I do?

Answer:

Polymers derived from this compound, particularly those with rigid aromatic diacid co-monomers, often exhibit poor solubility in common non-polar or moderately polar solvents due to strong intermolecular hydrogen bonding and potential crystallinity. Here are the steps to address this issue:

  • Solvent Selection: Switch to more powerful polar aprotic solvents. The recommended starting points are:

    • N-Methyl-2-pyrrolidone (NMP)

    • N,N-Dimethylacetamide (DMAc)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Temperature: Gently heat the polymer-solvent mixture. Many polyamides show increased solubility at elevated temperatures. Start with a temperature of 50-60 °C and gradually increase if necessary, while monitoring for any signs of polymer degradation.

  • Agitation: Ensure continuous and vigorous stirring to facilitate the interaction between the solvent and the polymer chains.

  • Salt Additives: If the polymer remains insoluble, the addition of salts can significantly enhance solubility by disrupting the strong intermolecular hydrogen bonds. A common and effective system is the use of lithium chloride (LiCl) in DMAc or NMP.

Question 2: My polymer initially dissolves in a heated solvent but precipitates out upon cooling to room temperature. How can I maintain a stable solution?

Answer:

This phenomenon, known as thermal precipitation, is common for polymers with borderline solubility. Here’s how you can address it:

  • Use a Stronger Solvent System: The solvent may not be thermodynamically "good" enough to keep the polymer in solution at lower temperatures. Consider using a solvent system with a higher affinity for your polymer, such as the LiCl/DMAc system mentioned previously.

  • Maintain a Working Temperature: If the application allows, maintain the solution at a slightly elevated temperature where the polymer remains soluble.

  • Rapid Processing: If the solution is used for casting or spinning, perform the processing step quickly after dissolution before significant precipitation occurs.

  • Copolymerization: For future syntheses, consider incorporating a more flexible or bulky co-monomer to disrupt the polymer chain packing and improve solubility at room temperature.

Question 3: The dissolved polymer solution is extremely viscous, making it difficult to handle, filter, or process. What are the possible solutions?

Answer:

High viscosity is often an indication of high molecular weight and strong polymer-solvent interactions. To manage viscosity:

  • Lower the Concentration: The most straightforward approach is to reduce the polymer concentration in the solvent.

  • Increase the Temperature: Heating the solution will generally decrease its viscosity.

  • Choose a Different Solvent: The viscosity can be highly dependent on the specific polymer-solvent pair. Experimenting with different recommended solvents (NMP, DMAc, etc.) may yield a less viscous solution at the same concentration.

  • Control Molecular Weight during Synthesis: If you are synthesizing the polymer, adjusting the reaction conditions (e.g., monomer stoichiometry, reaction time) can help control the final molecular weight.

Frequently Asked Questions (FAQs)

What are the primary factors affecting the solubility of this compound-based polymers?

The solubility of these polymers is governed by several factors:

  • Chemical Structure of the Co-monomer: Polyamides synthesized from this compound and aliphatic diacids are generally more soluble than those synthesized with aromatic diacids due to greater chain flexibility.

  • Intermolecular Forces: The strong hydrogen bonding between the amide groups is a major contributor to poor solubility.

  • Crystallinity: The regular packing of polymer chains into a crystalline structure makes it difficult for solvent molecules to penetrate and dissolve the polymer. The long aliphatic chain of this compound can sometimes promote crystallinity.

  • Molecular Weight: Higher molecular weight polymers are generally more difficult to dissolve.

  • Temperature: Solubility typically increases with temperature.

What are the recommended starting solvents for dissolving polyamides made with this compound?

For polyamides derived from this compound, especially those with aromatic components, the following solvents are recommended as starting points:

  • Polar Aprotic Solvents: NMP, DMAc, DMF, DMSO.

  • Acidic Solvents: Formic acid, m-cresol (use with caution due to corrosivity and toxicity).

  • Salt-Containing Systems: 2-5% (w/v) LiCl in NMP or DMAc.

How can I structurally modify my this compound-based polymer to improve its solubility?

Improving solubility can often be achieved by modifying the polymer backbone to reduce intermolecular packing and hydrogen bonding:

  • Introduce Bulky Side Groups: Incorporating monomers with bulky side groups can disrupt the close packing of polymer chains.

  • Increase Chain Flexibility: Using co-monomers with flexible ether or long aliphatic linkages can enhance solubility.

  • Create Asymmetry: Using unsymmetrical monomers can reduce the regularity of the polymer chain, thereby decreasing crystallinity.

Quantitative Data

The following tables provide solubility data for polyamides that are structurally related to those based on this compound. This data can be used as a guideline for solvent selection.

Table 1: Qualitative Solubility of Aromatic Polyamides with Bulky Adamantyl Groups

Polymer IDDiacid ComponentNMPDMAcCyclohexanoneTHF
5aIsophthalic Acid++++++++
5bTerephthalic Acid++++++++
5e4,4'-Oxydibenzoic Acid++++++++
5g2,2-Bis(4-carboxyphenyl)propane++++++++

Legend: ++ Soluble at room temperature. (Data is representative for aromatic polyamides with bulky side groups, which is a strategy to improve the solubility of otherwise poorly soluble aromatic polyamides. Source: Journal of Polymer Science Part A: Polymer Chemistry, Vol. 38, 1014–1023 (2000))

Table 2: Effective Solvents for Long-Chain Aliphatic Polyamides

PolyamideEffective Solvent System(s)
Polyamide 11 (PA11)Formic acid/Dichloromethane mixture
Polyamide 12 (PA12)Formic acid/Dichloromethane mixture
Polyamide 6 (PA6)Benzyl alcohol (at elevated temperature)
Polyamide 6,10 (PA610)Benzyl alcohol (at elevated temperature)

(This data for other long-chain aliphatic polyamides suggests that similar solvent systems may be effective for aliphatic polyamides based on this compound.)

Experimental Protocols

Protocol 1: General Dissolution Procedure for this compound-Based Polyamides

  • Weigh 100 mg of the dry polymer into a clean, dry vial equipped with a magnetic stir bar.

  • Add 2 mL of a polar aprotic solvent (e.g., NMP or DMAc).

  • Seal the vial and begin stirring at room temperature.

  • If the polymer does not dissolve after 1-2 hours, gently heat the vial in an oil bath to 50-60 °C.

  • Continue stirring and heating for another 1-2 hours. If dissolution is not complete, incrementally increase the temperature, not exceeding 100-120 °C to avoid degradation.

  • Once dissolved, allow the solution to cool to the desired working temperature.

Protocol 2: Dissolution using a LiCl/DMAc Solvent System

  • Prepare a 5% (w/v) LiCl solution in DMAc by dissolving 0.5 g of anhydrous LiCl in 10 mL of DMAc. Gentle heating may be required to fully dissolve the salt.

  • Weigh 100 mg of the polymer into a vial with a stir bar.

  • Add 2 mL of the prepared 5% LiCl/DMAc solution.

  • Seal the vial and stir at room temperature. Dissolution should occur within a few hours.

  • If needed, heat the mixture to 50-60 °C to expedite the process.

Visualizations

TroubleshootingWorkflow start Start: Insoluble Polymer solvent Select Solvent: NMP, DMAc, DMF, DMSO start->solvent salt Add Salt (e.g., LiCl) to Solvent start->salt heat Apply Heat (50-80°C) with Stirring solvent->heat dissolved Polymer Dissolved heat->dissolved Fully Dissolves precipitates Issue: Precipitates on Cooling heat->precipitates Dissolves, then ppts viscous Issue: High Viscosity heat->viscous Dissolves, but viscous salt->heat stronger_solvent Use Stronger Solvent System (e.g., LiCl/DMAc) precipitates->stronger_solvent maintain_temp Maintain Elevated Temperature precipitates->maintain_temp stronger_solvent->dissolved maintain_temp->dissolved lower_conc Lower Polymer Concentration viscous->lower_conc increase_temp Increase Temperature viscous->increase_temp lower_conc->dissolved increase_temp->dissolved FactorsAffectingSolubility cluster_polymer Polymer Characteristics cluster_conditions External Conditions solubility Polymer Solubility mw Molecular Weight mw->solubility affects crystallinity Crystallinity crystallinity->solubility affects structure Chemical Structure (Co-monomer) structure->solubility affects h_bonding Intermolecular Hydrogen Bonding h_bonding->solubility affects solvent Solvent Choice solvent->solubility affects temperature Temperature temperature->solubility affects additives Additives (Salts) additives->solubility affects

Technical Support Center: Scale-Up Synthesis of 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the scale-up synthesis of 1,9-Diaminononane.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for the synthesis of this compound?

A1: The most prevalent industrial method is the catalytic hydrogenation of azelonitrile, the corresponding dinitrile.[1][2] This process typically utilizes a catalyst, such as Raney nickel, under elevated temperature and pressure in the presence of hydrogen gas.[3][4] Azelonitrile itself can be synthesized from azelaic acid.[4]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges include:

  • Managing Reaction Exothermicity: The hydrogenation of dinitriles is a highly exothermic reaction, which requires careful thermal management to prevent runaway reactions, especially at a large scale.[1]

  • Controlling Selectivity: A significant challenge is preventing the formation of secondary and tertiary amine byproducts, which occurs when the intermediate imine reacts with the newly formed diamine.[2][5][6]

  • Catalyst Handling and Activity: Ensuring catalyst activity, achieving proper mixing (especially with heterogeneous catalysts), and safe handling of potentially pyrophoric catalysts like Raney nickel are critical.

  • Product Purification: Isolating the high-purity this compound from the reaction mixture, which may contain catalyst residues, solvents, and byproducts, often requires distillation under reduced pressure.[4][5]

Q3: What safety precautions are essential when handling this compound and its synthesis reagents?

A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[7] It is also an air-sensitive and hygroscopic solid.[8][9] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, gloves, and protective clothing.[8] Use a dust mask or work in a well-ventilated area or under a chemical fume hood.[8][10]

  • Handling Reagents: Exercise extreme caution when working with high-pressure hydrogen gas and pyrophoric catalysts like Raney nickel. The reaction should be conducted in a suitable pressure reactor (autoclave).[4]

  • Storage: Store this compound in tightly closed containers in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[8]

  • Spill Management: In case of a spill, evacuate the area. Avoid dust formation. Sweep up the material and place it into a suitable container for disposal.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Poor Conversion 1. Inactive Catalyst: The catalyst may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: Pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to achieve the desired reaction rate. 4. Inadequate Mixing: Poor agitation can lead to inefficient contact between reactants, hydrogen, and the catalyst surface.1. Use a fresh batch of catalyst. Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). 2. Verify and maintain the target hydrogen pressure throughout the reaction.[4] 3. Gradually increase the reaction temperature to the optimal level (e.g., 130°C), while carefully monitoring for exotherms.[4] 4. Increase the stirring speed to ensure the reaction mixture is a homogenous slurry.
High Levels of Impurities (e.g., secondary/tertiary amines) 1. Side Reactions: The intermediate imine can react with the this compound product to form secondary amines.[2] 2. Absence of Suppressing Agent: Lack of ammonia allows for the condensation side reactions to occur more readily.[5]1. The addition of ammonia to the reaction mixture is a standard industrial practice to suppress the formation of secondary and tertiary amines.[3][4] 2. Ensure the correct molar ratio of ammonia to the nitrile functional group is used (e.g., 0.25 mol of NH₃ per mole of CN).[4]
Difficult Product Purification 1. Formation of High-Boiling Point Byproducts: Polymeric secondary amines can be difficult to separate from the desired product via distillation.[5] 2. Product is water-soluble: Isolating the diamine from aqueous solutions can be challenging.[5][9]1. Optimize reaction conditions to minimize byproduct formation (see above). 2. Perform a careful distillation under reduced pressure to separate the product from non-volatile impurities and higher-boiling byproducts.[4] For aqueous mixtures, consider extraction or azeotropic distillation techniques.
Runaway Reaction / Poor Temperature Control 1. High Reaction Exothermicity: The heat generated by the hydrogenation reaction is not being dissipated effectively.[1] 2. High Catalyst Loading or Reactant Concentration: Can lead to an excessively fast reaction rate.1. On a large scale, use a reactor with efficient cooling systems. Consider a semi-batch process where the dinitrile is fed gradually. For continuous processes, using multiple reactors in series with inter-stage cooling is an effective strategy.[1] 2. Re-evaluate catalyst loading and reactant concentrations. Start with lower concentrations and gradually increase as the system's thermal behavior is understood.

Experimental Protocols & Data

Synthesis of this compound via Hydrogenation of Azelonitrile

This protocol is based on a patented industrial process and provides a high yield and purity of the final product.[4]

Materials:

  • Azelonitrile

  • Raney nickel (catalyst)

  • Ammonia

  • Sodium hydroxide (50% in water)

  • Hydrogen gas

  • Nitrogen gas (for purging)

Equipment:

  • High-pressure autoclave (e.g., 500 cm³) equipped with stirring and temperature/pressure controls

  • Filtration apparatus

  • Reduced pressure distillation setup

Procedure:

  • Charge the clean, dry autoclave with azelonitrile (2 mol) and Raney nickel (e.g., 9 g).[4]

  • Seal the autoclave and purge the headspace with nitrogen gas to remove air.

  • Introduce ammonia (1 mol, equivalent to 0.25 mol per mole of nitrile group) and a small amount of 50% aqueous sodium hydroxide (e.g., 0.6 g) at ambient temperature.[4]

  • Begin stirring the reaction mixture.

  • Pressurize the reactor with hydrogen gas. Heat the mixture to the target temperature (e.g., 130°C), allowing the total pressure to reach the desired level (e.g., 30 bar).[4]

  • Maintain the reaction at this temperature and pressure for the required duration (e.g., 6 hours), monitoring hydrogen uptake.[4]

  • After the reaction is complete, cool the autoclave.

  • Carefully vent the excess hydrogen pressure and purge with nitrogen.

  • Filter the warm reaction mixture (e.g., at 60°C) to remove the Raney nickel catalyst.[4]

  • Purify the crude 1,9-diaminonane by distillation under reduced pressure.[4]

Quantitative Data Summary

The following table summarizes the reaction parameters from the described protocol.[4]

ParameterValue
Starting Material Azelonitrile (300 g, 2 mol)
Catalyst Raney Nickel (9 g)
Additives Ammonia (17 g, 1 mol), 50% NaOH (0.6 g)
Temperature 130°C
Total Pressure 30 bar
Reaction Time 6 hours
Reported Yield 88%
Reported Purity 99.2%

Visualizations

Experimental Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Hydrogenation Reaction cluster_workup 3. Product Isolation charge_reactor Charge Autoclave: - Azelonitrile - Raney Nickel purge_n2 Purge with Nitrogen charge_reactor->purge_n2 add_reagents Add Ammonia & NaOH purge_n2->add_reagents pressurize Pressurize with H₂ Heat to 130°C (30 bar) add_reagents->pressurize react Maintain for 6 hours pressurize->react cool_down Cool & Vent react->cool_down filter Filter Catalyst (Warm) cool_down->filter distill Distill under Reduced Pressure filter->distill product Purified this compound distill->product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic

G cluster_purity Purity Issues cluster_yield Yield Issues start Unsatisfactory Result: Low Yield or Purity high_impurities High Impurity Levels (GC-MS Analysis) start->high_impurities Purity < Target low_conversion Low Conversion (Unreacted Starting Material) start->low_conversion Yield < Target cause_impurities Probable Cause: Secondary Amine Formation high_impurities->cause_impurities solution_impurities Solution: Increase Ammonia Concentration cause_impurities->solution_impurities check_catalyst Check Catalyst Activity (Use fresh catalyst) low_conversion->check_catalyst check_conditions Verify Temp & Pressure (Increase if necessary) low_conversion->check_conditions check_mixing Check Agitation Rate low_conversion->check_mixing

Caption: Decision tree for troubleshooting common synthesis issues.

References

analytical methods for detecting impurities in 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,9-Diaminononane. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect to find in a sample of this compound?

A1: Impurities in this compound can originate from its synthesis process, degradation, or storage. Based on a common synthesis route starting from azelaic acid, potential impurities include:

  • Starting Materials and Intermediates: Unreacted azelaic acid or the intermediate, azelonitrile.

  • Synthesis By-products: During the hydrogenation of azelonitrile, side reactions can lead to the formation of secondary amines, such as ethyl-1,9-diaminononane.[1]

  • Reagents and Catalysts: Residual ammonia, sodium hydroxide, or remnants of the Raney nickel catalyst used in the synthesis process.[1]

  • Degradation Products: Like other diamines, this compound can degrade over time, especially with exposure to heat, to form products such as carbamates, ureas, and imidazolidinones.

  • Water: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.

Q2: Why am I seeing poor peak shapes (tailing) when analyzing this compound by Gas Chromatography (GC)?

A2: Peak tailing is a common issue when analyzing amines by GC.[2][3][4][5][6] The primary reasons include:

  • Analyte-Column Interactions: The basic nature of the amine groups can lead to strong interactions with active sites (silanol groups) on the surface of the GC column and liner.

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause dead volume and lead to peak tailing.

  • Low Split Ratio: In split injections, a low split flow may not be sufficient to efficiently transfer the sample to the column, resulting in poor peak shape.[3]

To mitigate this, consider using a base-deactivated GC column, regularly maintaining the inlet (replacing the liner and septum), and ensuring proper column installation.[2][5]

Q3: Can I analyze this compound directly by HPLC with UV detection?

A3: Direct analysis of this compound by HPLC with UV detection is challenging because it lacks a significant chromophore, meaning it does not absorb UV light well.[7] To overcome this, a derivatization step is typically required to attach a UV-active or fluorescent tag to the amine groups. Common derivatizing agents for amines include 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (OPA), and 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).

Alternatively, detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be used for the analysis of underivatized this compound.[7][8][9][10][11]

Q4: What is the best way to determine the water content in my this compound sample?

A4: Karl Fischer titration is the most suitable and widely used method for determining the water content in this compound. This technique is specific to water and is not affected by other volatile impurities.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause(s) Troubleshooting Steps
No Peaks or Very Small Peaks - Detector not turned on or not functioning.- No sample injected.- Leak in the injection port or column connections.- Verify that the detector is on and the settings are correct.- Check the syringe and autosampler for proper sample uptake.- Perform a leak check of the GC system.
Peak Tailing - Active sites in the inlet liner or on the column.- Column contamination.- Incompatible solvent or stationary phase.- Use a new, deactivated inlet liner.- Trim the first few centimeters of the column.- Bake out the column at a high temperature.- Consider a base-deactivated column specifically designed for amine analysis.[2][5]
Ghost Peaks (Peaks in Blank Run) - Contamination in the syringe, inlet, or carrier gas.- Septum bleed.- Run a blank solvent injection to confirm the source of contamination.- Clean the syringe and the injection port.- Use a high-quality, low-bleed septum.
Poor Resolution - Incorrect oven temperature program.- Column overloading.- Degraded column.- Optimize the temperature ramp rate.- Dilute the sample or increase the split ratio.- Replace the GC column.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause(s) Troubleshooting Steps
High Backpressure - Clogged column frit or in-line filter.- Particulate matter in the sample or mobile phase.- Precipitation of buffer salts.- Back-flush the column (if permissible by the manufacturer).- Replace the in-line filter and column frits.- Filter all samples and mobile phases before use.- Ensure buffer solubility in the mobile phase composition.
Peak Splitting or Tailing - Column void or degradation.- Incompatible sample solvent and mobile phase.- Secondary interactions with the stationary phase.- Replace the column.- Dissolve the sample in the mobile phase if possible.- Adjust the mobile phase pH or use additives to reduce secondary interactions.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.- Purge the pump and detector.- Use fresh, high-purity mobile phase solvents.- Replace the detector lamp if necessary.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Analysis

This protocol is adapted for the analysis of this compound and its potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol.

2. GC-FID Parameters:

Parameter Value
Column Amine-specific capillary column (e.g., Agilent J&W DB-5amine, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Calculate the area percent of each impurity relative to the total peak area to estimate the purity.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Non-Volatile Impurities

This protocol is suitable for the analysis of underivatized this compound and its non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

2. HPLC-CAD Parameters:

Parameter Value
Column Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient - 0-1 min: 95% B- 1-10 min: 95% to 50% B- 10-12 min: 50% B- 12.1-15 min: 95% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)
CAD Nebulizer Temp. 35 °C

3. Data Analysis:

  • Quantify impurities using an external standard of this compound or by area percent normalization, assuming similar response factors for structurally related impurities.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on Amine-Specific Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: Workflow for the analysis of impurities in this compound by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate HILIC Separation inject->separate detect CAD Detection separate->detect quantify Quantify Impurities detect->quantify

Caption: Workflow for the analysis of non-volatile impurities in this compound by HPLC-CAD.

References

Validation & Comparative

A Comparative Guide to 1,9-Diaminononane and Other Aliphatic Diamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of 1,9-Diaminonane against other key linear aliphatic diamines. Tailored for researchers, scientists, and professionals in drug development and material science, this document offers an objective analysis of their physicochemical properties and performance in common applications, supported by experimental data and protocols.

Aliphatic diamines are fundamental building blocks in organic synthesis, renowned for their role as monomers in the production of high-performance polymers like polyamides and polyurethanes, and as curing agents for epoxy resins.[1][2] The length of the carbon chain separating the two amino groups is a critical determinant of the final polymer's properties, influencing its flexibility, melting point, and solubility. This guide focuses on 1,9-Diaminononane, a nine-carbon diamine, and contrasts it with its shorter-chain counterparts to aid in material selection and experimental design.

Comparative Analysis of Physicochemical Properties

The selection of an appropriate aliphatic diamine for a specific application is heavily reliant on its physical properties. The following table summarizes key quantitative data for this compound and other common linear diamines, illustrating the impact of increasing methylene units in the carbon backbone.

Property1,3-Diaminopropane1,4-Diaminobutane (Putrescine)1,5-Diaminopentane (Cadaverine)1,6-Diaminohexane1,8-DiaminooctaneThis compound
CAS Number 109-76-2[2]110-60-1[3]462-94-2[4]124-09-4[1]373-44-4[5]646-24-2[6]
Molecular Formula C₃H₁₀N₂[2]C₄H₁₂N₂[3]C₅H₁₄N₂[4]C₆H₁₆N₂[1]C₈H₂₀N₂[5]C₉H₂₂N₂[6]
Molecular Weight 74.12 g/mol [2]88.15 g/mol [3]102.18 g/mol [4]116.20 g/mol [1]144.26 g/mol [7]158.28 g/mol
Melting Point -12 °C[2]27 °C[3]9 °C[4]37 - 45 °C[1]50 - 52 °C[7]35 - 37 °C
Boiling Point 140 °C[2]158-160 °C[3]178-180 °C[4]204-205 °C[8]225-226 °C[7]258-259 °C
Density 0.888 g/mL at 25°C[2]0.877 g/mL at 25°C[3]Not Available0.89 g/mL at 25°C[1]Not AvailableNot Available
Flash Point 75 °F (~24 °C)[9]125 °F (~52 °C)[3]Not Available81 °C[10]106 °C[7]113 °C
Water Solubility Soluble[9]Very Soluble[11]Soluble[12]Soluble[8]Not AvailableSoluble[13]

Applications Overview

The utility of these diamines is diverse, largely centering on polymer chemistry.

  • 1,3-Diaminopropane : Used as a building block for polyamides and polyurethanes, a curing agent in epoxy systems, and in the formulation of corrosion inhibitors.[2][14]

  • 1,4-Diaminobutane (Putrescine) : A key component in the synthesis of Nylon 46 (from reaction with adipic acid) and serves as a synthon for creating amides and ureas.[3][15] It is also significant in biological studies of polyamines.[15]

  • 1,5-Diaminopentane (Cadaverine) : An attractive bio-based monomer for polyamides and polyurethanes.[4][16] It is a valuable intermediate for chelating agents and other additives.[4]

  • 1,6-Diaminohexane (Hexamethylenediamine) : Most famously used as the key monomer, along with adipic acid, for the production of Nylon 6,6, a high-strength, resilient polymer.[17][18] It is also used as a curing agent for epoxy resins and in the synthesis of diisocyanates.[1][10]

  • 1,8-Diaminooctane : Employed in organic synthesis and the preparation of various chemical products.[19]

  • This compound : Serves as a versatile building block and crosslinking agent.[6] It is used as a curing agent for epoxy resins to improve mechanical properties and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[6]

The longer chain of this compound imparts greater flexibility and lower water absorption in the resulting polyamides compared to shorter-chain diamines like 1,6-Diaminohexane. This can be advantageous in applications requiring enhanced ductility and improved electrical properties.

Experimental Protocols

General Protocol for Polyamide Synthesis via Catalytic Dehydrogenation

This modern, atom-economical method is applicable for synthesizing polyamides from a variety of diols and diamines, including this compound and its analogues.[20] It avoids harsh conditions and the generation of toxic waste associated with conventional methods.[20]

Materials:

  • Equimolar amounts of a chosen diol and diamine (e.g., 1,9-nonanediol and this compound)

  • Milstein's Catalyst (a PNN pincer ruthenium complex)[20]

  • Anhydrous solvent (e.g., anisole)

Procedure:

  • In a glovebox, combine the diol (1.0 mmol), the diamine (1.0 mmol), and the ruthenium catalyst (1-2 mol%) in a reaction vessel.[20]

  • Add the anhydrous solvent (e.g., 1.5 mL of anisole) to the mixture.[20]

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture under a flow of nitrogen gas for 48 hours.[20]

  • After cooling to room temperature, the resulting polymer can be isolated.

  • Purification is typically achieved by precipitation in a non-solvent (e.g., toluene), followed by filtration and drying under vacuum.[20]

Expected Outcome: The choice of diamine directly impacts the properties of the resulting polyamide. Longer aliphatic chains, such as in this compound, generally lead to polymers with lower melting points, increased flexibility, and reduced moisture absorption compared to those synthesized with shorter diamines like 1,6-Diaminohexane.

Visualizations

The following diagrams illustrate key conceptual workflows and reactions relevant to the use of aliphatic diamines.

Diamine_Selection_Workflow start Define Application Requirements prop Key Properties: - Flexibility - Thermal Stability (Tm) - Hydrophobicity start->prop chain Relate Properties to Carbon Chain Length prop->chain short Shorter Chain (C3-C6) - Higher Rigidity - Higher Tm - More Hydrophilic chain->short Need Rigidity/ High Thermal Stability long Longer Chain (C8-C9) - Higher Flexibility - Lower Tm - More Hydrophobic chain->long Need Flexibility/ Hydrophobicity select Select Diamine short->select long->select

Caption: Workflow for selecting an aliphatic diamine based on desired polymer properties.

Polyamide_Synthesis Diamine Diamine (H₂N-(CH₂)ₓ-NH₂) Diacid Dicarboxylic Acid (HOOC-(CH₂)ᵧ-COOH) Polyamide Polyamide (-[HN-(CH₂)ₓ-NHCO-(CH₂)ᵧ-CO]ₙ-) Diamine->Polyamide Diacid->Polyamide process_label Polycondensation (Heat) Water Water (2n H₂O) process_label->Polyamide

Caption: Simplified reaction scheme for polyamide synthesis via polycondensation.

References

A Comparative Analysis of Polyamides: 1,9-Diaminononane vs. 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

The selection of monomers is a critical determinant in tailoring the final properties of a polymer. Within the polyamide family, the length of the diamine carbon chain plays a pivotal role in dictating the thermal and mechanical characteristics of the resulting material. This guide provides a detailed comparison of polyamides synthesized using 1,9-diaminononane and 1,8-diaminooctane, highlighting the impact of an odd versus an even number of carbon atoms in the diamine monomer. This "odd-even" effect is a well-documented phenomenon that influences polymer chain packing and hydrogen bonding, thereby affecting properties such as melting point, water absorption, and mechanical strength.

Performance Comparison: Thermal and Mechanical Properties

The difference of a single methylene group between this compound (a C9 diamine) and 1,8-diaminooctane (a C8 diamine) leads to significant variations in the properties of the resulting polyamides. Polyamides derived from odd-numbered diamines, such as this compound, generally exhibit different chain packing and hydrogen bond arrangements compared to those from even-numbered diamines. This distinction is particularly evident when they are polymerized with a diacid like terephthalic acid to form PA9T and PA8T, respectively.

Generally, polyamides based on this compound, such as Polyamide 9T (PA9T), are noted for their high melting point, excellent thermal stability, and remarkably low water absorption.[1][2] The low moisture uptake contributes to superior dimensional stability and retention of mechanical properties in humid environments.[2][3] In contrast, while still offering good performance, polyamides based on 1,8-diaminooctane are expected to show slightly different thermal behavior and potentially higher moisture absorption due to the even-numbered carbon chain, which can affect the crystal structure and density of hydrogen bonds.

The following tables summarize the key thermal and mechanical properties of polyamides synthesized from these two diamines. For a direct comparison, data for polyamides formed with terephthalic acid (creating PA9T and PA8T) are presented where available.

Table 1: Comparison of Thermal Properties

PropertyPolyamide with this compound (e.g., PA9T)Polyamide with 1,8-Diaminooctane (e.g., PA8T)Test Method
Melting Point (°C)285 - 306[1][2]Data not readily available in cited sourcesDSC[1]
Glass Transition Temperature (°C)125[2]Data not readily available in cited sourcesDMA[4]
Heat Deflection Temperature @ 1.8 MPa (°C)130[1]Data not readily available in cited sourcesISO 75-1/-2[1]
Water Absorption at Saturation (%)0.17[1][2]Higher than PA9T (inferred)ISO 62[1]

Table 2: Comparison of Mechanical Properties

PropertyPolyamide with this compound (e.g., PA9T)Polyamide with 1,8-Diaminooctane (e.g., PA8,6, PA8,8, PA8,10)Test Method
Tensile Strength (MPa)103[1]Varies with diacid (e.g., Nylon 8,6, 8,8, 8,10)[5]ASTM D638[1]
Tensile Modulus (GPa)2.8[1]Varies with diacid[5]ASTM D638[1]
Elongation at Break (%)10[1]Varies with diacid[5]ASTM D638[1]

Experimental Protocols

The synthesis and characterization of polyamides from this compound and 1,8-diaminooctane can be carried out using established methodologies. The following sections detail common experimental protocols.

Polyamide Synthesis: Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing high-molecular-weight polyamides.

Procedure:

  • Monomer Salt Preparation: Equimolar amounts of the diamine (this compound or 1,8-diaminooctane) and a dicarboxylic acid (e.g., terephthalic acid) are dissolved in a suitable solvent, typically water or an alcohol-water mixture. The mixture is heated to form a nylon salt solution, which is then concentrated to a specific percentage.

  • Polycondensation: The nylon salt slurry is transferred to a reaction vessel. The temperature is raised to above the melting point of the resulting polyamide under an inert nitrogen atmosphere. Water is continuously removed as steam to drive the reaction forward.[6]

  • Vacuum Stage: Once a prepolymer of a certain molecular weight is formed, a vacuum is applied to the reactor to facilitate the removal of the remaining water and further increase the polymer's molecular weight.

  • Extrusion and Pelletization: The molten polymer is then extruded through a die into strands, cooled in a water bath, and cut into pellets for further processing and characterization.

Characterization of Polymer Properties

Differential Scanning Calorimetry (DSC) for Thermal Transitions: DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polyamides.

Procedure:

  • A small sample (5-10 mg) of the polymer is sealed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is identified as a step change in the baseline of the heat flow curve, and the Tm is observed as an endothermic peak.[7]

Thermogravimetric Analysis (TGA) for Thermal Stability: TGA is used to evaluate the thermal stability of the polyamides by measuring the weight loss as a function of temperature.

Procedure:

  • A polymer sample is placed in a TGA furnace.

  • The sample is heated at a controlled rate (e.g., 20°C/min) in a nitrogen or air atmosphere.

  • The weight of the sample is continuously monitored.

  • The onset of decomposition is determined as the temperature at which a significant weight loss occurs.[8]

Tensile Testing for Mechanical Properties: The mechanical properties, such as tensile strength, tensile modulus, and elongation at break, are determined using a universal testing machine.

Procedure:

  • Test specimens with a defined geometry (e.g., dumbbell shape) are prepared by injection molding or compression molding.

  • The specimen is clamped into the grips of the testing machine.

  • A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • The stress-strain curve is recorded, from which the tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break (ductility) are calculated.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes for polyamides.

Polyamide_Synthesis cluster_synthesis Polyamide Synthesis Diamine This compound or 1,8-Diaminooctane Salt_Formation Nylon Salt Formation Diamine->Salt_Formation Diacid Dicarboxylic Acid (e.g., Terephthalic Acid) Diacid->Salt_Formation Polycondensation Melt Polycondensation Salt_Formation->Polycondensation Heat, N2 Polymer Polyamide Polycondensation->Polymer Vacuum

Caption: Workflow for Polyamide Synthesis via Melt Polycondensation.

Polymer_Characterization cluster_characterization Polymer Characterization Polymer_Sample Polyamide Sample DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA Tensile_Test Tensile Testing Polymer_Sample->Tensile_Test Thermal_Properties Thermal Properties (Tg, Tm, Stability) DSC->Thermal_Properties TGA->Thermal_Properties Mechanical_Properties Mechanical Properties (Strength, Modulus, Elongation) Tensile_Test->Mechanical_Properties

References

A Comparative Guide to the Reactivity of 1,9-Diaminononane and 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A comparison of the fundamental physicochemical properties of 1,9-diaminononane and 1,10-diaminodecane is essential for understanding their potential reactivity. Key properties are summarized in the table below.

PropertyThis compound1,10-DiaminodecaneReference(s)
CAS Number 646-24-2646-25-3[1]
Molecular Formula C₉H₂₂N₂C₁₀H₂₄N₂[2]
Molecular Weight 158.28 g/mol 172.31 g/mol [2]
Melting Point 35-37 °C62-63 °C[1][3]
Boiling Point 258-259 °C at 756 mmHg140 °C at 12 mmHg[1][3]
Predicted pKa 10.97 ± 0.1010.97 ± 0.10[3][4]

The predicted pKa values for both diamines are identical, suggesting that the basicity of their primary amine groups is very similar.[3][4] As basicity is a strong indicator of nucleophilicity for amines, it can be inferred that their intrinsic reactivity towards electrophiles is comparable under similar reaction conditions.

Theoretical Considerations: The "Odd-Even" Effect

The difference of a single methylene unit in the backbones of this compound (a C9, odd-numbered chain) and 1,10-diaminodecane (a C10, even-numbered chain) may lead to subtle differences in their physical properties and, potentially, their reactivity in certain contexts, due to the "odd-even" effect. This phenomenon, well-documented for n-alkanes, arises from differences in molecular symmetry and packing in the solid state, which can influence properties like melting point.[5][6]

While a direct correlation to reactivity in solution is not firmly established, the conformational preferences of the alkyl chains could play a role in reactions where pre-organization of the substrate is important, such as in certain polymerization reactions or in the formation of macrocycles. The more efficient packing of even-numbered chains in the solid state is reflected in the higher melting point of 1,10-diaminodecane. In solution, these conformational differences are less pronounced but could still influence the average distance and orientation of the two amino groups, which might affect intramolecular reactions or the formation of specific polymer microstructures.

Reactivity in Polycondensation Reactions

Both this compound and 1,10-diaminodecane are common monomers in the synthesis of polyamides and polyurethanes through polycondensation reactions with diacids, diesters, or diisocyanates. The reactivity in these processes is governed by the nucleophilicity of the amine groups and steric factors.

Given their almost identical predicted pKa values, it is expected that their nucleophilic attack on an electrophilic carbonyl carbon would proceed at very similar rates. Any observed differences in polymerization kinetics or the properties of the resulting polymers are more likely to stem from the physical properties of the monomers and the forming polymer, such as solubility and melting point, rather than from inherent differences in the electronic reactivity of the amine groups.

Below is a generalized workflow for a polycondensation reaction involving a diamine and a diacid chloride, a common method for polyamide synthesis.

Polycondensation_Workflow General Workflow for Polyamide Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_workup Product Isolation cluster_analysis Characterization Diamine Diamine (this compound or 1,10-Diaminodecane) Mixing Mixing and Reaction (Controlled Temperature) Diamine->Mixing DiacidChloride Diacid Chloride DiacidChloride->Mixing Solvent Anhydrous Solvent Solvent->Mixing Polymerization Polymer Chain Growth Mixing->Polymerization Nucleophilic Acyl Substitution Precipitation Precipitation of Polymer Polymerization->Precipitation Washing Washing and Purification Precipitation->Washing Drying Drying Washing->Drying Analysis Polymer Characterization (e.g., NMR, GPC, DSC) Drying->Analysis

General workflow for polyamide synthesis.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1,10-diaminodecane, a competitive acylation reaction can be performed. This experiment would provide a direct measure of their relative nucleophilicity.

Objective: To compare the reactivity of this compound and 1,10-diaminodecane via a competitive acylation reaction.

Materials:

  • This compound

  • 1,10-Diaminodecane

  • An acylating agent (e.g., benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Tertiary amine base (e.g., triethylamine)

  • Internal standard for GC or HPLC analysis

  • Apparatus for inert atmosphere reaction

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve equimolar amounts of this compound, 1,10-diaminodecane, and a tertiary amine base in the anhydrous solvent.

  • Add an internal standard for later quantitative analysis.

  • Cool the mixture in an ice bath.

  • Slowly add a sub-stoichiometric amount of the acylating agent (e.g., 0.1 molar equivalents relative to the total diamines). The sub-stoichiometric amount ensures that the diamines are in competition for the limited amount of electrophile.

  • Allow the reaction to proceed for a set period.

  • Quench the reaction by adding a small amount of water or a primary amine scavenger.

  • Analyze the reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Quantify the amounts of the unreacted diamines and the mono-acylated products using the internal standard.

  • The ratio of the mono-acylated products will provide a direct measure of the relative reactivity of the two diamines.

The logical flow of this competitive experiment is depicted in the following diagram:

Competitive_Reaction Competitive Acylation Experiment Logic Reactants Equimolar Mixture: This compound (DAN) 1,10-Diaminodecane (DAD) + Limited Acylating Agent Reaction Competitive Acylation Reactants->Reaction Products Reaction Mixture: Unreacted DAN Unreacted DAD Mono-acylated DAN Mono-acylated DAD Reaction->Products Analysis Quantitative Analysis (GC/HPLC) Products->Analysis Result Ratio of Acylated Products (Reactivity Comparison) Analysis->Result

Logic of a competitive acylation experiment.

Conclusion

Based on the available data, this compound and 1,10-diaminodecane are expected to exhibit very similar reactivity in most common chemical transformations, such as acylation, alkylation, and polycondensation. This is primarily supported by their identical predicted pKa values, which suggest comparable nucleophilicity of their primary amine groups.

Subtle differences in performance, particularly in polymer science applications, may arise from the "odd-even" effect influencing the physical properties of the monomers and the resulting polymers, such as melting point, solubility, and chain packing. However, without direct comparative kinetic studies, any assertion of differing reactivity remains speculative.

For applications where subtle differences in reactivity could be critical, it is recommended that researchers perform direct comparative experiments, such as the competitive acylation protocol outlined in this guide. This will provide empirical data to inform the selection of the most appropriate diamine for a specific application.

References

The Pivotal Influence of Diamine Linker Length on Metal-Organic Framework Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tuning of Metal-Organic Framework (MOF) properties is paramount for advancing applications in catalysis, gas storage, and drug delivery. A key strategy in this molecular engineering is the systematic variation of the organic linker length. This guide provides an objective comparison of how diamine linker length impacts the critical properties of MOFs, supported by experimental data and detailed protocols.

The rational design of MOFs allows for the meticulous control of their structural and chemical characteristics. By altering the length of the diamine linkers that connect the metal nodes, researchers can systematically modify the porosity, stability, and ultimately, the function of these versatile materials. This guide will delve into the quantitative effects of this fundamental structural parameter.

Impact on Porosity and Surface Area

The length of the diamine linker directly correlates with the pore size and volume of the resulting MOF. In general, longer linkers lead to larger pores and an increase in the overall porosity. However, this expansion can also lead to the interpenetration of frameworks, where two or more independent networks are interwoven, which can sometimes reduce the accessible surface area.

A systematic study on a series of isoreticular MOFs with varying alkyl diamine linker lengths would ideally demonstrate a linear relationship between the number of methylene units in the diamine chain and the resulting pore volume. For instance, in a hypothetical series of zinc-based MOFs, increasing the linker from ethylenediamine (C2) to hexanediamine (C6) would be expected to significantly increase the pore volume. However, experimental data often reveals a more complex relationship due to factors like linker flexibility and framework interpenetration.

In a study involving the post-synthetic modification of Mg-MOF-74 with a series of diamines, it was observed that the introduction of diamines, regardless of length, led to a decrease in the initial BET surface area due to the added mass and volume of the functional groups within the pores. However, the modification was crucial for enhancing other properties like CO2 adsorption.

MOF SeriesDiamine LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
UiO-66-(OH)₂Unfunctionalized752-[1]
UiO-66-APTES(3-Aminopropyl)triethoxysilane381-[1]

Table 1: Comparison of BET surface area for a UiO-66 analogue before and after functionalization with a diamine-containing silane. The decrease in surface area is a common trade-off for introducing functional groups.

Influence on Thermal and Chemical Stability

The stability of a MOF is a critical factor for its practical application. The length of the diamine linker can influence both the thermal and chemical stability of the framework. Longer, more flexible linkers can lead to a decrease in thermal stability as they may undergo conformational changes at lower temperatures, potentially leading to framework collapse.

Conversely, the introduction of diamine functionalities can, in some cases, enhance chemical stability. The amine groups can act as basic sites that can interact with and neutralize acidic or basic guest molecules, protecting the more sensitive metal-carboxylate bonds. However, the stability of Zr-based MOFs like UiO-66 in basic solutions has been shown to be dependent on the strength and concentration of the base, with stronger bases leading to framework degradation.

A systematic investigation into the thermal stability of a MOF series with increasing diamine linker length would likely show a decreasing trend in the decomposition temperature as determined by thermogravimetric analysis (TGA). For chemical stability, studies often involve exposing the MOFs to acidic and basic solutions and analyzing the structural integrity by powder X-ray diffraction (PXRD).

MOFLinkerDecomposition Temperature (°C)Chemical Stability NotesReference
UiO-66Terephthalic acid~500Stable in water and acidic conditions, less stable in strong bases.[2][3]
UiO-66-NH₂2-Aminoterephthalic acid~450Retains high thermal and chemical stability, similar to parent UiO-66.[2]

Table 2: Comparison of thermal stability for UiO-66 and its amino-functionalized analogue. The introduction of the amino group slightly reduces the thermal stability.

Effect on Catalytic Activity and Gas Adsorption

The pore environment, which is directly influenced by the linker length, plays a crucial role in the catalytic activity and gas adsorption properties of MOFs. Longer linkers can create larger pores, providing better access for bulky substrates to the active sites in catalytic applications.

In the context of gas adsorption, particularly for applications like carbon capture, the introduction of diamine functionalities is a well-established strategy to enhance CO₂ uptake. The amine groups provide specific binding sites for CO₂, leading to increased adsorption capacity and selectivity. While longer linkers increase the pore volume, the density of these functional amine sites per unit volume may decrease, leading to a complex relationship between linker length and gas uptake.

For example, post-synthetic modification of MOF-74 with various diamines has been shown to significantly improve CO₂ adsorption capabilities. The optimal linker length would be a balance between providing sufficient pore space and maintaining a high concentration of active amine sites.

MOFDiamine FunctionalizationCO₂ Adsorption Capacity (cm³/g at 298 K, 1 bar)Reference
UiO-66-(OH)₂None42.7[1]
UiO-66-APTES(3-Aminopropyl)triethoxysilane65.6[1]

Table 3: Enhancement of CO₂ adsorption capacity in a UiO-66 analogue after functionalization with a diamine-containing group.

Experimental Protocols

General Synthesis of a Diamine-Functionalized MOF (Post-Synthetic Modification Approach)

This protocol is a generalized procedure for the post-synthetic modification of a pre-synthesized MOF, such as UiO-66, with a diamine linker.

1. Activation of the Parent MOF:

  • The as-synthesized MOF is first activated to remove any solvent molecules residing in the pores.

  • This is typically achieved by washing the MOF with a low-boiling-point solvent (e.g., methanol or acetone) followed by heating under vacuum at a temperature below the decomposition point of the framework (e.g., 150-200 °C) for several hours.

2. Functionalization Reaction:

  • The activated MOF is then suspended in a suitable anhydrous solvent (e.g., toluene or DMF) in a reaction vessel.

  • The desired diamine (e.g., ethylenediamine, propylenediamine) is added to the suspension. The molar ratio of diamine to the number of available coordination sites on the metal clusters is a critical parameter to control the degree of functionalization.

  • The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

3. Purification of the Functionalized MOF:

  • After the reaction, the solid product is collected by centrifugation or filtration.

  • The collected solid is thoroughly washed with fresh solvent to remove any unreacted diamine and byproducts.

  • The purified diamine-functionalized MOF is then dried under vacuum.

Key Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF before and after functionalization.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the degree of diamine functionalization by observing the weight loss corresponding to the decomposition of the organic linkers.

  • Nitrogen Physisorption: To measure the BET surface area and pore volume of the MOFs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amine functional groups in the modified MOF.

  • Gas Adsorption Measurements: To evaluate the performance of the MOFs for specific applications like CO₂ capture.

Visualizing the Impact: Logical Relationships and Workflows

Linker_Length_Effect Effect of Diamine Linker Length on MOF Properties cluster_input Controllable Parameter cluster_properties Resulting MOF Properties Diamine Linker Length Diamine Linker Length Porosity Porosity Diamine Linker Length->Porosity Directly Influences Stability Stability Diamine Linker Length->Stability Affects Functionality Functionality Diamine Linker Length->Functionality Modulates Porosity->Functionality Impacts Stability->Functionality Enables Experimental_Workflow General Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Modification cluster_characterization Characterization cluster_evaluation Performance Evaluation S1 Synthesize Parent MOF S2 Activate Parent MOF S1->S2 S3 Post-Synthetic Modification with Diamines of Varying Lengths S2->S3 C1 Structural Analysis (PXRD) S3->C1 C2 Porosity Measurement (N2 Adsorption) S3->C2 C3 Thermal Stability (TGA) S3->C3 C4 Chemical Stability (Acid/Base Treatment) S3->C4 E1 Gas Adsorption or Catalytic Activity Testing C1->E1 C2->E1 C3->E1 C4->E1

References

comparative thermal stability of polyamides from different diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Polyamides Derived from Various Diamines

The thermal stability of polyamides is a critical performance parameter that dictates their suitability for high-temperature applications. This stability is intrinsically linked to the chemical structure of the polymer backbone, with the choice of diamine monomer playing a pivotal role. This guide provides a comparative analysis of the thermal stability of polyamides synthesized from different classes of diamines, supported by experimental data and detailed methodologies.

Influence of Diamine Structure on Thermal Properties

The structure of the diamine monomer significantly influences the thermal properties of the resulting polyamide, including its glass transition temperature (Tg) and decomposition temperature (Td). Generally, polyamides derived from aromatic diamines exhibit higher thermal stability compared to those from aliphatic or cycloaliphatic diamines.[1][2] This is attributed to the rigid nature of the aromatic rings, which restricts segmental motion and increases the energy required for thermal degradation.

  • Aromatic Diamines: The presence of aromatic rings in the polymer backbone enhances chain rigidity and intermolecular interactions, leading to higher Tg and Td values.[3][4] Polyamides synthesized from aromatic diamines, often referred to as aramids, are known for their exceptional thermal and mechanical properties.[5] The substitution pattern on the aromatic ring also plays a role, with para-oriented linkages generally resulting in higher thermal stability than meta-oriented ones due to better chain packing and linearity.[6]

  • Cycloaliphatic Diamines: The incorporation of cycloaliphatic units, such as cyclohexane, into the polyamide backbone can improve optical transparency and solubility compared to fully aromatic polyamides.[1][7] However, this often comes at the cost of reduced thermal stability. The non-planar and flexible nature of cycloaliphatic rings disrupts chain packing and lowers the energy barrier for thermal decomposition.[8]

  • Aliphatic Diamines: Polyamides synthesized from linear aliphatic diamines, commonly known as nylons, generally possess the lowest thermal stability among the three classes.[9] The flexibility of the aliphatic chains leads to lower glass transition and melting temperatures. However, they offer other desirable properties like good processability and mechanical toughness.

Quantitative Comparison of Thermal Properties

The following table summarizes the thermal properties of various polyamides synthesized from different diamines, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Polyamide TypeDiamine MonomerDianhydride/Diacid ChlorideTg (°C)Td5 (5% Weight Loss, °C)Td10 (10% Weight Loss, °C)Reference
Aromatic4,4'-Oxydianiline (ODA)Pyromellitic dianhydride (PMDA)>350-~500[10]
Aromaticp-Phenylenediamine (PPDA)Biphenyl-3,3′,4,4′-tetracarboxylic dianhydride (BPDA)>350-~500[10]
Aromatic4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)anilineTerephthaloyl chloride334465-[11]
Aromatic4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)anilineIsophthaloyl chloride310458-[11]
AromaticN,N'-bis(aminoaryl)terephthalamido-2-carboxylic acidsTerephthaloyl chloride128-320250-440-[12]
Cycloaliphatic1,4-bis(4-aminophenoxymethylene) cyclohexane3,3′4,4′-oxydiphthalic anhydride (ODPA)181>400-[8]
Cycloaliphatic1,4-bis(3-aminophenoxymethylene) cyclohexane3,3′4,4′-oxydiphthalic anhydride (ODPA)166>400-[8]
Aliphatic-AromaticHexamethylene diamineImide-dicarboxylic acid chlorides181-313>370>400[2]

Experimental Protocols

The data presented in this guide are typically obtained using the following standard thermal analysis techniques:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyamide.

Methodology:

  • A small sample of the polyamide (typically 5-10 mg) is placed in a TGA crucible.

  • The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[1]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyamide.

Methodology:

  • A small, encapsulated sample of the polyamide (typically 5-10 mg) is placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are subjected to a controlled temperature program, which usually involves heating, cooling, and a second heating cycle to erase any prior thermal history. A typical heating rate is 10 °C/min.[1][13]

  • The difference in heat flow required to raise the temperature of the sample and the reference is measured.

  • The glass transition is observed as a step change in the heat flow curve, and the Tg is typically determined as the midpoint of this transition.[13]

Logical Relationship Diagram

The following diagram illustrates the general relationship between the type of diamine used in polyamide synthesis and the resulting thermal stability of the polymer.

G Influence of Diamine Structure on Polyamide Thermal Stability cluster_input Diamine Monomer Type cluster_output Resulting Polyamide Properties Aromatic Aromatic Diamine (e.g., Phenylenediamine) High_Stability High Thermal Stability (High Tg, High Td) Aromatic->High_Stability Leads to Cycloaliphatic Cycloaliphatic Diamine (e.g., Cyclohexanediamine) Moderate_Stability Moderate Thermal Stability (Intermediate Tg, Td) Cycloaliphatic->Moderate_Stability Leads to Aliphatic Aliphatic Diamine (e.g., Hexamethylenediamine) Low_Stability Lower Thermal Stability (Low Tg, Td) Aliphatic->Low_Stability Leads to

Caption: Relationship between diamine structure and polyamide thermal stability.

References

Performance Showdown: 1,9-Diaminononane in Polyamide and Epoxy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to achieving desired material properties and performance. 1,9-Diaminononane, a linear aliphatic diamine, serves as a versatile monomer in the synthesis of specialty polyamides and as a curing agent for epoxy resins. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed methodologies, to aid in informed material selection.

This compound in Polyamide Synthesis

In the realm of polyamides, the chemical structure of the diamine monomer is a critical determinant of the final polymer's thermal and mechanical properties. This compound, with its odd number of carbon atoms, imparts unique characteristics to polyamides when compared to more common even-carbon diamines like hexamethylenediamine (used in Nylon 6,6).

Comparative Performance Data: Polyamides

The following table summarizes the mechanical properties of various polyamides synthesized from different aliphatic diamines. This data illustrates the general trend of how diamine chain length influences the mechanical performance of the resulting polymer.

PolyamideDiamine Chain LengthTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Bending Strength (MPa)
PA5F 584---
PA6F 6743.5Low-
PA69 6---102.58
PA8F 862---
PA10F 1054.461.454138.60-
PA109 10---84.11
PA12F 1245---
PA129 12---65.91

Note: Furan-based polyamides (PAxF) were synthesized from 2,5-furandicarboxylic acid, and azelaic acid-based polyamides (PAx9) were synthesized from 1,9-azelaic acid. Data is compiled from multiple sources and may have been obtained under slightly different experimental conditions. "Low" indicates brittle fracture.[1]

A study on copolyamides based on 1,9-nonanediamine (NDA) and varying ratios of terephthalamide and adipamide units demonstrated that the melting point could be tailored from 218 °C to over 300 °C.[2] For instance, the homopolymer poly(1,9-nonamethylene adipamide) exhibited a melting point of 238 °C.[2] As the terephthalamide content increased, the glass transition temperature and melting temperature also increased, which is expected due to the introduction of rigid aromatic rings into the polymer backbone.[2]

Experimental Protocols: Polyamide Synthesis and Characterization

Synthesis of Polyamides via Melt Polymerization [1][2]

A common method for synthesizing these polyamides is melt polymerization.

  • Monomer Preparation: Stoichiometric amounts of the diamine (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid or a derivative) are charged into a reaction vessel.

  • Inert Atmosphere: The vessel is purged with an inert gas, such as argon or nitrogen, to prevent oxidation during the reaction.

  • Prepolymerization: The mixture is heated to a temperature that allows for the formation of a low molecular weight prepolymer.

  • Polycondensation: A vacuum is gradually applied to the system to remove water or other volatile byproducts, which drives the polymerization reaction toward achieving a higher molecular weight.

  • Extrusion and Pelletization: The resulting molten polyamide is then extruded, cooled, and cut into pellets for subsequent analysis.

Mechanical and Thermal Testing

  • Tensile Properties (Tensile Strength, Modulus, Elongation at Break): These are typically measured according to ASTM D638 standards. Test specimens are prepared and subjected to a controlled tensile force until failure.

  • Flexural Properties (Bending Strength): Measured following ASTM D790 standards, where a specimen is supported at two points and a load is applied to its center.[1]

  • Thermal Analysis (Glass Transition and Melting Temperatures): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[2] Thermogravimetric Analysis (TGA) can be employed to assess thermal stability.[3]

Logical Workflow for Polyamide Synthesis and Characterization

Polyamide_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Diamine + Dicarboxylic Acid ReactionVessel Reaction Vessel (Inert Atmosphere) Monomers->ReactionVessel MeltPolymerization Melt Polymerization (Heating & Vacuum) ReactionVessel->MeltPolymerization Polymer Polyamide Product MeltPolymerization->Polymer MechanicalTesting Mechanical Testing (Tensile, Flexural) Polymer->MechanicalTesting ThermalAnalysis Thermal Analysis (DSC, TGA) Polymer->ThermalAnalysis DataAnalysis Data Analysis MechanicalTesting->DataAnalysis ThermalAnalysis->DataAnalysis

Caption: Workflow for polyamide synthesis and subsequent characterization.

This compound as an Epoxy Curing Agent

In epoxy resin systems, the curing agent, or hardener, plays a crucial role in the cross-linking process, which transforms the liquid resin into a solid, durable thermoset. Amine-based curing agents are widely used, and their chemical structure significantly influences the curing characteristics and the final properties of the epoxy material.

Comparative Performance Data: Epoxy Curing Agents

The choice of an amine curing agent affects several key performance indicators of the cured epoxy. The following table provides a qualitative comparison of different classes of amine curing agents.

Curing Agent TypeCure Speed at Room Temp.HardnessChemical ResistanceMoisture ResistanceFlexibility
Aliphatic Amines FastHighGoodModerateLow
Cycloaliphatic Amines ModerateHighExcellentGoodModerate
Aromatic Amines Slow (requires heat)Very HighExcellentGoodLow
Polyamides SlowModerateGoodExcellentHigh

Note: This table presents general characteristics. Specific properties can vary based on the exact chemical structure and formulation.[4][5][6]

The chain length of the diamine used as a curing agent also impacts the properties of the cured epoxy. Generally, as the chain length of the aliphatic diamine increases, the crosslink density of the resulting epoxy network decreases. This often leads to a lower glass transition temperature (Tg) but can improve flexibility and impact strength.[7][8] For instance, one study found that as the length of the amine chain increases, the bonding strength of bio-adhesives made from epoxidized soybean oil also increases.[7]

Experimental Protocols: Epoxy Curing and Testing

Epoxy Sample Preparation and Curing [9][10]

  • Component Mixing: The epoxy resin and the diamine curing agent are thoroughly mixed in the stoichiometric ratio specified by the manufacturer.

  • Specimen Preparation: The mixture is poured into molds to create test specimens of the desired dimensions for various characterization techniques.

  • Curing: The specimens are cured under controlled conditions. For room temperature curing agents, this is typically 24 hours at 25 ± 1°C.[9][10] Some systems may require a post-curing step at an elevated temperature to achieve full cross-linking.

Performance Testing of Cured Epoxy

  • Amine Value: This determines the amount of amine in the curing agent and is crucial for calculating the correct mix ratio. It is often determined by titration with perchloric acid according to ASTM D2896.[11]

  • Gel Time (Pot Life): This measures the working time of the epoxy mixture and can be determined using a gelation timer.[11]

  • Mechanical Properties: Tensile strength and modulus are tested according to ASTM D638, and flexural strength is tested according to ASTM D790.[1][10]

  • Thermal Properties: The glass transition temperature (Tg) is a key indicator of the thermal performance of the cured epoxy and is typically measured using Differential Scanning Calorimetry (DSC). Heat Deflection Temperature (HDT) is another important thermal property.[12]

Signaling Pathway of Epoxy Curing

The curing of an epoxy resin with a primary diamine like this compound involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to a cross-linked network.

Epoxy_Curing EpoxyResin Epoxy Resin (Epoxide Ring) Intermediate Intermediate (Secondary Amine + Hydroxyl) EpoxyResin->Intermediate Nucleophilic Attack Diamine This compound (Primary Amine) Diamine->Intermediate Reacts with CrosslinkedNetwork Cross-linked Polymer Network Intermediate->CrosslinkedNetwork Further Reaction with Epoxy

Caption: Simplified reaction pathway for epoxy curing with a primary diamine.

Conclusion

This compound offers a unique set of properties as a monomer for polyamides and a curing agent for epoxies, largely due to its nine-carbon aliphatic chain. In polyamides, it can be used to create materials with tailored thermal properties and good mechanical performance, with its odd-numbered carbon chain potentially disrupting crystal packing to influence properties like moisture absorption and dye uptake. As an epoxy curing agent, its long, flexible chain can impart increased flexibility and toughness to the cured resin, although this may come at the cost of a lower glass transition temperature compared to shorter-chain or more rigid diamines. The selection of this compound over other alternatives will ultimately depend on the specific performance requirements of the target application, balancing factors such as mechanical strength, thermal stability, and processing characteristics.

References

A Comparative Guide to the Impact of 1,9-Diaminononane on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a diamine monomer or curing agent is a critical factor in tailoring the mechanical properties of polymers such as polyamides and epoxy resins. 1,9-Diaminononane, a linear aliphatic diamine with a nine-carbon chain, offers a unique balance of properties that can be advantageous in various applications. This guide provides an objective comparison of the performance of polymers incorporating this compound with those using other aliphatic diamines, supported by representative experimental data and detailed testing protocols.

Impact on Polyamide Mechanical Properties

In polyamides, the length of the diamine chain plays a significant role in determining the final mechanical properties. Generally, as the methylene chain length in the diamine increases, there is a decrease in the concentration of amide groups, which leads to lower hydrogen bonding density. This typically results in increased flexibility and decreased tensile strength and stiffness.

The following table provides a comparative summary of the mechanical properties of polyamides synthesized from this compound and other common linear aliphatic diamines. It is important to note that the data is compiled from various sources and may not be from direct comparative studies. Therefore, the values should be considered representative and used for general comparison.

Table 1: Comparison of Mechanical Properties of Polyamides with Different Aliphatic Diamines

PropertyPolyamide with 1,6-Hexanediamine (e.g., PA 6,9)Polyamide with 1,9-Diaminonane (e.g., PA 9,T)Polyamide with 1,12-Dodecanediamine (e.g., PA 12,X)
Tensile Strength (MPa) ~50[1]~165 (45% Glass Fiber Reinforced)[2]~50[3]
Flexural Modulus (GPa) ~1.4[1]Not specified for unreinforced~1.4[3]
Elongation at Break (%) Not specifiedNot specified~200[3]
Notched Izod Impact (kJ/m) Not specifiedNot specified~0.06[3]
Water Absorption (%) HigherLow[4]Lowest[3]

Note: The properties of polyamides are highly dependent on the specific diacid used in polymerization, as well as the processing conditions and presence of reinforcements. The PA 9,T data is for a glass-fiber reinforced grade, which significantly enhances its mechanical properties compared to an unreinforced grade.

Impact on Epoxy Resin Mechanical Properties

As a curing agent for epoxy resins, the structure of the diamine influences the crosslink density and the flexibility of the resulting thermoset. Longer, more flexible diamine chains, such as this compound, can impart greater toughness and impact resistance to the cured epoxy, often at the expense of some rigidity and thermal stability.

A direct quantitative comparison for epoxy resins is challenging without specific experimental data. However, based on structure-property relationships, we can infer the following qualitative comparison:

Table 2: Qualitative Comparison of Epoxy Resins Cured with Different Aliphatic Diamines

PropertyEpoxy Cured with 1,6-HexanediamineEpoxy Cured with this compoundEpoxy Cured with 1,12-Dodecanediamine
Flexibility ModerateHighVery High
Impact Strength GoodVery GoodExcellent
Tensile Strength HighModerateLower
Flexural Modulus HighModerateLower
Glass Transition Temp. (Tg) HighestIntermediateLowest

Experimental Protocols

The following are summarized methodologies for key experiments used to determine the mechanical properties of polymers.

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of plastics, including tensile strength, elongation, and modulus of elasticity.

Methodology:

  • Specimen Preparation: Test specimens are prepared in a "dog-bone" shape according to the dimensions specified in ASTM D638.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Test Procedure:

    • The specimen is securely mounted in the grips of a universal testing machine.

    • A uniaxial tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.

    • The force and elongation are continuously recorded throughout the test.

  • Data Analysis: The tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.

Flexural Testing (ASTM D790)

Objective: To determine the flexural properties of plastics, including flexural strength and flexural modulus.

Methodology:

  • Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.

  • Conditioning: Specimens are conditioned under the same standard conditions as for tensile testing.

  • Test Procedure:

    • The specimen is placed on two supports in a three-point bending fixture.

    • A load is applied to the center of the specimen at a constant rate of crosshead movement until the specimen breaks or reaches a specified strain (typically 5%).

    • The load and deflection are recorded during the test.

  • Data Analysis: Flexural strength and flexural modulus are calculated from the load-deflection curve.

Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance of plastics.

Methodology:

  • Specimen Preparation: Rectangular bar specimens with a V-notch are prepared as per ASTM D256 specifications.

  • Conditioning: Specimens are conditioned under standard laboratory conditions.

  • Test Procedure:

    • The notched specimen is clamped in a vertical cantilevered position in the Izod impact tester.

    • A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.

    • The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.

  • Data Analysis: The impact strength is calculated in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of different diamines on the mechanical properties of a polymer.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_specimen_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison S1 Select Diamines (e.g., 1,6-Hexanediamine, This compound, 1,12-Dodecanediamine) S3 Polymerization/ Curing S1->S3 S2 Select Co-monomer/ Resin (e.g., Dicarboxylic Acid, Epoxy Resin) S2->S3 P1 Molding/ Casting S3->P1 P2 Machining to ASTM Standards P1->P2 T1 Tensile Test (ASTM D638) P2->T1 T2 Flexural Test (ASTM D790) P2->T2 T3 Impact Test (ASTM D256) P2->T3 A1 Calculate Mechanical Properties T1->A1 T2->A1 T3->A1 A2 Tabulate and Compare Results A1->A2

References

Benchmarking 1,9-Diaminononane: A Comparative Guide to Commercially Available Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective comparison of 1,9-Diaminononane, a simple alkyl diamine linker, against widely used commercially available linkers.

Overview of Linker Technologies

Linkers in bioconjugation can be broadly classified based on their chemical structure and mechanism of payload release. This compound represents a basic, non-cleavable alkyl chain linker. Its performance will be benchmarked against three classes of commercially prevalent linkers:

  • Non-cleavable Thioether Linker (SMCC): Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker that forms stable thioether and amide bonds.[1][2]

  • Enzymatically-cleavable Linker (Val-Cit-PABC): This linker incorporates a valine-citrulline dipeptide that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][4]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are known for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profile of conjugates.[5][6]

Data Presentation: Physicochemical and Performance Comparison

The choice of linker impacts both the chemical properties of the conjugate and its biological performance. The following tables summarize key properties of this compound and the selected commercial linkers.

Table 1: Physicochemical Properties of Linkers

PropertyThis compoundSMCCVal-Cit-PABCShort-Chain PEG (PEG4)
Chemical Formula C₉H₂₂N₂C₁₆H₁₈N₂O₆C₂₂H₃₀N₄O₇ (example)C₈H₁₈O₅ (backbone)
Molecular Weight ( g/mol ) 158.28334.32[7]~500-600 (payload dependent)~194 (backbone)
Spacer Arm Length (Å) ~11.38.3[7]Variable~14.7
Solubility Soluble in waterInsoluble in water; soluble in organic solvents (DMSO, DMF)[7]Variable, often hydrophobicHigh water solubility[6]
Reactive Groups Primary AminesNHS Ester (Amine-reactive), Maleimide (Thiol-reactive)[7]Typically used with a maleimide for thiol conjugationVariable (e.g., NHS ester, Azide)
Hydrophobicity (cLogP) ~1.3HighHigh (payload dependent)Low (hydrophilic)[2]

Table 2: Performance Characteristics of Linkers in Bioconjugation

Performance MetricThis compound (as part of a conjugate)SMCCVal-Cit-PABCShort-Chain PEG
Bond Stability High (Amide bonds are generally stable)[8]High (Stable amide and thioether bonds)[7]Stable in circulation; cleavable by enzymes[4]High (Stable amide/ether bonds)
Reaction Efficiency High with activated carboxyl groupsHigh for both amine and thiol reactions[9]High for thiol reactionHigh with corresponding reactive groups
Payload Release Mechanism Non-cleavable (requires antibody degradation)Non-cleavable (requires antibody degradation)[10]Enzymatic cleavage in lysosomes[4]Dependent on terminal reactive group and linker design
Bystander Effect Potential Low (charged metabolite after degradation)Low (charged metabolite after degradation)High (if payload is membrane permeable)Dependent on linker design
Plasma Stability Expected to be high due to stable amide bondsGenerally high, though maleimide can undergo retro-Michael reactionGood stability in human plasma[4]Generally high
Impact on Solubility Can increase hydrophobicityIncreases hydrophobicityCan increase hydrophobicityIncreases hydrophilicity[5]
Representative In Vitro Potency (IC₅₀) Data not publicly availableSub-nanomolar to nanomolar range (payload and target dependent)Sub-nanomolar to nanomolar range (payload and target dependent)Sub-nanomolar to nanomolar range (payload and target dependent)

Note: The performance of a linker is highly dependent on the specific antibody, payload, and target cell line used in the study. The data in Table 2 are representative.

Experimental Protocols

Objective evaluation of linker performance requires standardized experimental protocols. Below are methodologies for key assays.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADCs with different linkers

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADCs in complete cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol for Plasma Stability Assay

This assay assesses the stability of the linker and the extent of premature payload release in plasma.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of ~10 µM in plasma at 37°C.[11]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.[11]

  • Immediately quench the reaction by adding a cold quenching solution to precipitate plasma proteins.[11]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of intact ADC and any released payload.

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour sample to determine the plasma half-life.

Protocol for Bystander Killing Effect Assay

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP)

  • ADC constructs

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture the Ag+ and Ag- GFP+ cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Allow the cells to adhere overnight.

  • Add serial dilutions of the ADCs to the co-culture.

  • Incubate for 96-144 hours.[12]

  • Assess the viability of the Ag- GFP+ cells by quantifying the GFP signal. A reduction in fluorescence compared to untreated co-cultures indicates a bystander effect.[12]

Mandatory Visualization

Diagrams illustrating key processes can aid in understanding the mechanisms of action.

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Mechanisms cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Cleavable Released Payload (Cleavable Linker) Lysosome->Payload_Cleavable 4a. Enzymatic Cleavage (e.g., Val-Cit) Payload_NonCleavable Released Payload-Amino Acid (Non-cleavable Linker) Lysosome->Payload_NonCleavable 4b. Antibody Degradation (e.g., SMCC, this compound) DNA_Damage DNA Damage & Apoptosis Payload_Cleavable->DNA_Damage 5. Target Engagement Payload_NonCleavable->DNA_Damage

Caption: Mechanisms of ADC internalization and payload release for cleavable and non-cleavable linkers.

Experimental_Workflow_for_ADC_Evaluation General Experimental Workflow for ADC Linker Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Selection Linker Selection (e.g., this compound, SMCC) ADC_Synthesis ADC Synthesis Linker_Selection->ADC_Synthesis Characterization Characterization (DAR, Aggregation) ADC_Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Bystander_Effect Bystander Effect Assay Characterization->Bystander_Effect Xenograft_Model Xenograft Tumor Model Plasma_Stability->Xenograft_Model Bystander_Effect->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_Study Pharmacokinetic Study Xenograft_Model->PK_Study

Caption: A structured workflow for the comprehensive evaluation of different linkers in ADC development.

Conclusion

This compound serves as a simple, non-cleavable linker. When incorporated into a bioconjugate via amide bond formation, it is expected to offer high stability.[8] However, its linear alkyl nature may increase the hydrophobicity of the resulting conjugate, potentially leading to aggregation, which can be a challenge with higher drug-to-antibody ratios.[13] In contrast, commercially available linkers offer more sophisticated features. SMCC provides a robust and stable non-cleavable linkage with well-defined chemistry.[7] Val-Cit-PABC linkers enable targeted, intracellular drug release, which can enhance the therapeutic window and mediate a bystander effect.[4] PEG linkers are instrumental in improving the solubility and pharmacokinetic properties of ADCs, often leading to improved in vivo performance.[14]

The choice of linker is a multifactorial decision that requires careful consideration of the payload's properties, the target antigen's characteristics, and the desired therapeutic outcome. While this compound offers a straightforward and stable linkage, its application may be limited by its hydrophobicity. The experimental protocols provided in this guide offer a framework for the systematic evaluation and selection of the optimal linker for a given ADC candidate.

References

Safety Operating Guide

Navigating the Disposal of 1,9-Diaminononane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,9-Diaminononane is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is critical due to the hazardous nature of this chemical.

This compound is classified as a hazardous substance, causing severe skin burns, eye damage, and potential respiratory irritation.[1] Improper disposal can lead to significant environmental harm and regulatory non-compliance.[2][3] Therefore, a structured approach to waste management is essential.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent contact and inhalation.[2][4]

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Impervious clothing and gloves (e.g., nitrile rubber) to prevent skin exposure.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or vapors are likely to be generated.[1]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][4] For liquid spills, use absorbent pads or other inert materials to contain the spill.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.

Step-by-Step Disposal Procedure

The disposal of this compound waste must comply with federal, state, and local regulations.[5][6] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Segregate this compound waste from other chemical waste streams to prevent hazardous reactions.[2] It is incompatible with strong oxidizing agents, acids, and sources of heat.[1][2]

  • Containerization and Labeling:

    • Use only approved, compatible, and properly sealed containers for storing this compound waste.[2]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.[2]

  • Storage:

    • Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials.[1][2]

    • Ensure the storage area has secondary containment to manage potential leaks.

  • Arrange for Professional Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[1][2][7] This can cause significant harm to aquatic life and ecosystems.[2]

    • Contact a licensed hazardous waste disposal company to arrange for collection and disposal.[2] These companies are equipped to handle and treat chemical wastes in an environmentally sound manner.

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and any contaminants.

  • Record Keeping:

    • Maintain detailed records of all hazardous waste generated and disposed of, including quantities, dates, and disposal methods, as required by regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) B Characterize Waste (Solid, Liquid, Contaminated Debris) A->B C Segregate from Incompatible Materials (Acids, Oxidizers) B->C D Select Approved Hazardous Waste Container C->D E Label Container ('Hazardous Waste', 'this compound') D->E F Store in Designated Secondary Containment Area E->F G Contact Licensed Hazardous Waste Vendor F->G H Prepare for Shipment (Manifesting) G->H I Final Disposal (Incineration or other approved treatment) H->I

Caption: Decision workflow for the safe disposal of this compound waste.

While specific treatment methods like incineration are common for amine waste, the final determination will be made by the licensed disposal facility.[8] Some research suggests the potential for amine wastes to be used in NOx reduction, but this is not a standard disposal route for laboratory-generated waste.[9] The primary responsibility of the researcher is to ensure the waste is properly identified, segregated, contained, and handed over to a qualified disposal service.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,9-Diaminononane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,9-Diaminononane. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Due to its hazardous nature, stringent safety measures must be observed during handling, storage, and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a potential for splashing or handling larger quantities.[1][2]To protect against severe eye damage from dust or splashes.[1][3]
Hand Protection Chemical-resistant gloves are required. Butyl or Nitrile gloves are recommended.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3]To prevent severe skin burns upon contact.[1]
Skin and Body Protection A lab coat is mandatory. For procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended.[5] Closed-toe shoes are required at all times in the laboratory.To protect the skin from accidental contact with the corrosive solid or its solutions.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used when handling the solid, especially if dust can be generated.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]To prevent respiratory irritation from inhaling dust particles.[1]
Glove Selection and Breakthrough Times

Selecting the appropriate gloves is critical for preventing skin exposure. The breakthrough time is the time it takes for a chemical to permeate through the glove material. The following table provides general guidance on glove selection; however, it is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove Material General Recommendation for Aliphatic Amines Considerations
Butyl Rubber Excellent Offers high resistance to a wide range of chemicals, including corrosive bases.[4]
Nitrile Rubber Good to Excellent Provides good resistance to bases and is a common choice for laboratory use. Thickness of the glove is a key factor in breakthrough time.[4]
Neoprene Good Offers moderate resistance.
Natural Rubber (Latex) Not Recommended Poor resistance to many chemicals.
Polyvinyl Chloride (PVC) Not Recommended Generally not suitable for handling corrosive amines.

Note: Breakthrough times are affected by factors such as chemical concentration, temperature, and glove thickness.[7] Always use the manufacturer's data to ensure adequate protection for the specific application.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[6] The storage area should be designated for corrosive materials.[6]

Handling and Use
  • Work Area: All handling of this compound solid should be performed within a certified chemical fume hood to control dust and vapors.[6]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before beginning any work.

  • Weighing: When weighing the solid, use a disposable weighing boat or line the balance with a protective film to prevent contamination.

  • Solution Preparation: To prepare solutions, slowly add the this compound solid to the solvent with stirring. Avoid splashing.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Emergency Procedures
Exposure Type Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6] For larger spills or spills of solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.[9] Ensure adequate ventilation and wear appropriate PPE during cleanup.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Containers: Use dedicated, clearly labeled, and leak-proof containers for all this compound waste, including contaminated PPE.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Waste Labeling
  • Content: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid," "contaminated gloves").

  • Hazard Symbols: Include the appropriate GHS hazard pictograms (e.g., corrosive).

Disposal Procedure
  • Follow Regulations: Dispose of all this compound waste in accordance with local, state, and federal regulations.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Hierarchy of Controls for Handling this compound

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure to hazardous chemicals like this compound. The most effective controls are at the top of the pyramid.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound cluster_1 Examples for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination_ex Is the use of this compound absolutely necessary? Engineering Engineering Controls Substitution_ex Can a less hazardous chemical be used? Administrative Administrative Controls Engineering_ex Use in a chemical fume hood. Utilize closed systems. PPE Personal Protective Equipment (Least Effective) Administrative_ex Standard Operating Procedures (SOPs). Training on safe handling. Restricted access to handling areas. PPE_ex Wear appropriate gloves, goggles, face shield, and lab coat.

Caption: Hierarchy of controls for managing exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diaminononane
Reactant of Route 2
1,9-Diaminononane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.